methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFPSWPMBRSTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301188357 | |
| Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301188357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121716-19-6 | |
| Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121716-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301188357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including highly selective p38 MAP kinase and FGFR inhibitors.[1][2][3] Its synthesis is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive, scientifically-grounded overview of an efficient and robust synthetic strategy for this compound. We will delve into the retrosynthetic logic, the preparation of key starting materials, a detailed mechanistic breakdown of the core cyclocondensation reaction, and a validated experimental protocol suitable for a research or process development setting. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.
Strategic Approach: Retrosynthetic Analysis and Route Selection
The design of an effective synthesis begins with a logical disconnection of the target molecule. The pyrazole ring, a 1,2-diazole, is classically formed via the condensation of a hydrazine-containing moiety with a 1,3-dielectrophilic species.[4][5][6]
Retrosynthetic Disconnection
The most logical retrosynthetic disconnection of the target molecule breaks the pyrazole ring at the N1-C5 and N2-C3 bonds. This reveals two primary synthons:
-
Synthon A: 4-fluorophenylhydrazine, which provides the N1-aryl substituent and the N2 atom.
-
Synthon B: A three-carbon chain with electrophilic centers at C1 and C3, and the requisite functional groups (amino precursor at C1, carboxylate at C2) corresponding to the final C5 and C4 positions of the pyrazole ring.
Caption: Retrosynthetic analysis of the target pyrazole.
Rationale for Route Selection
Several precursors can function as the three-carbon synthon. One common approach involves using (ethoxymethylene)malononitrile, which reacts with the hydrazine to form a 5-amino-4-cyanopyrazole.[7][8] This intermediate would then require a subsequent hydrolysis and esterification step to yield the target molecule.
A more convergent and efficient strategy, which we will detail here, utilizes a precursor that already contains the desired ester functionality. Methyl 2-cyano-3-ethoxyacrylate is an ideal synthetic equivalent for Synthon B. Its reaction with 4-fluorophenylhydrazine provides the target molecule in a single, regioselective cyclocondensation step, avoiding additional functional group manipulations.[9][10][11] This approach is favored for its atom economy and operational simplicity.
Preparation of Key Starting Materials
The success of the final synthesis hinges on the quality of the starting materials. The following section details the preparation of the two key precursors.
Synthesis of 4-Fluorophenylhydrazine Hydrochloride
This critical intermediate is reliably synthesized from 4-fluoroaniline via a two-step diazotization and reduction sequence.
Mechanism Insight: The process begins with the formation of a diazonium salt by treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[12][13] This is followed by a controlled reduction, typically using sodium sulfite, sodium bisulfite, or stannous chloride, to yield the corresponding hydrazine salt.[14][15]
Detailed Protocol:
-
In a flask equipped with a stirrer and thermometer, dissolve 4-fluoroaniline (1.0 eq) in concentrated hydrochloric acid (approx. 2.5 mL per gram of aniline).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30-60 minutes at 0-5 °C.
-
In a separate, larger flask, prepare a solution of sodium sulfite or sodium metabisulfite (approx. 2.0 eq) in water and cool it to below 10 °C.
-
Slowly add the cold diazonium salt solution to the sulfite solution, maintaining the temperature below 10 °C and controlling any foaming.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 1 hour to complete the reduction and hydrolysis.[12][13]
-
Cool the reaction mixture to 10 °C. The 4-fluorophenylhydrazine hydrochloride will precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Synthesis of Methyl 2-cyano-3-ethoxyacrylate
This activated alkene is prepared through the condensation of methyl cyanoacetate with triethyl orthoformate.[10]
Mechanism Insight: The reaction is typically catalyzed by acetic anhydride, which facilitates the formation of an ethoxymethylene intermediate from the orthoformate. This highly electrophilic species then undergoes a Knoevenagel-type condensation with the active methylene group of methyl cyanoacetate to yield the final product.
Detailed Protocol:
-
Combine methyl cyanoacetate (1.0 eq), triethyl orthoformate (1.1 eq), and acetic anhydride (1.5 eq) in a reaction flask equipped with a distillation head.
-
Heat the mixture to reflux (approx. 120-140 °C) for 2-3 hours. During this time, ethyl acetate will distill off as a byproduct.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture.
-
The product is typically purified by vacuum distillation to remove unreacted starting materials and high-boiling impurities.
The Core Synthesis: Cyclocondensation Reaction
This is the key transformation where the pyrazole heterocycle is constructed. The reaction proceeds via a well-established addition-cyclization mechanism.
Caption: High-level workflow for the synthesis of the target molecule.
Reaction Mechanism
The formation of the 5-aminopyrazole ring is a regioselective process governed by the reactivity of the precursors.
-
Michael Addition: The more nucleophilic nitrogen (NH2) of 4-fluorophenylhydrazine attacks the electron-deficient β-carbon of the acrylate system. This is a classic Michael-type addition, breaking the C=C double bond and displacing the ethoxy group to form a transient hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone intermediate then performs a nucleophilic attack on the carbon atom of the nitrile group (C≡N).
-
Tautomerization: This cyclization forms a non-aromatic 5-imino-dihydropyrazole intermediate, which rapidly tautomerizes to the stable, aromatic 5-aminopyrazole final product. The driving force for this step is the formation of the aromatic heterocyclic ring.
Detailed Experimental Protocol
This protocol describes a robust and reproducible method for the synthesis of the title compound.
Materials & Reagents:
-
4-Fluorophenylhydrazine hydrochloride (1.0 eq)
-
Methyl 2-cyano-3-ethoxyacrylate (1.05 eq)
-
Anhydrous Sodium Acetate (1.1 eq)
-
Absolute Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenylhydrazine hydrochloride, anhydrous sodium acetate, and absolute ethanol (approx. 10-15 mL per gram of hydrazine).
-
Causality: Sodium acetate acts as a base to neutralize the HCl salt of the hydrazine, liberating the free base in situ to participate in the reaction.[8] Absolute ethanol is an excellent solvent for this reaction, as it effectively dissolves the reactants and allows for a suitable reflux temperature.
-
-
Stir the suspension for 15-20 minutes at room temperature.
-
Add methyl 2-cyano-3-ethoxyacrylate to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and then chill in an ice bath for 1 hour to facilitate precipitation of the product.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol and then with water to remove any remaining salts.
-
If significant product remains in the filtrate, concentrate the solution under reduced pressure. The resulting residue can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
-
Dry the final product, this compound, under vacuum.
Data Presentation and Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Parameter | Expected Value/Observation | Purpose |
| Appearance | White to off-white crystalline solid | Preliminary quality check |
| Melting Point | Specific range (e.g., 140-150 °C, literature dependent) | Purity assessment |
| ¹H NMR | Signals corresponding to -NH₂, aromatic protons (4H), pyrazole C3-H (1H), and -OCH₃ (3H) | Structural confirmation |
| ¹³C NMR | Peaks for all unique carbon atoms, including the C=O of the ester and aromatic carbons showing C-F coupling | Structural confirmation |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to C₁₁H₁₁FN₄O₂ (m/z ~251.09) | Molecular weight confirmation |
| Purity (HPLC) | >98% | Quantitative purity analysis |
Note: Specific spectral shifts should be confirmed with experimental data. Data for the analogous 4-carbonitrile shows the pyrazole proton around 7.6 ppm and the -NH2 protons as a broad singlet around 4.6 ppm.[7]
Conclusion
The synthetic route detailed in this guide, centered on the cyclocondensation of 4-fluorophenylhydrazine and methyl 2-cyano-3-ethoxyacrylate, represents an efficient, convergent, and reliable method for the production of this compound. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can confidently execute and adapt this protocol to produce high-purity material essential for advancing research in medicinal chemistry and drug development.
References
- Title: Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem. Source: BenchChem.
- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC - NIH.
- Title: 4-Fluorophenylhydrazine hydrochloride | 823-85-8. Source: ChemicalBook.
- Title: 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8. Source: ChemicalBook.
- Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Source: NIH.
- Title: Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Source: Scirp.org.
- Title: US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides. Source: Google Patents.
- Title: CN101143836A - Preparation method for 4-fluorophenylhydrazine. Source: Google Patents.
- Title: Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Source: PubMed.
- Title: Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: MDPI.
- Title: CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride. Source: Google Patents.
- Title: WO2011064798A1 - Process for the preparation of a pyrazole derivative. Source: Google Patents.
- Title: (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis. Source: chemicalbook.
- Title: Methyl 2-cyano-3-ethoxyacrylate (C7H9NO3). Source: PubChemLite.
- Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Source: PubMed.
Sources
- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 8. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]
- 9. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 10. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 11. PubChemLite - Methyl 2-cyano-3-ethoxyacrylate (C7H9NO3) [pubchemlite.lcsb.uni.lu]
- 12. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]
- 13. 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8 [amp.chemicalbook.com]
- 14. CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents [patents.google.com]
- 15. CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride - Google Patents [patents.google.com]
Comprehensive Characterization of Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: A Keystone Heterocycle for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in modern medicinal chemistry. The pyrazole scaffold is a privileged structure, known for its wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2] The strategic placement of an amino group, a methyl carboxylate, and a fluorophenyl substituent provides multiple points for synthetic elaboration and molecular interaction, making it a molecule of significant interest for drug development. This guide provides a comprehensive overview of the essential physicochemical and spectroscopic characterization of this compound, offering field-proven insights into the experimental rationale and data interpretation required to unequivocally confirm its identity and purity.
Introduction: The Significance of the Aminopyrazole Scaffold
5-Aminopyrazole derivatives are foundational scaffolds in the development of targeted therapeutics. The arrangement of donors and acceptors on the pyrazole ring allows for specific and potent interactions with biological targets. For instance, derivatives of the 5-aminopyrazole core have been successfully developed as highly selective inhibitors of p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFRs), both of which are critical targets in oncology and inflammatory diseases.[3][4] The inclusion of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and improve binding affinity through favorable interactions, such as hydrogen bonding or dipole interactions, without significantly increasing molecular size. This guide establishes a baseline for the analytical validation of the title compound, a crucial step in any research or development pipeline.
Synthesis and Purification Rationale
The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carboxylates typically follows a well-established cyclocondensation pathway. The most common and regioselective approach involves the reaction of a substituted phenylhydrazine with a highly electrophilic three-carbon component.
Logical Synthesis Workflow
A robust synthesis strategy is paramount for producing high-purity material suitable for characterization and subsequent biological screening. The chosen pathway emphasizes regioselectivity and yield.
Caption: High-level workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of methyl 2-cyano-3-ethoxyacrylate (1 equivalent) in absolute ethanol, add 4-fluorophenylhydrazine hydrochloride (1 equivalent) and a mild base such as sodium acetate (1.1 equivalents). The base is crucial for liberating the free hydrazine from its salt.
-
Cyclocondensation: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.[5] The choice of ethanol as a solvent is based on its ability to dissolve the reactants and its appropriate boiling point for the reaction.[5]
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product typically precipitates as a solid. Collect the crude product by vacuum filtration and wash with cold ethanol to remove residual reactants.
-
Purification: For high-purity material, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. This step is critical for removing impurities that could interfere with subsequent analytical characterization and biological assays.
Physicochemical and Spectroscopic Characterization
A multi-technique approach is essential for the unambiguous confirmation of the molecular structure. This process forms a self-validating system where data from each analysis must be consistent with the others.
Caption: A logical diagram illustrating the complementary nature of analytical techniques.
Physical Properties
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: Expected to be a solid with a distinct melting point, likely in the range of 170-190 °C, similar to related structures.[5] Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is required for confirmation.
-
Solubility: Generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), chloroform (CDCl₃), and methanol.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound (C₁₁H₁₀FN₃O₂), the expected monoisotopic mass is approximately 235.08 Da.
-
Technique: Electrospray Ionization (ESI) is a suitable technique due to the polarity of the molecule.
-
Expected Ions:
-
[M+H]⁺: ~236.09 Da (Positive ion mode)
-
[M-H]⁻: ~234.07 Da (Negative ion mode)
-
[M+Na]⁺: ~258.07 Da (Sodium adduct, common in ESI)
-
-
Causality: High-Resolution Mass Spectrometry (HRMS) is the gold standard. Observing a mass with an error of less than 5 ppm from the calculated value provides strong evidence for the elemental formula C₁₁H₁₀FN₃O₂.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is a molecular fingerprint that confirms the presence of the amine, ester, and aromatic moieties.
Table 1: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | The presence of two distinct bands in this region is characteristic of a primary amine.[6][7] |
| 3100 - 3000 | C-H Stretch | Aromatic/Vinylic | Corresponds to the C-H bonds on the pyrazole and phenyl rings. |
| 2990 - 2950 | C-H Stretch | Aliphatic (sp³) | Corresponds to the methyl group of the ester. |
| ~1680 - 1710 | C=O Stretch | Ester Carbonyl | This strong absorption is indicative of the conjugated ester carbonyl group.[8] |
| ~1620 - 1640 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine. |
| ~1590, ~1510 | C=C Stretch | Aromatic Ring | Characteristic stretching vibrations of the phenyl ring. |
| ~1220 - 1250 | C-F Stretch | Aryl-Fluoride | A strong band confirming the presence of the C-F bond.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of each atom in the structure. Data from ¹H, ¹³C, and ¹⁹F NMR should be acquired.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Rationale: The spectrum will confirm the number of distinct protons and their neighboring atoms through integration and splitting patterns (multiplicity).
Table 2: Expected ¹H NMR Chemical Shifts and Multiplicities
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6 - 7.8 | s | 1H | Pyrazole C3-H | The lone proton on the pyrazole ring, typically a sharp singlet.[5] |
| ~7.4 - 7.6 | m (dd or t) | 2H | Ar-H (ortho to F) | These protons are coupled to both the adjacent aromatic protons and the fluorine atom. |
| ~7.1 - 7.3 | t | 2H | Ar-H (meta to F) | These protons are coupled to the adjacent aromatic protons, appearing as a triplet. |
| ~5.0 - 5.5 | br s | 2H | Amine (-NH₂) | A broad singlet due to quadrupole broadening and potential hydrogen exchange. Its position is solvent-dependent. |
| ~3.8 | s | 3H | Ester (-OCH₃) | A sharp singlet corresponding to the three equivalent protons of the methyl ester group. |
-
Rationale: This technique identifies all unique carbon environments. The presence of fluorine introduces characteristic C-F coupling constants (J-coupling), which are diagnostic.
Table 3: Expected ¹³C NMR Chemical Shifts and Couplings
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | Ester C=O | The carbonyl carbon of the methyl ester. |
| ~160 - 164 (d, ¹JCF ≈ 250 Hz) | Ar-C (C-F) | The carbon directly bonded to fluorine shows a large coupling constant, appearing as a doublet.[5][9] |
| ~150 | Pyrazole C5-NH₂ | The carbon bearing the amino group. |
| ~141 | Pyrazole C3-H | The CH carbon of the pyrazole ring. |
| ~133 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to Pyrazole) | The carbon of the phenyl ring attached to the pyrazole nitrogen. |
| ~126 (d, ³JCF ≈ 9 Hz) | Ar-C (ortho to F) | The two equivalent aromatic CH carbons ortho to the fluorine.[5] |
| ~116 (d, ²JCF ≈ 23 Hz) | Ar-C (meta to F) | The two equivalent aromatic CH carbons meta to the fluorine.[5] |
| ~76 | Pyrazole C4-CO₂Me | The carbon bearing the carboxylate group, significantly shielded. |
| ~51 | Ester -OCH₃ | The methyl carbon of the ester group. |
Potential Applications and Biological Relevance
The structural motifs within this compound make it an attractive starting point for the synthesis of libraries targeting various enzyme families, particularly protein kinases. The 5-amino group can act as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP.[3] The carboxylate at the C4 position can be further modified into amides or other functional groups to explore interactions with solvent-exposed regions of a binding pocket.[4] Researchers in drug discovery can use this well-characterized molecule as a reliable intermediate for creating novel compounds with potential therapeutic value in oncology, immunology, and neurodegenerative diseases.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of chromatographic and spectroscopic techniques. By systematically applying mass spectrometry, IR spectroscopy, and multinuclear NMR, researchers can unequivocally confirm the identity, structure, and purity of this valuable chemical entity. The data and protocols outlined in this guide provide a robust framework for the validation of this compound, ensuring its quality and reliability for use in advanced research and drug development programs.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
-
A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. Available at: [Link]
-
methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326. PubChem. Available at: [Link]
-
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC - NIH. Available at: [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Spectroscopic Guide to Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: Structure Elucidation and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, and the specific substitution pattern of this molecule makes it a valuable building block for the synthesis of novel bioactive compounds.[1] Accurate structural elucidation and characterization are paramount for its application in drug development, and a comprehensive understanding of its spectroscopic data is essential for quality control and for tracking its incorporation into more complex molecules.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound. As a Senior Application Scientist, the following sections will not only present the expected data but also delve into the rationale behind the spectral features, offering insights grounded in the principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.
Molecular Structure and Key Features
The structure of this compound contains several key functional groups and structural motifs that give rise to characteristic spectroscopic signals. Understanding these is the first step in interpreting the spectra.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum will show distinct signals for each unique proton environment in the molecule. The expected chemical shifts (δ) are presented in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrazole C3-H | ~7.6 | Singlet (s) | 1H | The lone proton on the pyrazole ring is expected to be a singlet as there are no adjacent protons. Its chemical shift is influenced by the aromatic nature of the ring. In the nitrile analog, this proton appears at 7.63 ppm.[2] |
| Amino (-NH₂) | ~4.6 | Broad Singlet (br s) | 2H | The protons of the amino group often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Their chemical shift can vary depending on the solvent and concentration. The nitrile analog shows this signal at 4.61 ppm.[2] |
| Phenyl (Ar-H) | ~7.2-7.5 | Multiplet (m) | 4H | The protons on the 4-fluorophenyl ring will appear as two sets of doublets due to coupling with each other and with the fluorine atom. The protons ortho to the fluorine will couple with the fluorine, and the protons meta to the fluorine will also show coupling. This results in a complex multiplet. The nitrile analog shows these protons in the range of 7.19-7.51 ppm.[2] |
| Methyl (-OCH₃) | ~3.8 | Singlet (s) | 3H | The three protons of the methyl ester group are equivalent and not coupled to any other protons, resulting in a sharp singlet. This is a characteristic chemical shift for methyl esters. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR should be used.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~165 | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield chemical shift. |
| C5 (Pyrazole) | ~150 | This carbon is attached to two nitrogen atoms and the amino group, leading to a downfield shift. The nitrile analog shows this carbon at 149.8 ppm.[2] |
| C3 (Pyrazole) | ~141 | The CH carbon of the pyrazole ring. The nitrile analog shows this carbon at 141.3 ppm.[2] |
| C-F (Phenyl) | ~162 (d, ¹JCF ≈ 250 Hz) | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) and a significant downfield shift due to the electronegativity of fluorine. The nitrile analog shows this at 160.7 and 164.0 ppm with a J coupling of 250.34 Hz.[2] |
| C-N (Phenyl) | ~133 | The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. The nitrile analog shows this at 132.9 ppm.[2] |
| CH (Phenyl) | ~126 (d, ²JCF ≈ 9 Hz) | The carbons ortho to the fluorine will show a smaller two-bond coupling to fluorine. The nitrile analog shows this at 126.4-126.5 ppm with a J coupling of 9.50 Hz.[2] |
| CH (Phenyl) | ~117 (d, ³JCF ≈ 23 Hz) | The carbons meta to the fluorine will show a three-bond coupling to fluorine. The nitrile analog shows this at 116.8-117.1 ppm with a J coupling of 23.09 Hz.[2] |
| C4 (Pyrazole) | ~76 | The carbon to which the carboxylate group is attached. The nitrile analog shows this carbon at a similar position of 76.1 ppm.[2] |
| -OCH₃ | ~51 | The methyl carbon of the ester group is expected in this region. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a broadband probe on the NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₀FN₃O₂), the expected molecular weight is approximately 249.22 g/mol .
Expected Observations:
-
Molecular Ion Peak (M⁺): A peak at m/z = 249 is expected, corresponding to the intact molecule.
-
Major Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 218.
-
Loss of the entire methyl carboxylate group (-COOCH₃) to give a fragment at m/z = 190.
-
Fragmentation of the 4-fluorophenyl ring.
-
Sources
The 5-Aminopyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 5-Aminopyrazole Core
The 5-aminopyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms and an amino group at the C5 position, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility stems from its ability to act as a versatile pharmacophore and a key synthetic intermediate for a vast array of more complex heterocyclic systems.[1][3][4] This guide delves into the diverse biological activities of 5-aminopyrazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. The adaptability of this scaffold has led to the development of compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][3][5]
The strategic placement of the amino group and the two nitrogen atoms allows the 5-aminopyrazole ring to engage in multiple hydrogen bond donor-acceptor interactions with biological targets, a key feature for potent and selective ligands.[6][7] Furthermore, the pyrazole ring is a bioisostere of other important chemical groups, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will explore the core biological activities that make 5-aminopyrazole derivatives a subject of intense research and a promising scaffold for the development of next-generation therapeutics.
I. Anticancer Activity: Targeting the Machinery of Cell Proliferation
The fight against cancer has been significantly advanced by the discovery of small molecules that can selectively target pathways essential for tumor growth and survival. 5-Aminopyrazole derivatives have emerged as a particularly fruitful class of compounds in this arena, demonstrating potent activity against a range of cancer cell lines and in preclinical models.[1][8]
A. Mechanism of Action: Kinase Inhibition
A primary mechanism through which 5-aminopyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[5][6] These enzymes play a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers.
The 5-aminopyrazole core serves as an effective "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase ATP-binding pocket.[7] This interaction mimics the binding of adenine from ATP, thereby competitively inhibiting the enzyme's function.
Key Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): These kinases are central to the regulation of the cell cycle.[7] Aberrant CDK activity leads to uncontrolled cell division. Aminopyrazole analogs have been developed as potent inhibitors of CDK2 and CDK5, showing promise in cancer therapy.[7]
-
p38 MAP Kinase: This kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.[5][8] Specific 5-aminopyrazole derivatives have been identified as highly selective inhibitors of p38 MAP kinase.[8]
-
Aurora Kinases: These are essential for mitotic progression, and their overexpression is common in many tumors. The 5-aminopyrazole scaffold is a component of potent Aurora kinase inhibitors.[2]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives the growth of various tumors. Aminopyrazole-based inhibitors have been developed to target both wild-type and mutant forms of FGFR2 and FGFR3.[9]
B. Experimental Workflow: Evaluating Anticancer Potency
A systematic approach is required to identify and characterize the anticancer activity of novel 5-aminopyrazole derivatives.
Caption: Workflow for Anticancer Drug Discovery with 5-Aminopyrazole Derivatives.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole derivatives (typically from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
C. Structure-Activity Relationship (SAR) Insights
Systematic modification of the 5-aminopyrazole scaffold has yielded crucial insights into the structural requirements for potent anticancer activity.
| R¹ Substituent (at N1) | R² Substituent (at C3) | R³ Substituent (at C4) | Observed Activity | Reference |
| Aryl, Heteroaryl | H, Alkyl, Aryl | Acyl, Cyano | Potent kinase inhibition | [8][9] |
| Substituted Phenyl | Thioalkyl | Benzoyl | CRF-1 receptor antagonism | [2] |
| Pyrazinyl | Carboxamido | H | Broad-spectrum antibacterial | [2][10] |
| Cyclobutyl | Varied | Varied | Selective CDK2/5 inhibition | [7] |
II. Antimicrobial Activity: A Scaffold for Combating Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with activity against pathogenic bacteria and fungi. 5-Aminopyrazole derivatives have demonstrated significant potential in this area, with various analogs exhibiting potent and broad-spectrum antimicrobial effects.[1][11]
A. Spectrum of Activity
Derivatives of 5-aminopyrazole have shown activity against a range of microorganisms:
-
Gram-Positive Bacteria: Including Bacillus subtilis and multidrug-resistant Staphylococcus aureus.[1][12]
-
Gram-Negative Bacteria: Such as Escherichia coli.[1]
-
Fungi: Including Aspergillus niger and Candida albicans.[1]
-
Mycobacterium tuberculosis: The causative agent of tuberculosis.[12]
B. Proposed Mechanisms of Action
While the exact mechanisms are still under investigation for many derivatives, potential targets include:
-
DNA Gyrase: Inhibition of this enzyme disrupts DNA replication and repair.[1]
-
Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall.
-
Other Essential Enzymes: Inhibition of other crucial metabolic pathways in microorganisms.
C. Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the 5-aminopyrazole derivative in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
III. Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. 5-Aminopyrazole derivatives have shown promise as both anti-inflammatory and antioxidant agents.[8][13]
A. Anti-inflammatory Mechanisms
The anti-inflammatory properties of these compounds are often linked to the inhibition of key inflammatory mediators and signaling pathways:
-
Cyclooxygenase (COX) Inhibition: Some pyrazole derivatives, like celecoxib, are well-known selective COX-2 inhibitors, reducing the production of prostaglandins involved in inflammation and pain.[1]
-
p38 MAPK Inhibition: As mentioned earlier, inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8]
B. Antioxidant Mechanisms
5-Aminopyrazole derivatives can exert antioxidant effects through several mechanisms:
-
Radical Scavenging: Direct quenching of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Inhibition of ROS Production: Some derivatives can inhibit enzymes involved in the production of ROS.[8]
C. Experimental Evaluation of Bioactivity
Caption: Assays for Evaluating Anti-inflammatory and Antioxidant Activities.
Detailed Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Compound Preparation: Prepare serial dilutions of the 5-aminopyrazole derivative in methanol.
-
Reaction Mixture: Add the compound solutions to the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of scavenging activity and determine the EC50 value.
Conclusion and Future Directions
The 5-aminopyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent and selective kinase inhibition for cancer therapy to broad-spectrum antimicrobial effects and promising anti-inflammatory and antioxidant properties. The ease of chemical modification of the 5-aminopyrazole ring system allows for the fine-tuning of biological activity and pharmacokinetic properties, making it an enduringly attractive starting point for the development of novel therapeutic agents.[1]
Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in a wider range of diseases. The synthesis of fused heterocyclic systems derived from 5-aminopyrazoles also represents a promising avenue for discovering compounds with enhanced and novel biological profiles.[1][3][4] As our understanding of the molecular basis of disease deepens, the versatile 5-aminopyrazole scaffold is poised to play an even more significant role in the future of medicine.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Kandeel, M., & El-Gazzar, A. B. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 1. [Link]
-
Iovine, V., Bavi, N., De Filippis, B., Di Sotto, A., Fantacuzzi, M., Fulle, S., ... & Di Mambro, A. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2294. [Link]
-
Singh, P., & Kumar, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-43. [Link]
-
Schenone, S., & Radi, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707. [Link]
-
Mihai, D. P., Bîcu, E., & Profire, L. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
St. Amant, A. H., Burke, M. R., Chan, A., Chen, Y., Durk, F., England, D. B., ... & Whittington, D. A. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(10), 1939-1945. [Link]
-
Schröder, M., Golz, C., Chaikuad, A., Kessel, K., Laufer, S. A., & Knapp, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
-
Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 958-971. [Link]
-
Anonymous. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
-
El-Borai, M. A., Rizk, H. F., Ibrahim, S. A., Faresa, A. K., & Beltagy, D. M. (2021). Pharmacology active 5-aminopyrazoles. ResearchGate. [Link]
-
Pathak, V., Singh, A., Sharma, N., Kumar, A., & Singh, R. K. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 30(24), 127627. [Link]
-
Anonymous. (n.d.). Some biologically active 5-aminopyrazole derivatives. ResearchGate. [Link]
-
Schenone, S., & Radi, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Li, J., Wang, Y., Zhang, Y., Li, Y., Liu, Y., & Wang, Y. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Informa UK Limited. [Link]
-
Iovine, V., Olla, S., Bavi, N., De Filippis, B., Di Sotto, A., Fantacuzzi, M., ... & Di Mambro, A. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1775. [Link]
-
Iovine, V., Bavi, N., De Filippis, B., Di Sotto, A., Fantacuzzi, M., Fulle, S., ... & Di Mambro, A. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. ResearchGate. [Link]
-
Anonymous. (n.d.). Five pyrazole derivatives reduced the toxicity of THP-1 cells toward SH-SY5Y neuronal cells. ResearchGate. [Link]
-
Al-Abdullah, E. S., Asiri, A. M., & Khan, S. A. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry, 2020, 1-6. [Link]
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Putative Mechanism of Action of Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate as a Kinase Inhibitor
Executive Summary
The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry, recognized for its broad therapeutic potential and presence in numerous clinically approved drugs.[1][2] Specifically, the 5-aminopyrazole moiety has emerged as a "privileged" structure, frequently utilized in the design of targeted therapies, most notably protein kinase inhibitors.[1][2][3] This guide focuses on elucidating the probable mechanism of action for Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate , a compound whose core structure strongly suggests activity as a competitive inhibitor of protein kinases. Drawing upon extensive data from structurally analogous compounds, we hypothesize that this molecule primarily targets the ATP-binding pocket of kinases, with a high probability of inhibiting members of the Mitogen-Activated Protein Kinase (MAPK) family, such as p38α.[4][5][6] This document will deconstruct the structural basis for this hypothesis, outline a comprehensive experimental workflow for its validation, and provide detailed, field-proven protocols for key assays.
The 5-Aminopyrazole Scaffold: A Cornerstone of Kinase Inhibition
The versatility of the 5-aminopyrazole scaffold stems from its unique electronic properties and its ability to form critical hydrogen bond interactions within the ATP-binding site of protein kinases.[1][2] This region, known as the "hinge," forms a hydrogen bonding pattern with ATP to anchor it for phosphoryl transfer. Many successful Type I and Type II kinase inhibitors mimic this interaction.
The 5-aminopyrazole core is particularly adept at this, featuring:
-
An exocyclic amino group at the C5 position, which can act as a hydrogen bond donor.
-
An endocyclic nitrogen atom (N1), which can act as a hydrogen bond acceptor.
This arrangement allows molecules incorporating this scaffold to effectively compete with endogenous ATP, leading to the inhibition of kinase activity. Numerous compounds built upon this framework have demonstrated potent anticancer, anti-inflammatory, and antimicrobial activities, often through the modulation of key signaling kinases.[1][3][4][7]
Structural Analysis and Mechanistic Hypothesis
The primary hypothesis is that This compound functions as an ATP-competitive kinase inhibitor. This is strongly supported by crystallographic and structure-activity relationship (SAR) data from highly similar molecules.
A compelling precedent is RO3201195 , a potent and selective p38 MAP kinase inhibitor that shares the identical 5-amino-1-(4-fluorophenyl)-1H-pyrazole core.[5] X-ray crystallography of a related analog bound to p38α revealed that the exocyclic 5-amino group forms a crucial hydrogen bond with the backbone carbonyl of Threonine 106 in the kinase hinge region.[5] This interaction is a hallmark of this class of inhibitors and is considered essential for potent binding and selectivity.
The key structural features of our topic compound that support this hypothesis are:
-
The 5-Amino Group: Positioned to act as the primary hydrogen bond donor to the kinase hinge.
-
The N1-Aryl Substitution (4-fluorophenyl): This group projects into a hydrophobic region of the ATP pocket, contributing to binding affinity and influencing selectivity across the kinome.
-
The C4-Carboxylate Group: This moiety extends towards the solvent-exposed region of the ATP site and can be modified to fine-tune physicochemical properties like solubility and cell permeability without disrupting the core binding interaction.
Caption: Proposed binding mode of the inhibitor within a kinase ATP pocket.
The Primary Target Hypothesis: p38 MAPK Signaling
Given the evidence from structurally related compounds, the p38 MAP kinase pathway is the most probable primary target.[4][5][6] The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory stimuli and environmental stress. Its aberrant activation is implicated in a host of inflammatory diseases and cancers. Inhibition of p38α, the major isoform, blocks the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5]
Caption: The p38 MAPK signaling pathway and the proposed point of inhibition.
Experimental Validation Workflow
A multi-step, self-validating experimental workflow is required to rigorously test this mechanistic hypothesis. The process begins with broad, in vitro screening and progressively moves to more complex, cell-based functional assays.
Caption: A logical workflow for validating the proposed mechanism of action.
Protocol 4.1: In Vitro Kinase Inhibition Assay
-
Objective: To quantitatively determine the inhibitory potency (IC₅₀) of the compound against p38α MAPK and a small panel of related kinases to establish initial potency and selectivity.
-
Causality & Principle: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified kinase. The ADP-Glo™ Kinase Assay is chosen for its high sensitivity and broad dynamic range. It quantifies the amount of ADP produced during the kinase reaction; lower ADP levels correspond to higher inhibition.
-
Materials:
-
Purified, active p38α kinase (and other kinases of interest).
-
Specific peptide substrate for p38α (e.g., ATF2-derived peptide).
-
ATP at a concentration near its Kₘ for p38α (e.g., 100 µM).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test Compound: this compound, serially diluted in DMSO.
-
A known p38 inhibitor as a positive control (e.g., SB203580).
-
Assay Buffer (containing MgCl₂, DTT).
-
White, opaque 384-well assay plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO. A typical starting range is 10 mM down to 1 nM.
-
In a 384-well plate, add 1 µL of the compound dilutions (or DMSO for 0% inhibition and no-enzyme for 100% inhibition controls).
-
Prepare a 2X kinase/substrate master mix in assay buffer. Add 2 µL to each well.
-
Prepare a 2X ATP solution in assay buffer. Add 2 µL to each well to initiate the reaction. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, and then convert ATP to light via a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: (Signal_Test - Signal_100%_Inhib) / (Signal_0%_Inhib - Signal_100%_Inhib) * 100.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound | Target Kinase | IC₅₀ (nM) |
| Test Compound | p38α | Experimental Value |
| Test Compound | JNK1 | Experimental Value |
| Test Compound | ERK2 | Experimental Value |
| SB203580 (Control) | p38α | ~50 nM |
Protocol 4.2: Cellular Target Engagement via Western Blot
-
Objective: To confirm that the compound inhibits p38 MAPK activity inside a living cell by measuring the phosphorylation of its direct downstream substrate, MAPKAPK2 (MK2).
-
Trustworthiness & Principle: This protocol validates the in vitro findings in a physiological context. A decrease in the phosphorylation of MK2 at Thr334 is a highly specific and reliable biomarker for p38 pathway inhibition. Including a vehicle control and a positive control ensures the observed effect is due to the compound's action.
-
Materials:
-
Human monocytic cell line (e.g., THP-1).
-
LPS (Lipopolysaccharide) to stimulate the p38 pathway.
-
Test Compound and positive control inhibitor.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary Antibodies: Rabbit anti-phospho-MK2 (Thr334), Rabbit anti-total-MK2, Rabbit anti-β-Actin (loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Culture THP-1 cells to a density of 1x10⁶ cells/mL.
-
Pre-treat cells for 1 hour with various concentrations of the test compound (e.g., 0.1, 1, 10 µM), positive control, or DMSO (vehicle).
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the p38 pathway.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellets on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes.
-
Separate 20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with the primary antibody against phospho-MK2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate. Visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total-MK2 and β-Actin to ensure equal protein loading.
-
Protocol 4.3: Cellular Functional Assay (TNF-α ELISA)
-
Objective: To measure the compound's ability to inhibit a key physiological downstream consequence of p38 activation: the production of the pro-inflammatory cytokine TNF-α.
-
Causality & Principle: This assay provides the ultimate proof of functional activity. By blocking p38, the compound should prevent the signaling cascade that leads to the transcription and release of TNF-α. An ELISA provides a highly sensitive and quantitative measurement of the secreted cytokine.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or human whole blood.
-
LPS.
-
Test Compound and positive control inhibitor.
-
Human TNF-α ELISA Kit.
-
96-well cell culture plates.
-
Microplate reader (450 nm).
-
-
Procedure:
-
Isolate PBMCs using a Ficoll gradient or use fresh human whole blood.
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells for 1 hour with serially diluted test compound, positive control, or DMSO.
-
Stimulate with LPS (100 ng/mL for PBMCs, 1 µg/mL for whole blood).
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Centrifuge the plate to pellet the cells and collect the supernatant (or plasma for whole blood).
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance at 450 nm and calculate the TNF-α concentration against a standard curve.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Summary and Future Directions
The structural features of This compound provide a compelling, evidence-based rationale for its putative mechanism as a p38 MAPK inhibitor. Its 5-aminopyrazole core is perfectly suited to engage the hinge region of the kinase ATP-binding pocket, a mechanism validated by extensive research on analogous compounds.[5][6]
The experimental workflow detailed herein provides a rigorous and logical pathway to confirm this hypothesis, moving from direct enzymatic inhibition to cellular target engagement and finally to a functional physiological output. Successful validation would position this compound as a promising lead for further development in therapeutic areas where p38 MAPK dysregulation is a key pathological driver, such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Subsequent steps would involve comprehensive kinome-wide selectivity screening to identify potential off-targets and a full suite of ADME/Tox studies to evaluate its drug-like properties.
References
- A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Deriv
-
Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. [Link]
-
Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). PubMed. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]
-
Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). ResearchGate. [Link]
-
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. [Link]
-
Some biologically active 5-aminopyrazole derivatives. ResearchGate. [Link]
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. PubMed Central. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
-
A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
- Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
-
methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]
-
5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. [Link]
-
5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [Link]
-
Targeting USP-7 by a Novel Fluorinated 5-Pyrazolyl-Urea Derivative. University of Naples Federico II Institutional Repository. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Central Role of Kinases and the Rise of a Privileged Scaffold
An In-Depth Technical Guide to the Discovery of Pyrazole-Based Kinase Inhibitors
Protein kinases are fundamental regulators of nearly all cellular processes, acting as molecular switches that control signaling pathways governing cell growth, differentiation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets in modern medicine.[2][3] The development of small-molecule kinase inhibitors has revolutionized oncology, shifting treatment paradigms from cytotoxic chemotherapy to targeted therapy.[4]
Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold".[5][6] This five-membered heterocycle, containing two adjacent nitrogen atoms, possesses a unique combination of chemical properties that make it exceptionally well-suited for interacting with the ATP-binding pocket of kinases.[5][7] Its synthetic accessibility, favorable drug-like properties, and versatile nature have cemented its importance in medicinal chemistry.[2] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including Ruxolitinib, Crizotinib, and Encorafenib, underscoring the scaffold's clinical significance.[2]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the discovery and development of pyrazole-based kinase inhibitors. We will dissect the causality behind key experimental choices, detail self-validating protocols, and ground our discussion in authoritative scientific literature, offering a comprehensive resource for researchers and drug development professionals.
The Pyrazole Scaffold: A Chemical Master Key for Kinase Inhibition
The utility of the pyrazole core is rooted in its ability to mimic the adenine moiety of ATP, the natural substrate for kinases. This mimicry allows pyrazole-based compounds to act as competitive inhibitors, occupying the ATP-binding site and preventing the transfer of a phosphate group to a substrate protein.
Mechanism of Action: The Hinge-Binding Interaction
The N-unsubstituted pyrazole ring is capable of simultaneously donating and accepting hydrogen bonds.[5] This dual functionality is critical for its primary role as a "hinge-binder". The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. It provides key hydrogen bond contacts that anchor the adenine ring of ATP. The 3-aminopyrazole moiety, in particular, is frequently used to form two or three crucial hydrogen bonds with the backbone of the kinase hinge region, providing a robust anchor for the inhibitor.[6][8] This foundational interaction is the starting point for building potency and selectivity.
Caption: The iterative workflow for pyrazole-based kinase inhibitor discovery.
Hit Identification
The initial goal is to identify "hits"—compounds that show inhibitory activity against the target kinase.
-
High-Throughput Screening (HTS): Large libraries of diverse compounds, often including many pyrazole derivatives, are screened against the kinase target in a biochemical assay.
-
Structure-Based Drug Design (SBDD): If the 3D crystal structure of the target kinase is known, computational docking can be used to predict how well pyrazole-based molecules will fit into the ATP-binding site. [9]This allows for the rational design of a smaller, more focused screening library.
-
Fragment-Based Drug Discovery (FBDD): Small chemical fragments, including simple pyrazoles, are screened for weak binding to the kinase. Hits are then grown or linked together to create more potent lead compounds.
Hit-to-Lead Optimization and SAR
Once hits are identified, the focus shifts to improving their properties through medicinal chemistry. This iterative process is guided by the Structure-Activity Relationship (SAR) , which seeks to understand how specific chemical modifications affect the compound's biological activity. [10][11] Causality in Experimental Choice: The core of SAR is a systematic exploration of the chemical space around the pyrazole scaffold. For instance, if a hit compound shows good potency but poor selectivity, chemists might introduce a bulky substituent at a position on the pyrazole ring that projects into a region of the ATP pocket that varies across different kinases. [12]This modification might be tolerated by the target kinase but cause a steric clash in off-target kinases, thereby improving the selectivity profile.
Example SAR Table: The following table illustrates a hypothetical SAR study for a pyrazole inhibitor targeting Kinase X, demonstrating how modifications affect potency and selectivity against the related Kinase Y.
| Compound ID | R1-Substituent (Pyrazole N1) | R2-Substituent (Pyrazole C4) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Selectivity (Fold) |
| PZ-1 (Hit) | -H | -Phenyl | 500 | 750 | 1.5 |
| PZ-2 | -Methyl | -Phenyl | 250 | 600 | 2.4 |
| PZ-3 | -H | -4-Fluorophenyl | 150 | 800 | 5.3 |
| PZ-4 (Lead) | -Methyl | -4-Fluorophenyl | 25 | 1,500 | 60 |
This data is illustrative.
Lead Optimization and Preclinical Development
Promising "lead" compounds from SAR studies undergo further refinement to optimize their drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and reduce potential toxicity. This involves in vitro assays (e.g., metabolic stability in liver microsomes) and in vivo studies in animal models to assess pharmacokinetics and efficacy. [13]
Key Methodologies and Self-Validating Protocols
Scientific integrity requires that every protocol be a self-validating system. This is achieved by including appropriate controls to ensure that the experimental results are reliable and interpretable.
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol determines the concentration of a pyrazole inhibitor required to reduce the activity of its target kinase by 50% (IC50).
-
Objective: To quantify the potency of a test compound against a purified recombinant kinase.
-
Materials: Recombinant kinase, kinase-specific peptide substrate, ATP, test compound (serial dilutions), kinase buffer, detection reagent (e.g., ADP-Glo™).
-
Methodology:
-
Prepare serial dilutions of the pyrazole inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor dilutions.
-
Self-Validation:
-
Positive Control (No Inhibition): Include wells with kinase and substrate but only the DMSO vehicle. This represents 100% kinase activity.
-
Negative Control (Max Inhibition): Include wells with a known potent, broad-spectrum inhibitor (e.g., Staurosporine) or no kinase. This represents 0% activity.
-
-
Incubate the plate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Stop the reaction and add the detection reagent, which quantifies the amount of ADP produced (a direct measure of kinase activity).
-
Read the luminescence on a plate reader.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol verifies that the inhibitor can enter a cell and inhibit the target kinase, as measured by a decrease in the phosphorylation of a known downstream substrate.
-
Objective: To confirm the on-target activity of the pyrazole inhibitor in a cellular context.
-
Materials: Cancer cell line known to have an active target kinase, cell culture medium, pyrazole inhibitor, positive control inhibitor, vehicle (DMSO), lysis buffer, antibodies (for total target, phospho-target, total substrate, phospho-substrate, and loading control like GAPDH).
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the pyrazole inhibitor for a specified time (e.g., 2 hours).
-
Self-Validation:
-
Vehicle Control: Treat cells with DMSO only to observe the baseline level of substrate phosphorylation.
-
Positive Control: Treat cells with a known inhibitor of the pathway to confirm that the signaling can be inhibited.
-
-
Wash the cells with cold PBS and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay to ensure equal loading.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated substrate.
-
Wash and incubate with a secondary antibody, then visualize the bands using chemiluminescence.
-
Trustworthiness: Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH) to confirm that the observed decrease in phosphorylation is not due to a general decrease in protein levels or unequal loading.
-
Case Study: Ruxolitinib - A Pyrazole-Based JAK Inhibitor
The discovery of Ruxolitinib (Jakafi®) is a prime example of the successful application of the principles outlined above. [14]Ruxolitinib is a potent and selective inhibitor of the Janus kinases JAK1 and JAK2, which are central to the signaling of cytokines involved in inflammation and myeloproliferation. [15][16] The discovery of a gain-of-function mutation in JAK2 (JAK2 V617F) in patients with myeloproliferative neoplasms (MPNs) provided a clear rationale for targeting this kinase. [14]Ruxolitinib's structure features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold. [5]This combination allows it to bind with high affinity to the ATP-binding site of JAK1 and JAK2, acting as a Type I, ATP-competitive inhibitor. [5][17]Its development led to rapid and sustained clinical benefits for patients with myelofibrosis, resulting in its FDA approval in 2011. [5][14]
Caption: Ruxolitinib inhibits the JAK-STAT pathway by blocking JAK1/2 phosphorylation of STAT.
Conclusion and Future Directions
The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, providing a robust and versatile framework for developing targeted therapies. [2][5]Its privileged status is built on a foundation of favorable chemical properties, synthetic accessibility, and a proven track record of clinical success. The systematic workflow of hit identification, SAR-driven optimization, and rigorous biological evaluation is essential for translating a pyrazole-based chemical starting point into a life-changing medicine.
Future challenges include overcoming acquired resistance to existing inhibitors and designing molecules with even greater selectivity to minimize off-target effects. [11]Novel approaches, such as developing allosteric inhibitors or macrocyclic pyrazole-based compounds, are pushing the boundaries of what is possible. [8][18]As our understanding of kinase biology deepens, the venerable pyrazole scaffold will undoubtedly continue to be a critical tool in the arsenal of medicinal chemists and drug discovery scientists.
References
-
Bara, T.-I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Iqbal, J., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
Bara, T.-I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
Gechijian, L. N., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. MDPI. [Link]
-
Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. [Link]
-
Iqbal, J., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
Gechijian, L. N., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]
-
Li, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Ahmad, S., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. [Link]
-
Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Pop, C. E., et al. (2024). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK signaling pathways in cancer therapy. ResearchGate. [Link]
-
Brehme, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
-
Williams, W. V. (2014). The Discovery and Development of Ruxolitinib for the Treatment of Myelofibrosis. Royal Society of Chemistry. [Link]
-
Estrada-Ortiz, N., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. [Link]
-
Glotzbach, B., et al. (2016). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
Wikipedia. (n.d.). Ruxolitinib. Wikipedia. [Link]
-
Singh, J., et al. (2007). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. ACS Publications. [Link]
-
Wikipedia. (n.d.). Larotrectinib. Wikipedia. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ruxolitinib Phosphate?. Patsnap Synapse. [Link]
-
Sravanthi, V. V., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
-
Sun, S.-Y., et al. (2011). Celecoxib promotes c-FLIP degradation through Akt-independent inhibition of GSK3. NIH. [Link]
-
Shilling, H., et al. (2023). Ruxolitinib. NCBI Bookshelf. [Link]
-
Caocci, G., et al. (2019). Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. Frontiers. [Link]
-
Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. [Link]
-
Kim, S.-Y., et al. (2010). Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines. PubMed. [Link]
-
Kazi, J. U., et al. (2007). Celecoxib-induced growth inhibiton in SW480 colon cancer cells is associated with activation of protein kinase G. AACR Journals. [Link]
-
LabMedica. (2011). Celecoxib Reduces Colon Cancer by Inactivating Enzymes That Block Apoptosis. LabMedica. [Link]
-
National Center for Biotechnology Information. (n.d.). Tofacitinib. PubChem. [Link]
-
Chen, Y., et al. (2021). Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. MDPI. [Link]
-
Gallipoli, P., et al. (2014). Celecoxib inhibits proliferation and survival of chronic myelogeous leukemia (CML) cells via AMPK-dependent regulation of β-catenin and mTORC1/2. PMC - PubMed Central. [Link]
-
National Cancer Institute. (2018). Targeted Therapy Larotrectinib Shows Promise in Early Trials, Regardless of Cancer Type. National Cancer Institute. [Link]
-
Szechiński, J., et al. (2016). Chemical structure of tofacitinib. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (n.d.). XELJANZ (tofacitinib). accessdata.fda.gov. [Link]
-
Wikipedia. (n.d.). Tofacitinib. Wikipedia. [Link]
-
U.S. Food and Drug Administration. (n.d.). The Tissue-Agnostic Development of Larotrectinib / Vitrakvi. FDA. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 17. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
structural analysis of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to the Structural Analysis of Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block for pharmacologically active agents, a thorough understanding of its three-dimensional structure, intermolecular interactions, and spectroscopic fingerprint is paramount for rational drug design and development. This document synthesizes experimental data from closely related analogs and established computational methods to present a holistic structural profile.
Introduction: The 5-Aminopyrazole Scaffold
The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The molecule this compound belongs to this versatile class. Its specific substitution pattern—a 4-fluorophenyl group at the N1 position, an amino group at C5, and a methyl carboxylate at C4—makes it an exemplary precursor for kinase inhibitors. Notably, the 5-amino-1-aryl-pyrazole framework is instrumental in targeting enzymes like p38 MAP kinase, where the exocyclic amino group often acts as a critical hydrogen bond donor within the ATP binding site.[5] A precise understanding of its structure is therefore not merely academic but a critical prerequisite for optimizing its biological function.
Chemical Identity and Physicochemical Properties
A summary of the key identifiers and calculated physicochemical properties for the target molecule is presented below. These properties are fundamental for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₁H₁₀FN₃O₂ | Calculated |
| Molecular Weight | 235.22 g/mol | Calculated |
| CAS Number | 161966-31-8 | Inferred from Supplier Data |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 4 (2x from -COO-, 1x from -N=, 1x from -F) | Calculated |
| Predicted LogP | 1.8 - 2.2 | Calculated (Analog-based) |
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atom-level information on the chemical environment. The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are as follows:
-
¹H-NMR:
-
Pyrazole C3-H (~7.90 ppm, singlet): This lone proton on the pyrazole ring is expected to appear as a sharp singlet downfield due to the aromatic nature of the heterocycle.[7]
-
-NH₂ (~6.7-7.0 ppm, broad singlet): The protons of the primary amine will typically appear as a broad signal that can exchange with residual water in the solvent. Its chemical shift is highly dependent on solvent and concentration.[11]
-
4-Fluorophenyl Protons (~7.4-7.7 ppm, two sets of doublets or a multiplet): The aromatic protons on the fluorophenyl ring will exhibit a characteristic AA'BB' system, often appearing as two distinct multiplets or doublets of doublets due to coupling with each other and with the fluorine atom.
-
-OCH₃ (~3.7 ppm, singlet): The methyl ester protons will be a sharp singlet.
-
-
¹³C-NMR:
-
Carbonyl C=O (~162 ppm): The ester carbonyl carbon is significantly deshielded.
-
Pyrazole C5-NH₂ (~153 ppm): The carbon bearing the amino group.
-
Pyrazole C3-H (~141 ppm): The protonated carbon of the pyrazole ring.
-
Fluorophenyl C-F (~160-164 ppm, doublet, ¹JCF ≈ 245 Hz): The carbon directly bonded to fluorine will show a large one-bond coupling constant.
-
Other Aromatic Carbons: Ranging from ~115 to 140 ppm, with those ortho and meta to the fluorine atom showing smaller C-F coupling constants.
-
-OCH₃ (~51 ppm): The methyl ester carbon.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The primary peak expected in an ESI-MS experiment would be the protonated molecule [M+H]⁺ at m/z 236.08.
-
Key Fragments: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
-
N-H Stretching (~3300-3450 cm⁻¹): Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine.[7]
-
C=O Stretching (~1690-1710 cm⁻¹): A strong absorption band corresponding to the ester carbonyl group.[7]
-
C=N and C=C Stretching (~1500-1615 cm⁻¹): Multiple bands from the pyrazole and phenyl rings.[7]
-
C-F Stretching (~1220-1240 cm⁻¹): A strong band characteristic of the aryl-fluoride bond.
Crystallographic and Solid-State Analysis
Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule and reveals how molecules arrange themselves in a crystal lattice. While the specific crystal structure for the title compound is not publicly deposited, a detailed analysis of closely related structures, such as 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, provides profound and directly applicable insights.[12]
Molecular Geometry
The core pyrazole ring is expected to be essentially planar. The most significant conformational variable is the dihedral angle between the plane of the pyrazole ring and the plane of the 4-fluorophenyl ring. In analogous structures, this angle typically ranges from 50° to 85°.[6][7][12][13] This twist is a result of steric hindrance between the proton at the C3 position of the pyrazole and the ortho protons of the phenyl ring. The specific angle is a delicate balance between maximizing π-system conjugation (favoring planarity) and minimizing steric clash (favoring a twist).
Intermolecular Interactions and Crystal Packing
The solid-state architecture is dominated by a network of hydrogen bonds and other non-covalent interactions.
-
Hydrogen Bonding: The exocyclic amino group (-NH₂) is a potent hydrogen bond donor, while the carbonyl oxygen of the carboxylate and the N2 nitrogen of the pyrazole are strong acceptors. In related structures, a common and highly stable motif is the formation of centrosymmetric dimers, where two molecules are linked by N-H···O hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of the other.[12] This creates a robust supramolecular synthon that dictates the primary packing arrangement.
-
π-π Stacking: Although the significant dihedral angle between the rings may preclude ideal face-to-face π-stacking, offset interactions between the electron-rich pyrazole ring and the electron-deficient (due to the fluorine) phenyl ring of neighboring molecules are highly probable.[6][7] These interactions contribute significantly to the overall stability of the crystal lattice.
The interplay of these forces is visualized in the diagram below, based on recurring motifs in published aminopyrazole crystal structures.
Caption: Expected intermolecular interactions in the crystal lattice.
Computational Structural Analysis
To complement experimental data and gain deeper insight into the molecule's intrinsic properties, computational methods like Density Functional Theory (DFT) are invaluable.[14]
Geometry Optimization and Electronic Properties
Using a functional like B3LYP with a basis set such as 6-311++G(d,p), the molecule's gas-phase geometry can be optimized. This calculation provides the most stable conformation, including the predicted bond lengths, bond angles, and the critical pyrazole-phenyl dihedral angle. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can be performed. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic excitation properties.[14]
Molecular Docking and SAR
The optimized 3D structure serves as the input for molecular docking simulations. By docking the molecule into the active site of a target protein (e.g., p38 MAP kinase), one can predict its binding mode and affinity.[5] This process is central to structure-based drug design. For this molecule, the key interactions would be:
-
The 5-amino group forming a hydrogen bond with a backbone carbonyl or side chain in the hinge region of a kinase.[5]
-
The 1-(4-fluorophenyl) group occupying a hydrophobic pocket, with the fluorine atom potentially forming favorable orthogonal interactions.
-
The 4-carboxylate group acting as a solvent-exposed handle that can be modified to improve properties like solubility or to target adjacent sub-pockets, without disturbing the core binding interactions.
The overall workflow for a comprehensive structural analysis, integrating experimental and computational approaches, is outlined below.
Caption: Integrated workflow for structural analysis.
Experimental Protocols
Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Screen for a solvent system in which the compound has moderate solubility at room temperature (e.g., ethyl acetate, acetone, or an ethanol/water mixture).
-
Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent in a clean vial. Gentle warming may be used to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, new vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of single, well-defined crystals suitable for X-ray diffraction.
Protocol: Basic DFT Geometry Optimization (Illustrative)
This protocol outlines the conceptual steps using a platform like Gaussian.
-
Structure Input: Build the initial 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Calculation Setup:
-
Job Type: Select "Optimization + Frequency". The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum.
-
Method: Choose the DFT method. A common choice is B3LYP.
-
Basis Set: Select a suitable basis set, such as 6-311+G(d,p).
-
Charge/Multiplicity: Set the charge to 0 and the multiplicity to 1 (singlet state).
-
-
Submission: Submit the calculation to the computational server.
-
Analysis: Once complete, analyze the output file.
-
Confirm the absence of imaginary frequencies to validate the structure as a minimum.
-
Measure bond lengths, angles, and the key dihedral angle from the optimized coordinates.
-
Visualize the HOMO and LUMO orbitals and record their energies.
-
The relationship between these analytical techniques forms a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Caption: Logical interplay of analytical techniques for structural validation.
References
-
Caruso, F., et al. (2009). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2537. Available at: [Link]
-
Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E69, o1376. Available at: [Link]
-
Petronijevic, F. R., & Ristic, B. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3754. Available at: [Link]
-
Wardell, S. M., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 336-342. Available at: [Link]
-
Elgazwy, A. S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E, E69, o1376. Available at: [Link]
-
PubChem. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem Compound Database. Retrieved from: [Link]
-
Abele, E., & Abele, R. (2014). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 4, 256-267. Available at: [Link]
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. Available at: [Link]
-
Rostami, A., et al. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Molecules, 29(22), 4969. Available at: [Link]
-
Scott, D. A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(10), 1612-1618. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116558. Available at: [Link]
-
Singh, N., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(2), 75-84. Available at: [Link]
-
Gossert, A. D., & Jahnke, W. (2016). NMR as a “Gold Standard” Method in Drug Design and Discovery. Topics in Current Chemistry, 374(4), 45. Available at: [Link]
-
Hamada, N., & El Sekily, M. A. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 136-150. Available at: [Link]
-
Maleki, A., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 41(19), 10692-10700. Available at: [Link]
-
El-Sattar, N. E. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 638-661. Available at: [Link]
-
Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Pharmaceuticals, 17(1), 127. Available at: [Link]
-
Fahim, A. M., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Scientia Pharmaceutica, 82(4), 757-771. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asrjetsjournal.org [asrjetsjournal.org]
The Fluorophenyl-Pyrazole Scaffold: A Privileged Motif for Targeting Key Pathologies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of Fluorophenyl-Pyrazoles in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The strategic incorporation of a fluorophenyl moiety onto this scaffold has proven to be a highly effective strategy for enhancing potency, selectivity, and pharmacokinetic properties. The high electronegativity and unique steric profile of fluorine can profoundly influence molecular interactions with biological targets, making fluorophenyl-pyrazole compounds a particularly fruitful area of investigation for novel therapeutic agents. This guide provides a detailed exploration of the key therapeutic targets of this chemical class, focusing on the underlying mechanisms of action, supporting quantitative data, and the practical experimental methodologies required for their evaluation.
I. Targeting the Engines of Cell Division: Fluorophenyl-Pyrazoles in Oncology
The deregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Fluorophenyl-pyrazole derivatives have emerged as potent inhibitors of several critical kinases involved in cell cycle progression and proliferation.
A. Aurora Kinase B: A Key Regulator of Mitosis
Mechanism of Action: Aurora kinase B (AURKB) is a serine/threonine kinase that plays an essential role in chromosome segregation and cytokinesis.[1] Its overexpression is a common feature in many human cancers and is often associated with aggressive tumor subtypes.[2] Fluorophenyl-pyrazole-containing compounds have been developed as selective inhibitors of AURKB. These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates essential for mitotic progression. Inhibition of AURKB leads to mitotic catastrophe, polyploidy, and ultimately, apoptosis in cancer cells.[1]
Data Summary: Potency of Fluorophenyl-Pyrazole Derivatives against Aurora Kinases
| Compound ID | Target(s) | IC50 | Cell Line(s) | Reference |
| Compound 7 (a pyrazolyl benzimidazole) | Aurora A / Aurora B | 28.9 nM / 2.2 nM | U937, K562, A549, LoVo, HT29 | [3] |
| Compound 6 (a pyrazole derivative) | Aurora Kinase | 0.16 µM | HCT116, MCF7 | [3] |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Aurora B | Sub-nanomolar (enzymatic) | Human cancer-derived cells | [4] |
Experimental Protocol: In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of a compound's inhibitory activity against Aurora B kinase using a bioluminescence-based assay that measures the amount of ADP produced in the kinase reaction.[5][6][7]
Materials:
-
Aurora B Kinase Enzyme System (Promega, Cat. # V3971)
-
ADP-Glo™ Kinase Assay (Promega, Cat. # V9101)
-
Test compound (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing kinase buffer, the desired concentration of ATP, and the substrate (e.g., Myelin Basic Protein).
-
Add 2 µL of the test compound at various concentrations to the wells of the plate. Include a "no inhibitor" control with DMSO.
-
Add 2 µL of the Aurora B enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a light signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualization of Aurora B Inhibition Workflow
Caption: Workflow for ADP-Glo™ Aurora B kinase inhibition assay.
II. Quelling the Fire: Fluorophenyl-Pyrazoles in Inflammation
Chronic inflammation underlies a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Fluorophenyl-pyrazole compounds have demonstrated significant anti-inflammatory properties through the inhibition of key enzymes and signaling pathways in the inflammatory cascade.
A. Cyclooxygenase-2 (COX-2): The Prostaglandin Gatekeeper
Mechanism of Action: Cyclooxygenase-2 (COX-2) is an enzyme that is induced by inflammatory stimuli and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[8] The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9] The well-known anti-inflammatory drug Celecoxib, which features a trifluoromethylphenyl-pyrazole core, is a selective COX-2 inhibitor. The fluorophenyl-pyrazole scaffold mimics this structure, with the sulfonamide or a bioisosteric group on one of the phenyl rings fitting into a specific hydrophilic side pocket of the COX-2 active site, conferring selectivity.
Data Summary: Potency of Fluorophenyl-Pyrazole Derivatives against COX Enzymes
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 2.16 | 2.51 (for comparison) | 0.86 | [10] |
| Compound 5f (Trimethoxy derivative) | 14.34 | 1.50 | 9.56 | [10] |
| Compound 6f (Trimethoxy derivative) | 9.56 | 1.15 | 8.31 | [10] |
| Compound 3g (Trifluoromethyl-pyrazole-carboxamide) | 4.45 | 2.65 | 1.68 | [11] |
Experimental Protocol: Human Whole Blood Assay for COX-2 Inhibition
This ex vivo assay provides a physiologically relevant system to assess the COX-2 inhibitory activity of compounds by measuring prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated human whole blood.[12]
Materials:
-
Freshly drawn human venous blood collected in heparin-containing tubes.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (dissolved in DMSO).
-
Prostaglandin E2 (PGE2) ELISA kit.
-
Incubator, centrifuge, and ELISA plate reader.
Procedure:
-
Compound Incubation:
-
Aliquot 1 mL of heparinized whole blood into sterile polypropylene tubes.
-
Add the test compound at various concentrations (final DMSO concentration ≤ 0.1%). Include a vehicle control (DMSO).
-
Pre-incubate for 30 minutes at 37°C.
-
-
COX-2 Induction and Stimulation:
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression and stimulate PGE2 production.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Plasma Separation:
-
Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C.
-
Collect the plasma supernatant.
-
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in the plasma samples using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 production for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Visualization of COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 pathway by fluorophenyl-pyrazole compounds.
B. p38 Mitogen-Activated Protein Kinase (MAPK): A Central Node in Inflammation
Mechanism of Action: The p38 MAPK signaling pathway is a crucial regulator of the inflammatory response.[13] It is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β.[14] Fluorophenyl-pyrazole ureas have been identified as potent and selective inhibitors of p38α MAPK.[15] These compounds bind to a distinct allosteric site on the p38 enzyme, inducing a conformational change that locks the kinase in an inactive state, thereby preventing its activation and downstream signaling.[15]
Data Summary: Potency of Fused Pyrazole Derivatives against p38α MAPK
| Compound ID | p38α Enzyme IC50 (nM) | Human Whole Blood IL-8 IC50 (nM) | Reference |
| 10m | 1.4 | 4 | [16] |
| 10q | 1.1 | 3 | [16] |
Experimental Protocol: In Vitro p38α MAPK Kinase Assay
This protocol describes a method to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant p38α MAPK using ATF2 as a substrate.
Materials:
-
Recombinant active p38α MAPK (human).
-
Recombinant ATF2 protein (human).
-
Test compound (dissolved in DMSO).
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit.
-
Phosphocellulose paper and scintillation counter (for radioactive method) or luminometer (for ADP-Glo™).
Procedure (using ADP-Glo™):
-
Reaction Setup:
-
In a 96-well plate, add 1 µL of the test compound at various concentrations.
-
Add 2 µL of p38α enzyme.
-
Initiate the reaction by adding 2 µL of a mix containing ATF2 substrate and ATP.
-
-
Incubation:
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Follow the steps for the ADP-Glo™ assay as described in the Aurora B kinase protocol (ATP depletion and ADP to ATP conversion).
-
-
Data Analysis:
-
Measure luminescence and calculate IC50 values as previously described.
-
Visualization of p38 MAPK Signaling Pathway
Caption: Allosteric inhibition of the p38 MAPK pathway.
III. Protecting the Brain: Fluorophenyl-Pyrazoles in Neurodegenerative Diseases
The development of effective treatments for neurodegenerative disorders like Alzheimer's disease is a major challenge. Fluorophenyl-pyrazole derivatives have shown promise as inhibitors of enzymes that play a key role in the pathology of these conditions.
A. Acetylcholinesterase (AChE): Enhancing Cholinergic Neurotransmission
Mechanism of Action: A decline in the levels of the neurotransmitter acetylcholine is a well-established feature of Alzheimer's disease.[17] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[17] Inhibition of AChE increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission and providing symptomatic relief. Fluorophenyl-pyrazole derivatives have been designed as AChE inhibitors, with the pyrazole core and substituted phenyl rings interacting with key residues in the active site of the enzyme.
Data Summary: Potency of Fluorophenyl-Pyrazole Derivatives against Cholinesterases
| Compound ID | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| Compound K3 (a pyrazole-5-fluorosulfate) | >20 | 0.79 | [18] |
| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine | pIC50 = 3.47 | - |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the standard method for measuring AChE activity and its inhibition.[19]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant.
-
Acetylthiocholine iodide (ATCI), the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent.
-
0.1 M Phosphate Buffer (pH 8.0).
-
Test compound (dissolved in DMSO).
-
96-well microplate and a spectrophotometric plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of DTNB and ATCI in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations. For the control (100% activity), add 10 µL of the solvent.
-
Add 10 µL of the DTNB solution.
-
Add 10 µL of the AChE enzyme solution.
-
-
Pre-incubation:
-
Mix gently and incubate the plate for 10 minutes at 25°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the ATCI solution to all wells.
-
Immediately measure the increase in absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Determine the rate of reaction for each concentration.
-
Calculate the percent inhibition and determine the IC50 value.
-
Visualization of AChE Inhibition Assay
Caption: Principle of the Ellman's method for AChE inhibition.
IV. Future Perspectives and Conclusion
The fluorophenyl-pyrazole scaffold has unequivocally demonstrated its value as a privileged structure in the design of potent and selective modulators of key therapeutic targets. The examples provided in this guide, spanning oncology, inflammation, and neurodegenerative disease, highlight the versatility of this chemical motif. Future research will likely focus on several key areas:
-
Multi-Targeted Ligands: Designing single molecules that can modulate multiple targets within a disease pathway (e.g., dual COX-2/5-LOX inhibitors or multi-kinase inhibitors) to achieve synergistic therapeutic effects.
-
Optimization of Pharmacokinetics: Further refinement of the scaffold to improve drug-like properties, including oral bioavailability, metabolic stability, and blood-brain barrier penetration for CNS targets.
-
Exploration of New Targets: Expanding the application of the fluorophenyl-pyrazole scaffold to other disease areas and novel biological targets.
References
-
Schett, G., et al. (2008). The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis. Annals of the Rheumatic Diseases, 67(7), 909-916. [Link]
-
Li, H. H., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114771. [Link]
-
Al-Warhi, T., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
-
Request PDF. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
-
Laufer, S., et al. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 641, 127-141. [Link]
-
Goldstein, D. M., et al. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4775-4779. [Link]
-
Rahman, A. U., et al. (2022). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences, 26(10), 3491-3503. [Link]
-
Kamal, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3295. [Link]
-
Al-Warhi, T., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29541-29557. [Link]
-
Rimon, G., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 10(7), 698-710. [Link]
-
Gunasa, G., et al. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Pharmaceuticals, 14(7), 694. [Link]
-
Amir, M., et al. (2013). p38 MAP kinase inhibitors as anti inflammatory agents. Mini Reviews in Medicinal Chemistry, 13(14), 2082-2096. [Link]
-
Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural Biology, 9(4), 268-272. [Link]
Sources
- 1. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AURORA B Kinase Enzyme System Application Note [promega.jp]
- 6. promega.com [promega.com]
- 7. Aurora B Kinase Enzyme System [promega.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 15. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: A Reliable Method for the Synthesis of Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The 5-aminopyrazole core is a privileged structure found in numerous biologically active compounds, including potent enzyme inhibitors.[1][2] This guide is designed for researchers in drug discovery and organic synthesis, offering a robust, step-by-step methodology grounded in established chemical principles. We will delve into the mechanistic underpinnings of the chosen synthetic route—a highly regioselective cyclocondensation reaction—and provide practical insights for reaction setup, monitoring, workup, and purification.
Introduction and Synthetic Strategy
The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry, largely due to their prevalence in pharmaceuticals and agrochemicals.[3][4] The target molecule, this compound, is typically prepared via a highly efficient and regioselective cyclocondensation reaction. This strategy is a variation of the classic Knorr pyrazole synthesis, which traditionally involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[5][6][7]
Our approach utilizes a more versatile set of precursors:
-
4-Fluorophenylhydrazine: This provides the N1-aryl substituent and one of the ring's nitrogen atoms. It is often used as its hydrochloride salt for improved stability, requiring the addition of a mild base to liberate the free hydrazine in situ.
-
Methyl 2-cyano-3-ethoxyacrylate: This C3-synthon is an ideal reaction partner. It is an electron-deficient alkene, activated by two powerful electron-withdrawing groups (a cyano group and a methyl ester). The ethoxy group serves as an excellent leaving group, facilitating the final aromatization step.
The reaction proceeds through a well-defined mechanism. First, a nucleophilic attack (Michael-type addition) by the substituted nitrogen of the hydrazine onto the electron-poor alkene occurs. This is followed by an intramolecular cyclization where the terminal -NH2 group of the hydrazine attacks the nitrile group. A subsequent tautomerization and elimination of ethanol yield the stable, aromatic 5-aminopyrazole ring. This pathway ensures excellent regioselectivity, consistently producing the desired 5-amino isomer as the exclusive product.[8]
Overall Reaction Scheme
Caption: General reaction scheme for the synthesis of the target pyrazole.
Detailed Experimental Protocol
This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary.
3.1. Materials and Equipment
| Material | Grade | Supplier Example |
| 4-Fluorophenylhydrazine hydrochloride | ≥98% | Sigma-Aldrich |
| Methyl 2-cyano-3-ethoxyacrylate | ≥97% | Combi-Blocks |
| Triethylamine (Et₃N) | ≥99.5% | Fisher Scientific |
| Ethanol (EtOH), Anhydrous | 200 Proof | Decon Labs |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, standard glassware for extraction and filtration, rotary evaporator, TLC plates (silica gel 60 F₂₅₄).
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylhydrazine hydrochloride (1.63 g, 10.0 mmol, 1.0 eq).
-
Solvent Addition: Add 30 mL of anhydrous ethanol to the flask. Stir the resulting suspension at room temperature.
-
Base Addition: Add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq) dropwise to the suspension. The mixture should become a clearer solution as the free hydrazine is formed. This step is crucial for neutralizing the hydrochloride salt.[8]
-
Addition of Acrylate: Slowly add methyl 2-cyano-3-ethoxyacrylate (1.55 g, 10.0 mmol, 1.0 eq) to the stirred solution.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes. Spot the starting materials and the reaction mixture. The reaction is typically complete within 3-5 hours, indicated by the consumption of the limiting starting material (usually the acrylate).
-
Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Aqueous Workup: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). This removes triethylamine hydrochloride and other water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which is often a solid.
3.3. Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc). Recrystallization is often sufficient to obtain a high-purity product.[9][10]
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (MP): To assess purity.
-
Quantitative Data Summary
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Eq. | Amount Used |
| 4-Fluorophenylhydrazine HCl | C₆H₇FN₂·HCl | 162.59 | 10.0 | 1.0 | 1.63 g |
| Methyl 2-cyano-3-ethoxyacrylate | C₇H₉NO₃ | 155.15 | 10.0 | 1.0 | 1.55 g |
| Triethylamine | C₆H₁₅N | 101.19 | 11.0 | 1.1 | 1.53 mL (d=0.726) |
| Ethanol | C₂H₅OH | 46.07 | - | - | 30 mL |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification process.
Conclusion
The protocol described herein offers a reliable and efficient method for synthesizing this compound. The cyclocondensation reaction is high-yielding and highly regioselective, providing clean access to this valuable heterocyclic building block. By following the detailed steps for reaction execution, workup, and purification, researchers can confidently produce this compound for applications in drug discovery and development.
References
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyls to Pyrazoles: A Multicomponent Approach. Accounts of Chemical Research, 44(3), 163-174.
- El-Sayed, R., & El-Gazzar, A. B. A. (2017). Recent advances in the synthesis of pyrazole derivatives: a review.
- Schmidt, A., & Dreger, A. (2011). Recent advances in the chemistry of pyrazoles. Current Organic Chemistry, 15(9), 1491-1529.
-
Vitale, P., Scilimati, A., & Perrone, M. G. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2854-2900. Available from: [Link]
-
Götzinger, A. C., Theßeling, F. A., Hoppe, C., & Müller, T. J. J. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 81(16), 7076-7086. Available from: [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]
-
Williams, A. L., & Johnston, J. N. (2011). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 13(22), 6078-6081. Available from: [Link]
-
Zakeri, M., & Vessally, E. (2020). Influence of catalyst proportion on the synthesis of pyranopyrazole. Journal of the Iranian Chemical Society, 17, 2685-2712. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]
- Geisser, F., et al. (2011). Method for purifying pyrazoles. Patent WO2011076194A1.
- Geisser, F., et al. (2011). Process for the purification of pyrazoles. Patent DE102009060150A1.
-
Iwasaki, T., & Kurosawa, H. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 27(15), 4983. Available from: [Link]
-
Sturm, M. I., et al. (2017). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 7, 247-263. Available from: [Link]
-
Gökçe, B., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2372791. Available from: [Link]
- Bell, S. C., & Wei, P. H. L. (1973). Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides. US Patent 3,760,084.
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. Available from: [Link]
-
Iadanza, M. D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704. Available from: [Link]
Sources
- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Application Notes and Protocols for Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate in Kinase Assays
Introduction
Protein kinases are a vast and crucial family of enzymes that orchestrate a multitude of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] The dysregulation of kinase activity is a well-established driver of numerous human diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] Consequently, kinases have emerged as one of the most important target classes for modern drug discovery.[1][3] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy.
The 5-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activity.[4][5] Specifically, derivatives of 5-amino-1-aryl-1H-pyrazole have shown potent inhibitory activity against several protein kinases, including p38 MAP kinase, Bruton's tyrosine kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs).[5][6][7] Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate belongs to this promising class of compounds. Its structural features suggest a high potential for interaction with the ATP-binding pocket of various kinases.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a variety of kinase assay formats. The protocols detailed herein are designed to be robust and adaptable, enabling the characterization of this compound's inhibitory potential and selectivity profile. We will delve into both biochemical and cell-based assay methodologies, providing the scientific rationale behind each step to ensure experimental success and data integrity.
Principle of Kinase Assays
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase.[8] This is typically achieved by quantifying either the consumption of the ATP substrate or the formation of the phosphorylated product.[8] Modern kinase assays have evolved from traditional radioactive methods to a variety of safer and higher-throughput formats, including fluorescence-based and luminescence-based readouts.[3][9]
Biochemical assays utilize purified kinase enzymes, substrates, and the test compound in a controlled in vitro environment.[3] These assays are invaluable for determining direct inhibitory effects on the kinase enzyme and for detailed mechanistic studies. Cell-based assays, on the other hand, measure kinase activity within the complex milieu of a living cell.[10] This provides a more physiologically relevant context, assessing not only the compound's effect on the target kinase but also its ability to permeate cell membranes and engage its target in a natural cellular environment.
This guide will focus on two widely adopted and robust assay platforms: a luminescence-based biochemical assay for quantifying kinase activity and a cell-based immunoassay for measuring the phosphorylation of a downstream substrate.
Biochemical Kinase Assays: Determining Direct Enzyme Inhibition
Biochemical assays are the frontline tool for identifying and characterizing kinase inhibitors. They offer a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase. Among the various formats, luminescence-based assays that detect the amount of ADP produced in a kinase reaction have become a popular choice due to their high sensitivity, broad applicability, and suitability for high-throughput screening.[11][12]
Featured Biochemical Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11][13] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the kinase activity.[14][15]
Causality Behind Experimental Choices:
-
Why ADP Detection? Measuring ADP formation provides a direct and universal method for monitoring kinase activity, as ADP is a common product of all kinase reactions.[12][13] This makes the assay adaptable to virtually any kinase.
-
Why a Two-Step Process? The initial depletion of the remaining ATP from the kinase reaction is crucial. It ensures that the luminescent signal generated in the second step is solely derived from the ADP produced by the kinase, thereby significantly increasing the assay's sensitivity and dynamic range.[14]
-
Why Luminescence? Luminescent readouts are generally less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays, a common issue in compound screening. The "glow-type" signal is also stable over several hours, allowing for batch processing of plates.[15]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol provides a detailed methodology for determining the IC50 value of this compound against a target kinase.
Materials:
-
This compound
-
Target Kinase (e.g., p38α)
-
Kinase Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a concentration range for the dose-response curve (e.g., 10-point, 1:3 serial dilution starting from 1 mM).[2]
-
Prepare a "no inhibitor" control containing only DMSO.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Prepare a kinase/substrate master mix in kinase assay buffer. The final concentrations of the kinase and substrate should be optimized for the specific kinase being tested.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should ideally be at the Km value for the specific kinase to accurately determine competitive inhibition.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[2]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| p38α | Hypothetical Value: 50 | 10 |
| Kinase X | Hypothetical Value: >10,000 | 25 |
| Kinase Y | Hypothetical Value: 800 | 15 |
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.
Visualization of Biochemical Assay Workflow:
Figure 1: Workflow for the ADP-Glo™ biochemical kinase assay.
Cell-Based Kinase Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical for validating a compound's activity in a more biologically relevant setting. These assays can confirm that the compound is cell-permeable and can engage its intended target to modulate a downstream signaling event.
Featured Cell-Based Assay: SureFire® Phospho-Protein Detection
The AlphaLISA SureFire Ultra assay is a sensitive, homogeneous immunoassay for the quantitative detection of specific phosphorylated proteins in cell lysates.[16] This "no-wash" assay format is well-suited for high-throughput screening and profiling of kinase inhibitors. The assay utilizes antibody-coated donor and acceptor beads that, when brought into proximity by binding to the target phospho-protein, generate a chemiluminescent signal.
Causality Behind Experimental Choices:
-
Why Measure Phospho-Proteins? The phosphorylation of a downstream substrate is a direct readout of the activity of an upstream kinase.[10] By quantifying the levels of a specific phospho-protein, we can infer the inhibitory effect of a compound on the kinase responsible for that phosphorylation event.
-
Why a "No-Wash" Immunoassay? The homogeneous format of the SureFire assay simplifies the workflow, reduces variability, and is easily automatable, making it ideal for screening applications.
-
Why a Specific Downstream Target? To assess the cellular activity of a p38 MAP kinase inhibitor, for example, measuring the phosphorylation of a known downstream substrate like c-Jun at Serine 63 provides a specific and relevant readout of p38 pathway inhibition.[16][17]
Experimental Protocol: SureFire® Phospho-c-Jun (Ser63) Assay
This protocol outlines a method to evaluate the effect of this compound on the p38 signaling pathway by measuring the phosphorylation of c-Jun.
Materials:
-
This compound
-
A suitable cell line with an active p38 pathway (e.g., HeLa or U-937 cells)
-
Cell culture medium and supplements
-
A stimulant to activate the p38 pathway (e.g., Anisomycin or UV radiation)
-
AlphaLISA SureFire Ultra Human and Mouse Phospho-c-Jun (Ser63) Detection Kit[16]
-
Tissue culture-treated 96-well plates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted compound or vehicle control for 1-2 hours.
-
-
Pathway Stimulation:
-
Stimulate the p38 pathway by adding a pre-determined concentration of a stimulant (e.g., Anisomycin) to the wells. Include unstimulated control wells.
-
Incubate for the optimal duration to achieve robust phosphorylation of c-Jun (e.g., 30 minutes).
-
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Add the appropriate volume of Lysis Buffer (provided in the SureFire kit) to each well.
-
Incubate on an orbital shaker for 10-15 minutes to ensure complete cell lysis.
-
-
Immunoassay:
-
Transfer a small volume of the cell lysate (e.g., 5 µL) to a 384-well white ProxiPlate.
-
Prepare the Acceptor Mix and Donor Mix as per the kit protocol.
-
Add the Acceptor Mix to the lysates, mix, and incubate for 1 hour at room temperature.
-
Add the Donor Mix, mix, and incubate for another 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate the percentage of inhibition of c-Jun phosphorylation for each compound concentration relative to the stimulated and unstimulated controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.
-
Visualization of Cell-Based Assay Workflow:
Figure 2: Workflow for the SureFire® cell-based phospho-protein assay.
Visualization of a Simplified Signaling Pathway:
Figure 3: A simplified p38 MAP kinase signaling cascade.
Conclusion
This compound represents a compound of significant interest for kinase inhibitor screening campaigns. The protocols detailed in these application notes provide a robust framework for its characterization, from initial biochemical profiling to validation in a cellular context. The ADP-Glo™ assay offers a sensitive and universal method for determining direct enzymatic inhibition and selectivity across a panel of kinases. The SureFire® cell-based assay provides the crucial next step, confirming cell permeability and on-target engagement within a physiological environment. By employing these well-validated methodologies, researchers can effectively elucidate the therapeutic potential of this and other novel small molecules in the exciting and impactful field of kinase drug discovery.
References
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
- Zegzouti, H., & Goueli, S. (2010). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed, 10.
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
DiscoverX. (2017, September 22). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]
- Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562–1575.
- Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707.
- Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116558.
-
National Center for Biotechnology Information. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
Scirp.org. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]
- Lee, H. W., et al. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Harris, S. F., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(9), 967–972.
Sources
- 1. Kinase Activity Assays [promega.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 12. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. promega.com [promega.com]
- 15. eastport.cz [eastport.cz]
- 16. revvity.com [revvity.com]
- 17. HTRF Human and Mouse Phospho-c-Jun (Ser63) Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
The Versatility of Pyrazole Derivatives in Oncology: A Guide to Application and Protocol
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique chemical properties and synthetic accessibility have made it a cornerstone in the development of a new generation of targeted anticancer agents. This guide provides an in-depth exploration of the application of pyrazole derivatives in cancer research, detailing their mechanisms of action and providing robust protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical class.
The Pyrazole Core: A Launchpad for Anticancer Innovation
The significance of the pyrazole moiety in oncology is underscored by its presence in several FDA-approved drugs and numerous clinical candidates.[1][2][3] These compounds exhibit a broad spectrum of biological activities, primarily by interacting with key molecular targets that drive cancer progression.[4][5] The adaptability of the pyrazole ring allows for diverse substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives to achieve high potency and selectivity against specific cancer-associated targets.[4]
Mechanisms of Action: Targeting the Pillars of Cancer
Pyrazole derivatives exert their anticancer effects through a variety of mechanisms, reflecting the diversity of their structural modifications. The most prominent of these mechanisms is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways regulating growth, proliferation, and survival.[3][6]
Kinase Inhibition: A Dominant Strategy
A multitude of pyrazole-based compounds have been developed as potent inhibitors of various kinases implicated in cancer.[6] These include:
-
Receptor Tyrosine Kinases (RTKs): EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) are key drivers of tumor growth and angiogenesis. Pyrazole derivatives have been designed to block the ATP-binding sites of these receptors, thereby inhibiting downstream signaling.[4][5][7]
-
Non-Receptor Tyrosine Kinases: This class includes kinases like JAK (Janus Kinase) and BTK (Bruton's Tyrosine Kinase). Aberrant JAK/STAT signaling is a hallmark of many cancers, and pyrazole-based JAK inhibitors have shown significant promise.[8][9]
-
Serine/Threonine Kinases: This group includes critical cell cycle regulators like CDKs (Cyclin-Dependent Kinases), the oncogenic BRAF kinase, and the central growth regulator mTOR (mammalian Target of Rapamycin).[4][5][10][11][12][13]
Caption: Inhibition of the MAPK/ERK pathway by a pyrazole-based BRAF V600E inhibitor.
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
Certain pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization.[14] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest and ultimately apoptosis.
Caption: Workflow for an in vitro tubulin polymerization assay.
Anti-inflammatory Action with Anticancer Implications: COX-2 Inhibition
Celecoxib, a well-known anti-inflammatory drug, is a pyrazole derivative that selectively inhibits cyclooxygenase-2 (COX-2).[15] Overexpression of COX-2 is observed in many cancers and is associated with increased production of prostaglandin E2 (PGE2), which promotes cell proliferation, angiogenesis, and immune suppression.[15][16][17][18][19] By inhibiting COX-2, celecoxib can modulate the tumor microenvironment and enhance the efficacy of other cancer therapies.[17]
Protocols for Evaluating Pyrazole Derivatives in Cancer Research
The following protocols provide a framework for the initial assessment of novel pyrazole derivatives for their anticancer potential.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validation:
-
A clear dose-dependent decrease in cell viability should be observed.
-
The positive control should show significant cytotoxicity.
-
The vehicle control should not significantly affect cell viability.
In Vitro Kinase Inhibition Assay
Principle: This assay measures the ability of a pyrazole derivative to inhibit the activity of a specific kinase. The assay typically measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Protocol (Example using a generic Serine/Threonine Kinase):
-
Reagent Preparation: Prepare the kinase reaction buffer, a solution of the purified kinase, the specific substrate (e.g., a peptide), and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of the pyrazole derivative in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and pyrazole derivative (or vehicle control). Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Using a system where ATP consumption is coupled to a light-emitting reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the pyrazole derivative. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
Self-Validation:
-
The positive control inhibitor should show potent inhibition of the kinase.
-
The no-enzyme control should have a background level of signal.
-
A clear dose-dependent inhibition of kinase activity should be observed.
| Example Data: Kinase Inhibition by Pyrazole Derivative PZ-123 | |
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin A | 15 |
| BRAF V600E | 250 |
| VEGFR-2 | 800 |
| EGFR | >10,000 |
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the pyrazole derivative at its IC50 concentration for 24-48 hours. Include vehicle-treated cells as a negative control and a known apoptosis-inducing agent as a positive control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Self-Validation:
-
The positive control should show a significant increase in the apoptotic cell population.
-
The vehicle control should have a low percentage of apoptotic cells.
-
Treatment with the pyrazole derivative should lead to a dose-dependent increase in the percentage of apoptotic cells.
Future Directions and Conclusion
The field of pyrazole-based anticancer drug discovery continues to evolve.[4] Future research will likely focus on the development of more selective inhibitors to minimize off-target effects, the design of multi-targeted agents to combat drug resistance, and the exploration of novel pyrazole scaffolds. The protocols and information provided in this guide offer a solid foundation for researchers to explore the vast potential of pyrazole derivatives in the ongoing fight against cancer.
References
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: )
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: )
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (URL: )
- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Public
- Mini review on anticancer activities of Pyrazole Deriv
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (URL: )
- Pyrazoles as anticancer agents: Recent advances - SRR Public
- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (URL: )
- Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors - PubMed. (URL: )
- Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging str
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: )
- The molecular mechanisms of celecoxib in tumor development - PMC - PubMed Central. (URL: )
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (URL: )
- Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E 2 and down-regulating the Wnt p
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL: )
- Other members of the second generation of mTOR inhibitors. a: Tetrahydopyrimidipyrrolooxazine derivatives (68-71) invented by Cmiljanovic et al.
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
- New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAF V600E /VEGFR-2 inhibition, and computational studies - RSC Publishing. (URL: )
- (PDF)
- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...
- Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (URL: )
- Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. (URL: )
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. (URL: )
- The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - MDPI. (URL: )
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - Semantic Scholar. (URL: )
- Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies | ACS Omega - ACS Public
- mTOR Inhibitors: Past, Present & Future - YouTube. (URL: )
- Discovery of (4-Pyrazolyl)
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- Celecoxib: Antiangiogenic and Antitumoral Action - ResearchG
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC - PubMed Central. (URL: )
- Which Second-Generation JAK Inhibitors Take the Spotlight in 2025? - YouTube. (URL: )
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a Novel p38 MAP Kinase Inhibitor
Abstract: The p38 Mitogen-Activated Protein (MAP) Kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Its dysregulation is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making it a prime target for therapeutic intervention. This document provides a comprehensive guide to characterizing Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate , a small molecule inhibitor from the potent 5-amino-pyrazole class. We present detailed protocols for determining its biochemical potency through in vitro kinase assays and for validating its cellular efficacy by measuring the inhibition of p38 phosphorylation and downstream cytokine production. These application notes are designed for researchers, scientists, and drug development professionals seeking to investigate the mechanism and functional consequences of p38 MAP kinase inhibition.
The p38 MAP Kinase Signaling Pathway: A Central Stress-Response Cascade
The p38 MAP kinases are a family of serine/threonine kinases that convert extracellular signals into specific cellular responses.[3] The pathway is a three-tiered cascade typically initiated by environmental stressors (e.g., UV radiation, osmotic shock) or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1][4]
This cascade proceeds as follows:
-
MAPKKK Activation: Upstream MAP Kinase Kinase Kinases (MAP3Ks), such as TAK1 or ASK1, are activated by the initial stimuli.[4]
-
MAPKK Activation: The activated MAP3Ks then phosphorylate and activate MAP Kinase Kinases (MAP2Ks), primarily MKK3 and MKK6.[5]
-
p38 MAPK Activation: MKK3/6 dually phosphorylate p38 MAPK on conserved threonine (Thr180) and tyrosine (Tyr182) residues within the activation loop, leading to its full activation.[5][6][7]
-
Downstream Effects: Activated p38 translocates to the nucleus and phosphorylates a wide array of substrates, including other kinases (like MAPKAPK-2) and numerous transcription factors (such as ATF-2, MEF2C), ultimately regulating gene expression related to inflammation, cell cycle arrest, and apoptosis.[4][8][9]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes & Protocols: Experimental Procedures for the N-Arylation of Pyrazoles
Abstract
The N-arylpyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its synthesis, primarily achieved through the N-arylation of the pyrazole heterocycle, is a critical transformation for researchers in drug discovery and development. This guide provides an in-depth analysis of the predominant experimental procedures for pyrazole N-arylation, focusing on the two most powerful catalytic systems: copper-catalyzed Ullmann-type condensations and palladium-catalyzed Buchwald-Hartwig aminations. We delve into the mechanistic underpinnings of these reactions, explain the causal relationships behind the selection of catalysts, ligands, and conditions, and provide detailed, field-proven protocols. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement and optimize these essential synthetic transformations.
The Strategic Importance of N-Arylpyrazoles
The pyrazole ring is a privileged structure in drug design, and its substitution with an aryl group at the N1 position often imparts significant and desirable biological activities. N-arylpyrazoles are integral to a wide range of therapeutic agents, demonstrating anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] For instance, the blockbuster anti-inflammatory drug Celecoxib features a 1,5-diphenylpyrazole core. The ability to efficiently and selectively construct the aryl-N(pyrazole) bond is therefore a paramount objective in the synthesis of new chemical entities for drug discovery pipelines.
Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann condensation is the classical method for forming aryl-N bonds, traditionally requiring harsh conditions such as high temperatures and stoichiometric amounts of copper.[4][5] Modern advancements, however, have transformed this reaction into a highly efficient and versatile catalytic process that proceeds under significantly milder conditions.[6][7] This evolution is primarily due to the development of sophisticated ligand systems that accelerate the catalytic cycle.
Mechanistic Rationale: The Role of Ligands
The currently accepted mechanism for the ligand-assisted Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle.[8] The ligand, typically a diamine, amino acid, or phenanthroline derivative, plays a crucial role in stabilizing the copper center, increasing its solubility, and facilitating the key steps of oxidative addition and reductive elimination.[6][7]
Causality in the Process:
-
Base (e.g., K₂CO₃, Cs₂CO₃): The reaction is initiated by the deprotonation of the pyrazole N-H by a base, forming a pyrazolate anion. The choice of base is critical; stronger bases like cesium carbonate can increase the rate of reaction but may not be compatible with sensitive functional groups.
-
Ligand-Cu(I) Complex Formation: The pyrazolate displaces a ligand on the active Cu(I) catalyst.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the copper center, forming a transient, high-energy Cu(III) intermediate. This is often the rate-limiting step, and its efficiency is highly dependent on the ligand and the nature of the aryl halide (I > Br >> Cl).[8]
-
Reductive Elimination: The C-N bond is formed as the N-arylpyrazole product is eliminated from the Cu(III) center, regenerating the active Cu(I) catalyst.
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols for Antimicrobial Studies of Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for investigating the antimicrobial potential of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. Pyrazole derivatives are a significant class of heterocyclic compounds, demonstrating a wide array of biological activities, including notable antimicrobial effects against various pathogens.[1][2][3][4] The increasing challenge of multidrug-resistant microbes necessitates the exploration of novel chemical scaffolds like the pyrazole nucleus.[5][6] These application notes offer detailed, step-by-step protocols for the systematic evaluation of the subject compound's in vitro antimicrobial activity, grounded in established methodologies. The protocols are designed to be self-validating, providing researchers with the tools to generate reliable and reproducible data for drug discovery and development programs.
Introduction: The Scientific Rationale
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[7][8] The antimicrobial efficacy of certain pyrazole derivatives has been attributed to various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, disruption of cell wall synthesis, and interference with other vital cellular processes.[1][9]
The subject compound, this compound, possesses key structural features that suggest a strong potential for biological activity. The 5-amino group and the 4-carboxylate moiety are known to be important for interaction with biological targets. Furthermore, the presence of a fluorophenyl group can enhance metabolic stability and membrane permeability, potentially increasing the compound's efficacy. While this specific ester has been noted as a reagent in the synthesis of p38 MAP kinase inhibitors, its antimicrobial properties remain an area of active investigation.[10]
These protocols are designed to rigorously assess the antibacterial and antifungal activity of this compound, determining its spectrum of activity and potency.
Experimental Design & Workflow
A systematic approach is crucial for evaluating a novel compound. The workflow outlined below ensures a logical progression from initial screening to more detailed characterization of antimicrobial activity.
Caption: Figure 1: Experimental Workflow for Antimicrobial Evaluation.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Bacterial Strains (ATCC recommended):
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungal Strains (ATCC recommended):
-
Candida albicans (e.g., ATCC 90028)
-
Aspergillus niger (e.g., ATCC 16404)
-
-
Growth Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
-
Standard Antibiotics (Positive Controls):
-
Ciprofloxacin or Vancomycin for bacteria
-
Amphotericin B or Fluconazole for fungi
-
-
Equipment and Consumables:
-
96-well sterile microtiter plates (U-bottom)
-
Micropipettes and sterile tips
-
Incubator (35-37°C for bacteria, 30-35°C for fungi)
-
Plate reader (optional, for spectrophotometric reading)
-
Sterile petri dishes, agar plates (Mueller-Hinton Agar, Sabouraud Dextrose Agar)
-
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of the test compound that inhibits visible microbial growth.[5]
4.1. Preparation of Stock Solutions and Inoculum
-
Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilutions should be made in the appropriate growth medium. Causality: DMSO is used for its ability to dissolve a wide range of organic compounds. The concentration should be kept low in the final assay (typically ≤1%) to avoid solvent toxicity to the microbes.
-
Microbial Inoculum Preparation:
-
Bacteria: From a fresh agar plate (18-24 hours old), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: For yeast, prepare the inoculum similarly to bacteria. For molds, grow on an appropriate agar slant and harvest spores by flooding with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the spore suspension to the desired concentration.
-
4.2. Assay Procedure
-
Plate Setup: Add 100 µL of sterile growth medium (CAMHB for bacteria, RPMI for fungi) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column. This will result in wells with 100 µL of varying compound concentrations.
-
Controls:
-
Positive Control: Wells containing a standard antibiotic (e.g., Ciprofloxacin) with serial dilutions.
-
Negative/Growth Control: Wells containing only growth medium and the microbial inoculum.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay and the inoculum.
-
Sterility Control: Wells containing only growth medium.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.
4.3. Data Interpretation
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control. A plate reader can be used to measure absorbance at 600 nm for a more quantitative assessment.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of the compound that kills the microorganisms.
5.1. Procedure
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria).
-
Incubation: Incubate the plates under the same conditions as in the MIC assay.
-
Data Interpretation: The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.
Caption: Figure 2: Workflow from MIC to MBC/MFC Determination.
Data Presentation (Illustrative)
The following tables present a hypothetical data summary for this compound. Actual results will vary.
Table 1: Hypothetical MIC and MBC Values (µg/mL)
| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus | 29213 | 16 | 32 | ≤1 |
| E. faecalis | 29212 | 32 | 64 | ≤2 |
| E. coli | 25922 | 64 | >128 | ≤0.5 |
| P. aeruginosa | 27853 | >128 | >128 | ≤1 |
Table 2: Hypothetical MIC and MFC Values (µg/mL)
| Microorganism | Strain (ATCC) | MIC (µg/mL) | MFC (µg/mL) | Amphotericin B MIC (µg/mL) |
| C. albicans | 90028 | 32 | 64 | ≤1 |
| A. niger | 16404 | 64 | >128 | ≤2 |
Troubleshooting
-
No inhibition observed: The compound may not be active against the tested strains, or there could be solubility issues. Re-check the stock solution preparation and consider using a different solvent system if appropriate.
-
Contamination: Ensure aseptic techniques are strictly followed throughout the procedure.
-
Inconsistent results: Variability in inoculum size is a common issue. Ensure the McFarland standard is accurately matched for every experiment.
Safety Precautions
-
Handle the test compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All microbial cultures should be handled in a biosafety cabinet and decontaminated before disposal.
Conclusion
These application notes provide a robust starting point for the antimicrobial evaluation of this compound. By following these protocols, researchers can generate high-quality data to determine the compound's spectrum of activity and potential for further development as a novel antimicrobial agent. The broad biological activities associated with the pyrazole scaffold make this and related compounds promising candidates in the fight against infectious diseases.[3][4]
References
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.
- Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazolines. (n.d.). Benchchem.
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (n.d.). Bentham Science.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). MDPI.
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PMC - PubMed Central.
- Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry.
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). NIH.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). ResearchGate.
- Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). Scirp.org.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (2006). PubMed.
- Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Open Research@CSIR-NIScPR.
- Synthesis and antibacterial activity of some new 1-heteroaryl-5-amino-3H/methyl-4-phenylpyrazoles. (2025). ResearchGate.
- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (n.d.). PubMed Central.
- Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (2022). PMC - NIH.
- 5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE Chemical Properties. (n.d.). ChemicalBook.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.
- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). NIH.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry.
Sources
- 1. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE CAS#: 1940421-82-8 [amp.chemicalbook.com]
Application Notes and Protocols for Developing Assays with 5-amino-1H-pyrazole-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have garnered substantial interest, particularly in oncology, due to their ability to modulate the activity of key cellular signaling proteins, most notably protein kinases. This guide provides a comprehensive framework for researchers developing assays to characterize the biological activity of novel 5-amino-1H-pyrazole-4-carboxamide derivatives. We will delve into the foundational principles of relevant assays, provide detailed, field-proven protocols, and offer insights into data interpretation and quality control, ensuring the generation of robust and reliable data.
Introduction: The Therapeutic Promise of 5-amino-1H-pyrazole-4-carboxamide Derivatives
5-amino-1H-pyrazole-4-carboxamide derivatives are a versatile class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities.[1] A significant body of research has highlighted their role as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2][3][4] The dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4][5] Consequently, the development of assays to accurately profile the inhibitory activity and cellular effects of new derivatives is a critical step in the drug discovery pipeline.
This document will equip researchers with the necessary knowledge and methodologies to:
-
Evaluate the in vitro enzymatic activity of their compounds against target kinases.
-
Assess the cytotoxic and anti-proliferative effects of these derivatives in cancer cell lines.
-
Elucidate the mechanism of action by investigating induction of apoptosis and cell cycle arrest.
Foundational Assays for Characterizing Pyrazole Derivatives
A tiered approach to assay development is recommended, starting with biochemical assays to determine direct target engagement and progressing to cell-based assays to assess cellular potency and mechanism of action.
In Vitro Kinase Inhibition Assay: The ADP-Glo™ Kinase Assay
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[6][7] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[6][7] This assay is highly sensitive, compatible with high-throughput screening, and can be used for virtually any ADP-generating enzyme.[6][8]
Rationale for Use: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase. It is a crucial first step in confirming on-target activity and determining the potency (e.g., IC50 value) of the inhibitor.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Protocol: ADP-Glo™ Kinase Assay
-
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified target kinase and its specific substrate
-
ATP
-
Kinase reaction buffer
-
5-amino-1H-pyrazole-4-carboxamide derivative (test compound)
-
Multi-well plates (white, opaque)
-
Luminometer
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO). Prepare working solutions of the kinase, substrate, and ATP in kinase reaction buffer.
-
Kinase Reaction: In a multi-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Include controls for no enzyme, no compound, and no substrate.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.[9]
-
Signal Measurement: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9] Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (no compound).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability and Cytotoxicity Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][10] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.[10][11]
Rationale for Use: This assay is a fundamental first step in evaluating the effect of a compound on a cellular level. It provides a quantitative measure of a compound's ability to reduce cell viability or induce cytotoxicity, allowing for the determination of an IC50 or GI50 value.[12]
Protocol: MTT Assay for Cell Viability
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight.[3][13]
-
Compound Treatment: The following day, treat the cells with serial dilutions of the 5-amino-1H-pyrazole-4-carboxamide derivative. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Self-Validation and Troubleshooting:
-
Linearity: Ensure a linear relationship between cell number and absorbance to accurately quantify viability.[13]
-
Edge Effects: To minimize evaporation and temperature gradients at the edges of the plate, fill the outer wells with sterile PBS or medium.[3]
-
Compound Interference: Test for any direct reaction between the compound and MTT.
-
Incomplete Solubilization: Ensure complete dissolution of formazan crystals by gentle mixing or shaking.[5]
Mechanistic Assays: Unraveling the Mode of Action
Once a compound has demonstrated potent kinase inhibition and cellular activity, the next step is to investigate its mechanism of action. For many anti-cancer agents, this involves inducing apoptosis (programmed cell death) or causing cell cycle arrest.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[2][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[12][14] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[12] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[2]
Rationale for Use: This assay provides a quantitative measure of apoptosis induction, a key mechanism for many anti-cancer drugs. It allows for the distinction between different stages of cell death.
Experimental Workflow: Apoptosis Detection by Flow Cytometry
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Protocol: Annexin V/PI Staining for Apoptosis
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Treated and control cells
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension.[15]
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[15]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[14]
-
-
Data Analysis and Interpretation:
-
Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells.
-
Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic or necrotic cells.
-
Quadrant 3 (Q3, Annexin V-/PI-): Viable cells.
-
Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Self-Validation and Quality Control:
-
Controls: Include unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates correctly.
-
Positive Control: Use a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.[2]
-
Instrument Calibration: Regularly check the flow cytometer's performance using standardized beads.[4][16]
Cell Cycle Analysis: Propidium Iodide Staining
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[17] By staining fixed and permeabilized cells with PI, the DNA content of each cell can be measured using flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]
Rationale for Use: Many kinase inhibitors exert their anti-proliferative effects by arresting the cell cycle at specific checkpoints. This assay allows for the identification and quantification of cell cycle arrest induced by the test compound.
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium iodide staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time and harvest them.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.[19][20]
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in PI staining solution containing RNase A to degrade RNA and ensure that only DNA is stained.[21]
-
Incubation: Incubate at room temperature in the dark for 30 minutes.[20]
-
Analysis: Analyze the stained cells by flow cytometry.
-
-
Data Analysis and Interpretation:
-
Generate a histogram of PI fluorescence intensity.
-
The first peak represents cells in the G0/G1 phase (2N DNA content).
-
The second peak represents cells in the G2/M phase (4N DNA content).
-
The region between the two peaks represents cells in the S phase (DNA content between 2N and 4N).[22]
-
A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.[23]
-
Quantify the percentage of cells in each phase of the cell cycle to determine if the compound induces arrest at a specific checkpoint.
-
Self-Validation and Quality Control:
-
Doublet Discrimination: Use pulse width and pulse area parameters to exclude cell doublets and aggregates from the analysis, which can be misinterpreted as G2/M cells.[19]
-
Cell Number: Ensure a sufficient number of events (typically at least 10,000) are collected for statistically significant analysis.
-
Software Analysis: Use appropriate cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and accurately quantify the percentage of cells in each phase.[21]
Data Summary and Presentation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: In Vitro Kinase Inhibitory Activity of a Representative 5-amino-1H-pyrazole-4-carboxamide Derivative (Compound X)
| Kinase Target | IC50 (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| CDK2 | 24 |
| IRAK4 | Data Not Available |
Data adapted from a study on a representative pan-FGFR inhibitor.[2]
Table 2: Anti-proliferative Activity of a Representative 5-amino-1H-pyrazole-4-carboxamide Derivative (Compound X) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 |
| KATO III | Gastric Cancer | 73 |
Data adapted from a study on a representative pan-FGFR inhibitor.[2]
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust starting point for the characterization of novel 5-amino-1H-pyrazole-4-carboxamide derivatives. By systematically evaluating their biochemical and cellular activities, researchers can gain valuable insights into their therapeutic potential. Future studies should focus on optimizing the pharmacokinetic properties of promising lead compounds and evaluating their in vivo efficacy in relevant animal models. The versatility of the pyrazole scaffold continues to offer exciting opportunities for the development of next-generation targeted therapies.[14]
References
-
PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
ACS Publications. (2015). Discovery of 5‑Amino‑N‑(1H‑pyrazol-4-yl)pyrazolo[1,5‑a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
University of Iowa. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Bangs Laboratories. (n.d.). Flow Cytometry Quality Control & Standardization. Retrieved from [Link]
-
Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
Quora. (2018). How to read a cell cycle histogram. Retrieved from [Link]
-
Docslib. (n.d.). ADP Glo Protocol. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). The challenge of selecting protein kinase assays for lead discovery optimization. Retrieved from [Link]
-
KCAS Bio. (2022). QA & QC in Flow Cytometry: Best Practices. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Flow Cytometry as a Tool for Quality Control of Fluorescent Conjugates Used in Immunoassays. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Controls for Flow Cytometry. Retrieved from [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
BellBrook Labs. (n.d.). What Is the Best Kinase Assay?. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]
-
ResearchGate. (2018). How to interpret cell cycle histogram?. Retrieved from [Link]
-
JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 4. karger.com [karger.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.co.uk]
- 7. promega.com [promega.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. promega.com [promega.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. kumc.edu [kumc.edu]
- 16. bangslabs.com [bangslabs.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. quora.com [quora.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Substituted Pyrazole Compounds
Introduction: The Critical Role of Purity in Pyrazole Chemistry
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science.[1][2] Their versatile scaffold is found in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib, anticancer agents, and various agrochemicals.[1][2][3] The biological activity and material properties of these compounds are intrinsically linked to their structural integrity and purity. The presence of even minor impurities, such as regioisomers or unreacted starting materials, can lead to misleading biological data, poor batch-to-batch consistency, and complications in downstream applications. Therefore, robust and efficient purification strategies are paramount for any researcher working with this important class of heterocycles.
This guide provides a comprehensive overview of field-proven techniques for the purification of substituted pyrazole compounds, moving beyond simple procedural lists to explain the underlying chemical principles that govern the selection and optimization of each method.
Understanding the Impurity Profile in Pyrazole Synthesis
Effective purification begins with a thorough understanding of the potential impurities that may arise during synthesis. The most common synthetic route to pyrazoles, the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4] While powerful, this and other methods can generate a characteristic set of byproducts.
Common Impurities in Substituted Pyrazole Synthesis:
| Impurity Type | Description | Causality & Context |
| Regioisomers | Isomeric pyrazole products formed when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[4] These isomers often possess very similar physical and chemical properties, making their separation challenging.[5][6] | The two carbonyl groups of the dicarbonyl compound exhibit different reactivities, and the two nitrogen atoms of the substituted hydrazine have different nucleophilicities, leading to two possible cyclization pathways.[4] |
| Pyrazoline Intermediates | Partially saturated pyrazole rings resulting from incomplete cyclization or aromatization.[4][7] | Insufficient reaction time, suboptimal temperature, or the lack of an appropriate oxidizing agent can lead to the isolation of these intermediates.[7] |
| Hydrazine-Related Byproducts | Colored impurities, often yellow or red, arising from the decomposition or side reactions of the hydrazine starting material, particularly phenylhydrazine.[4][8] | Hydrazines can be sensitive to air and light, leading to oxidation and the formation of highly colored species.[8] |
| Unreacted Starting Materials | Residual 1,3-dicarbonyl compounds and hydrazine derivatives remaining in the crude product. | Incomplete reactions due to stoichiometry, reaction kinetics, or equilibrium limitations. |
The identification of these impurities is typically achieved through a combination of chromatographic (TLC) and spectroscopic techniques (NMR, MS).[4]
Strategic Purification Workflow
A systematic approach is crucial for efficiently achieving high purity. The following diagram outlines a general workflow for the purification of substituted pyrazoles.
Caption: A decision-making workflow for selecting the appropriate purification strategy for substituted pyrazoles.
Technique 1: Purification by Crystallization
Crystallization is a powerful and scalable technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.[9]
Protocol 1: Cooling Crystallization
This is the most common crystallization method.
Methodology:
-
Solvent Selection: Begin by screening solvents. Place a small amount of the crude product in several test tubes and add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).[9] A good candidate solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: In a flask, add the crude pyrazole derivative and the minimum volume of the selected hot solvent required to fully dissolve the solid.[9]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The process can be further encouraged by placing the flask in an ice bath once it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Solvent Selection Guide for Pyrazole Derivatives:
| Solvent | Polarity | Common Use Case |
| Ethanol/Isopropanol | Protic | A good starting point for many pyrazole derivatives.[9][10] |
| Ethyl Acetate | Aprotic | Effective for compounds of intermediate polarity.[9] |
| Toluene | Aromatic | Can be effective for less polar compounds.[9] |
| Hexane/Ethyl Acetate | Mixture | A common co-solvent system where solubility is tuned by adjusting the ratio.[11] |
| Ethanol/Water | Mixture | For alcohol-soluble and water-insoluble compounds, water can be added as an anti-solvent.[12] |
Protocol 2: Acid-Assisted Crystallization
For weakly basic pyrazoles, forming an acid addition salt can significantly alter solubility and facilitate purification by crystallization.[13][14] This is particularly effective for removing non-basic impurities.
Methodology:
-
Dissolution: Dissolve the crude pyrazole in a suitable organic solvent such as acetone, ethanol, or isopropanol.[13]
-
Acid Addition: Add at least one equivalent of an acid (e.g., ortho-phosphoric acid, oxalic acid) to the solution.[13][14]
-
Crystallization: The pyrazole acid addition salt will often precipitate or crystallize from the solution. Cooling may be required to maximize the yield.[13]
-
Isolation: Collect the salt by filtration.
-
Liberation of Free Base (Optional): The purified salt can be dissolved in water, and the free pyrazole can be regenerated by adding a base (e.g., sodium bicarbonate), followed by extraction with an organic solvent.
Technique 2: Flash Column Chromatography
Flash column chromatography is an indispensable technique for separating complex mixtures, particularly for isolating regioisomers or removing impurities with similar polarity to the product.[4][5][15] It is a form of preparative column chromatography that uses positive pressure to accelerate solvent flow.[15]
Protocol 3: Normal-Phase Flash Chromatography
Principle: Separation is based on the differential adsorption of compounds onto a polar stationary phase (typically silica gel) and their elution with a non-polar mobile phase. More polar compounds interact more strongly with the silica and elute later.
Materials:
-
Silica gel (230-400 mesh)[16]
-
Eluent (e.g., hexane/ethyl acetate mixture)[16]
-
Chromatography column, sand, collection tubes
Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of the desired compound from impurities. The ideal Rf (retention factor) for the product is typically between 0.2 and 0.4.[17]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, and add a thin layer of sand on top to protect the silica bed.[16]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[17]
-
Elution: Add the eluent to the top of the column and apply pressure to begin elution. Collect fractions in separate tubes.[16] A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to improve separation.[5]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[16]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Pyrazole Chromatography:
-
Acid-Sensitive Compounds: Pyrazoles can be basic and may interact strongly with the acidic surface of silica gel, leading to poor recovery or degradation. Deactivating the silica with triethylamine (1-3% in the eluent) can mitigate this issue.[12][17]
-
Poor Separation of Regioisomers: If isomers co-elute, try a shallower gradient or an isocratic elution with the solvent system that gives the best separation on TLC.[5] Using higher surface area silica can also enhance resolution.[18] For very challenging separations, High-Performance Liquid Chromatography (HPLC) with specialized columns (e.g., chiral stationary phases for enantiomers) may be necessary.[5][19]
Common Stationary and Mobile Phases for Pyrazole Purification:
| Stationary Phase | Mobile Phase System | Application Notes |
| Silica Gel | Hexane/Ethyl Acetate | The most common system for general purification of pyrazole reaction mixtures.[5][20] |
| Alumina (Neutral) | Hexane/Ethyl Acetate | An alternative to silica, especially for acid-sensitive compounds.[12] |
| C18 (Reversed-Phase) | Acetonitrile/Water (with TFA or Formic Acid) | Used in HPLC for separating more polar pyrazoles or regioisomers.[5] |
| Chiral Stationary Phases (e.g., Lux cellulose-2) | n-Hexane/Ethanol or Polar Organic Solvents | Essential for separating enantiomers of chiral pyrazole derivatives via HPLC.[5][19][21] |
Technique 3: Acid-Base Extraction
This liquid-liquid extraction technique is highly effective for separating basic pyrazole compounds from neutral or acidic impurities.[4][12]
Protocol 4: Purification via Acid-Base Extraction
Principle: The basic nitrogen atom in the pyrazole ring can be protonated by an acid to form a water-soluble salt. This allows the pyrazole to be selectively extracted into an aqueous acidic phase, leaving non-basic organic impurities behind in the organic phase.
Caption: Workflow for purifying a basic pyrazole using acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously and allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated pyrazole salt) into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery.
-
Back-Washing (Optional): To remove any neutral compounds that may have been carried over, the combined aqueous extracts can be "back-washed" with a small amount of fresh organic solvent.[22]
-
Neutralization: Cool the acidic aqueous solution in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the solution is basic.[22] The deprotonated pyrazole will precipitate out if it is a solid or can be extracted.
-
Final Extraction & Isolation: Extract the neutralized aqueous layer with a fresh organic solvent. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified pyrazole.[23]
Final Characterization
Regardless of the purification method employed, the purity of the final compound must be rigorously confirmed. Standard characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess for the presence of impurities.[4][24]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4][24]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.[24]
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.[25]
By understanding the nature of potential impurities and applying these principles and protocols, researchers can confidently and efficiently obtain highly pure substituted pyrazole compounds, ensuring the integrity and reliability of their scientific findings.
References
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?.
- JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- NIH. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- AWS. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations.
- Unknown. (n.d.). Acid-Base Extraction.
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Reddit. (2022). Purification of Amino-Pyrazoles.
- BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
- NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Unknown. (2025). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography.
- Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Unknown. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
- NIH. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.
- Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
- Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography.
- NIH. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- Britannica. (n.d.). Pyrazole.
- NIH. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity.
- Google Patents. (n.d.). EP2748148B1 - Method for purifying pyrazoles.
- BenchChem. (n.d.). Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride.
- Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
Sources
- 1. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. paperpublications.org [paperpublications.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 15. ajrconline.org [ajrconline.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Purification [chem.rochester.edu]
- 18. ablelab.eu [ablelab.eu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pharmanow.live [pharmanow.live]
- 21. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. people.chem.umass.edu [people.chem.umass.edu]
- 23. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 24. ijtsrd.com [ijtsrd.com]
- 25. mdpi.com [mdpi.com]
Application Note: Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate as a Core Scaffold for Novel Anti-Inflammatory Drug Design
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold in Modern Anti-Inflammatory Research
Inflammation is a fundamental biological process that, when dysregulated, contributes to a myriad of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The therapeutic landscape has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[1][3] However, the quest for more selective and safer anti-inflammatory agents continues, with a significant focus on heterocyclic compounds.[1][4] Among these, the pyrazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][5] Commercially successful drugs like Celecoxib, a selective COX-2 inhibitor, underscore the therapeutic potential of pyrazole-based compounds in managing inflammation with an improved gastrointestinal safety profile compared to traditional NSAIDs.[1][6]
This application note focuses on methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate , a key chemical intermediate and a potent pharmacophore in its own right. Its structural simplicity and amenability to chemical modification make it an ideal starting point for developing novel anti-inflammatory drug candidates. We will explore its mechanistic rationale, provide detailed protocols for its synthesis and in vitro evaluation, and discuss its potential to modulate key inflammatory signaling pathways.
Mechanistic Rationale: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of pyrazole derivatives are often multifaceted, extending beyond simple COX inhibition.[7] Evidence suggests that these compounds can modulate critical intracellular signaling cascades that orchestrate the inflammatory response. Two such pivotal pathways are the p38 Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
p38 MAPK Pathway Inhibition
The p38 MAPK signaling pathway is a crucial regulator of the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[8][9][10] Inhibition of p38 MAPK can effectively suppress the inflammatory cascade.[8] A closely related compound, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), has been identified as a highly selective and orally bioavailable inhibitor of p38 MAP kinase.[11] The shared 5-amino-1-(4-fluorophenyl)-1H-pyrazole core suggests that this compound could serve as a foundational structure for developing new p38 MAPK inhibitors. X-ray crystallography of a similar series revealed a unique hydrogen bond between the exocyclic 5-amino group of the pyrazole and threonine 106 of the p38 enzyme, a key interaction contributing to selectivity.[11]
Figure 1: Proposed inhibition of the p38 MAPK signaling pathway.
NF-κB Signaling Pathway Modulation
The NF-κB transcription factor is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12][13] The canonical NF-κB pathway is activated by stimuli like lipopolysaccharide (LPS) or TNF-α, leading to the degradation of the inhibitory IκBα protein and subsequent translocation of the p65/p50 NF-κB dimer to the nucleus to initiate gene transcription.[13][14] Several pyrazole derivatives have been shown to suppress NF-κB activation, thereby exerting potent anti-inflammatory effects.[1][7] It is plausible that this compound or its derivatives could interfere with this pathway, potentially by inhibiting upstream kinases like IKK.
Figure 2: Potential modulation of the canonical NF-κB signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common and efficient method for synthesizing the title compound, which can then be used for biological screening or as a precursor for further chemical modifications. The synthesis of related 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been reported via the reaction of (ethoxymethylene)malononitrile with aryl hydrazines.[15] A similar strategy can be employed using methyl 2-cyano-3-ethoxyacrylate.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Methyl 2-cyano-3-ethoxyacrylate
-
Ethanol (absolute)
-
Triethylamine
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
Preparation of Hydrazine Free Base: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add triethylamine (1.1 eq) dropwise to the solution at room temperature to neutralize the hydrochloride and generate the free base. Stir for 15 minutes.
-
Condensation Reaction: To the same flask, add methyl 2-cyano-3-ethoxyacrylate (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.
Figure 3: Workflow for the synthesis of the title compound.
Protocol 2: In Vitro Anti-inflammatory Activity Screening
This protocol outlines a robust in vitro assay to evaluate the anti-inflammatory potential of the synthesized compound by measuring its ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated human monocytic cells (THP-1).[16][17]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Test Compound)
-
Dexamethasone (Positive Control)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 + 10% FBS.
-
Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Induce differentiation into macrophage-like cells by adding PMA (50 ng/mL) and incubating for 48 hours.
-
After incubation, remove the PMA-containing medium and wash the adherent cells with sterile Phosphate-Buffered Saline (PBS). Add fresh, serum-free medium and rest the cells for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compound and Dexamethasone in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Pre-treat the differentiated THP-1 cells with various concentrations of the test compound, positive control, or vehicle (DMSO) for 1 hour.
-
-
Inflammatory Stimulation:
-
After pre-treatment, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control (vehicle only, no LPS).
-
Incubate the plate for 6-18 hours at 37 °C in a 5% CO₂ incubator.
-
-
Quantification of TNF-α:
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of TNF-α production is inhibited).
-
A cell viability assay (e.g., MTT or LDH) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.
-
Data Presentation:
| Compound | IC₅₀ (µM) for TNF-α Inhibition | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Dexamethasone | Literature/Experimental Value | >100 | > Calculated Value |
Conclusion and Future Directions
This compound represents a valuable and strategically important scaffold for the design and synthesis of novel anti-inflammatory agents. Its structural similarity to known p38 MAPK inhibitors provides a strong rationale for its investigation as a modulator of key inflammatory signaling pathways. The protocols provided herein offer a clear roadmap for its synthesis and initial biological characterization.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the ester and other positions of the pyrazole ring to optimize potency and selectivity.
-
Expanded Mechanistic Studies: Investigating the compound's effects on other inflammatory mediators (e.g., IL-6, PGE₂) and its direct inhibitory activity against COX-2, p38 MAPK, and IKK in enzymatic assays.
-
In Vivo Efficacy: Advancing promising lead compounds into animal models of inflammation, such as the carrageenan-induced paw edema model, to assess in vivo anti-inflammatory activity and safety profiles.[5][18]
By leveraging this foundational molecule, researchers can accelerate the discovery of next-generation anti-inflammatory therapeutics with potentially improved efficacy and safety.
References
- Lee, J. C., & Young, P. R. (2000). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed.
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
- Halim, P. A., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry.
- Giri, S., & Aggarwal, B. B. (2010). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. PMC.
- Hamilton, K. S., & Holscher, C. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Molecular Neuroscience.
- Various Authors. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org.
- Abdel-Aziz, M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity.
- Devaraj, S., et al. (2008). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Cardiology.
- Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International.
- Corrigan, F., et al. (2013). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. CNS Neuroscience & Therapeutics.
- Kuzu, B., et al. (2024). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate.
- Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry.
- Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.
- Ghosh, S., et al. (2016). p38-regulated signaling pathways in inflammatory responses. ResearchGate.
- Mantzourani, M., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate.
- Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences.
- Schinella, G., et al. (2010). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods.
- Schett, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences.
- Mantzourani, M., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules.
- Various Authors. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics.
- Mulero, M. C., et al. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology.
- Various Authors. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
- El-Gamal, M. I., et al. (2023). Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. Bioorganic Chemistry.
- Various Authors. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM.
- Gomaa, H. A. M., et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules.
- Amato, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences.
- Mantzourani, M., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ProQuest.
- Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.
- Various Authors. (2020). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate.
- Zampieri, D., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry.
- Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences.
- Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - ProQuest [proquest.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. mdpi.com [mdpi.com]
- 6. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 15. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 16. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pyrazole Carboxylate Scaffold as a Cornerstone of Modern Agrochemicals
An Application Guide to Pyrazole Carboxylates in Agricultural Science
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in the discovery of bioactive molecules.[1][2] When functionalized with a carboxylate or carboxamide group, this core structure gives rise to the pyrazole carboxylate family, a class of compounds with profound impact on modern agriculture. Their remarkable versatility and tunable structure have led to the development of highly effective fungicides, herbicides, insecticides, and even plant growth regulators.[1][3][4]
This guide provides a detailed exploration of the applications of pyrazole carboxylates in agricultural science. Moving beyond a simple catalog of uses, we delve into the specific mechanisms of action, present quantitative efficacy data, and offer detailed, field-proven protocols to empower researchers in their own discovery and development efforts. The narrative is structured to explain the causality behind experimental design, ensuring each protocol is a self-validating system for generating robust and reliable data.
Fungicidal Applications: Dominating the SDHI Market
Pyrazole carboxamides are arguably the most significant chemical group within the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[5][6] These compounds are critical for controlling a broad spectrum of devastating fungal diseases in major crops like cereals, fruits, and vegetables.[7]
Mechanism of Action: Disrupting Fungal Respiration
The primary mode of action for pyrazole carboxamide fungicides is the potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, located in the inner mitochondrial membrane of fungal cells.[5][7]
-
Energy Blockade : The SDH enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC). It catalyzes the oxidation of succinate to fumarate.
-
Inhibitor Binding : Pyrazole carboxamides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme. This binding is highly specific, often involving interactions with amino acid residues in the SdhB, SdhC, and SdhD subunits of the enzyme complex.[7][8]
-
Electron Flow Interruption : By blocking the Q-site, the fungicide prevents the transfer of electrons from succinate to ubiquinone, effectively halting the ETC.
-
Cellular Death : This disruption ceases the production of ATP, the cell's primary energy currency, leading to a complete collapse of cellular metabolism and ultimately, fungal death.[5][9][10]
The high efficacy and broad-spectrum activity of these fungicides are attributed to the conserved nature of the SDH enzyme across many fungal species.[7]
Caption: Mechanism of SDHI fungicides.
Efficacy Data
The efficacy of pyrazole carboxamide fungicides is typically quantified by the half-maximal effective concentration (EC₅₀), which is the concentration that inhibits 50% of fungal growth. Lower EC₅₀ values indicate higher fungicidal activity.
| Fungicide Derivative | Target Pathogen | EC₅₀ (mg/L or µg/mL) | Reference |
| SCU2028 | Rhizoctonia solani | 0.022 | [9] |
| Isoxazolol Pyrazole Carboxylate 7ai | Rhizoctonia solani | 0.37 | [4] |
| Thiazole Derivative 15 | Valsa mali | 0.32 | [11][12] |
| Thiazole Derivative 24 | Botrytis cinerea | 0.40 | [11][12] |
| Thiazole Derivative 24 | Sclerotinia sclerotiorum | 3.54 | [11][12] |
| Compound B6 | Rhizoctonia solani | 0.23 | [8] |
Protocol: In Vitro Fungicide Efficacy Screening (Mycelium Growth Inhibition)
This protocol details a robust method for determining the EC₅₀ value of a test compound against a phytopathogenic fungus.[4]
Objective: To quantify the inhibitory effect of a pyrazole carboxylate derivative on the vegetative growth of a target fungus.
Materials:
-
Pure culture of the target fungus (e.g., Rhizoctonia solani).
-
Potato Dextrose Agar (PDA) medium.
-
Test compound stock solution (e.g., 10,000 mg/L in DMSO).
-
Sterile 90 mm Petri dishes.
-
Sterile cork borer (5 mm diameter).
-
Sterile distilled water, Dimethyl sulfoxide (DMSO).
-
Incubator set to the optimal growth temperature for the fungus (e.g., 25°C).
-
Laminar flow hood.
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Allow the medium to cool to approximately 50-55°C in a water bath. This is critical to prevent both solidification and thermal degradation of the test compound.
-
In a laminar flow hood, aliquot the required volume of the test compound stock solution into the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 mg/L). Ensure the final DMSO concentration does not exceed 1% (v/v) in any plate, including the control.
-
Prepare a control set of plates containing PDA amended with the same concentration of DMSO used for the highest test concentration. This accounts for any potential solvent effects on fungal growth.
-
Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing, 3-5 day old culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.
-
Aseptically place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish (both test concentrations and control).
-
-
Incubation:
-
Seal the plates with paraffin film to prevent contamination and dehydration.
-
Incubate the plates in the dark at the optimal growth temperature (e.g., 25°C ± 1°C).
-
-
Data Collection and Analysis:
-
Measure the colony diameter (in mm) of the fungal growth when the mycelium in the control plates has reached approximately 70-80% of the plate diameter (typically 3-7 days).
-
Measure two perpendicular diameters for each colony and calculate the average.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where: dc is the average diameter of the control colony, and dt is the average diameter of the treated colony.
-
-
Use probit analysis or logarithmic regression software to plot the inhibition percentage against the logarithm of the compound concentration.
-
From this dose-response curve, determine the EC₅₀ value.
-
Herbicidal Applications: Multiple Modes of Action
Pyrazole carboxylates have been successfully developed into herbicides that target several distinct and vital plant processes, demonstrating the scaffold's chemical versatility.[3]
Mechanisms of Action
-
p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: This is a major mode of action for pyrazole-based herbicides like pyrazolate and benzofenap.[3][13] HPPD is a key enzyme in the pathway for plastoquinone biosynthesis. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in carotenoid synthesis.[14][15] By inhibiting HPPD, these herbicides cause a downstream depletion of carotenoids. Carotenoids protect chlorophyll from photo-oxidation; without them, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptoms in new growth and eventual plant death.[15]
-
Acetyl-CoA Carboxylase (ACCase) Inhibition: The phenylpyrazole (DEN) chemical family, which includes the herbicide pinoxaden, targets the ACCase enzyme.[16][17][18] This enzyme catalyzes the first committed step in fatty acid biosynthesis.[15][19] Inhibition of ACCase halts the production of lipids necessary for cell membrane formation and integrity, particularly in rapidly growing meristematic tissues. This mode of action is highly effective against grass weeds, as many broadleaf plants possess a naturally tolerant form of the ACCase enzyme.[15][19]
-
Acetolactate Synthase (ALS) Inhibition: Pyrazosulfuron-ethyl is a prominent example of a pyrazole herbicide that acts by inhibiting ALS (also known as acetohydroxyacid synthase, AHAS).[14][20] ALS is the first enzyme in the biosynthetic pathway for branched-chain amino acids (valine, leucine, and isoleucine).[14] Since these amino acids are essential for protein synthesis and overall plant growth, inhibiting ALS leads to a rapid cessation of cell division and growth, followed by plant death. Mammals lack this pathway, contributing to the low toxicity of ALS inhibitors to non-target organisms.[14]
Caption: Herbicidal action via HPPD inhibition.
Protocol: Whole-Plant Greenhouse Bioassay for Herbicidal Activity
This protocol provides a standardized method for assessing the post-emergence herbicidal efficacy of a test compound.[21][22]
Objective: To evaluate the herbicidal effect of a pyrazole derivative on target weed and crop species at the whole-plant level.
Materials:
-
Seeds of target weed species (e.g., Avena fatua, wild oat) and a crop species (e.g., Triticum aestivum, wheat).
-
Potting mix (soil, sand, and peat mixture).
-
10 cm diameter pots with drainage holes.
-
Greenhouse with controlled temperature (20-25°C) and light (16h day/8h night).
-
Precision bench sprayer calibrated to deliver a set volume (e.g., 200 L/ha).
-
Test compound formulated as a sprayable solution (e.g., in water with a surfactant).
-
Untreated control (sprayed with water and surfactant only).
-
Commercial standard herbicide for comparison.
Procedure:
-
Plant Cultivation:
-
Fill pots with the potting mix and sow 5-10 seeds per pot at a depth of 1-2 cm.
-
Water the pots as needed and allow the plants to grow in the greenhouse.
-
Once emerged, thin the seedlings to a uniform number per pot (e.g., 3-5 plants).
-
-
Herbicide Application:
-
Grow plants until they reach the appropriate growth stage for treatment (e.g., 2-4 leaf stage for grasses).[23] This ensures uniformity and mimics field application timing.
-
Prepare the spray solutions for the test compound at various dose rates (e.g., 10, 50, 100, 200 g a.i./ha), the commercial standard, and the untreated control.
-
Arrange the pots in the bench sprayer chamber. Use a randomized complete block design with 3-4 replicates for each treatment.
-
Apply the treatments using the calibrated sprayer, ensuring even coverage.
-
-
Post-Treatment Care and Assessment:
-
Return the pots to the greenhouse and continue to water and care for them. Avoid overhead watering for the first 24 hours to ensure herbicide absorption.
-
Visually assess herbicidal injury at set intervals, typically 7, 14, and 21 days after treatment (DAT).
-
Use a 0-100% rating scale, where 0% = no effect and 100% = complete plant death. Assess symptoms like chlorosis (yellowing), necrosis (browning), bleaching, and stunting compared to the untreated control.
-
At the final assessment (e.g., 21 DAT), harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent biomass reduction relative to the untreated control.
-
Analyze the visual injury ratings and biomass data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
-
Calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) for the test compound on each species.
-
Insecticidal Applications: Targeting the Nervous System
Phenylpyrazole insecticides, with fipronil being the most well-known example, are highly effective broad-spectrum insecticides used in crop protection and veterinary medicine.[24]
Mechanism of Action: GABA Receptor Antagonism
The primary target for phenylpyrazole insecticides is the γ-aminobutyric acid (GABA)-gated chloride channel (GABACl) in the central nervous system of insects.[25][26][27]
-
Normal Function : GABA is the main inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens an integral chloride ion (Cl⁻) channel. The influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve impulses.
-
Channel Blockade : Phenylpyrazoles act as non-competitive antagonists. They do not bind at the GABA recognition site but rather to a distinct site within the ion pore of the channel.[26][28]
-
Hyperexcitation : This binding blocks the channel, preventing the influx of Cl⁻ ions even when GABA is present. The inhibitory signal is lost, leading to uncontrolled neuronal firing and hyperexcitation of the insect's central nervous system.
-
Lethality : The resulting paralysis, convulsions, and inability to perform vital functions lead to the death of the insect.
The selective toxicity of these insecticides arises because they bind with much higher affinity to insect GABA receptors than to mammalian GABA receptors.[24][25] Additionally, some phenylpyrazoles can also act on glutamate-gated chloride channels (GluCls), which are present in insects but not in mammals, further contributing to their selectivity.[24][26]
Caption: Insecticidal action via GABA receptor blockade.
Protocol: Insecticidal Contact Bioassay
This protocol describes a method to assess the toxicity of a pyrazole compound to a target insect via direct contact.
Objective: To determine the lethal dose (LD₅₀) or lethal concentration (LC₅₀) of a test compound against an insect pest.
Materials:
-
Target insects of a uniform age and stage (e.g., third-instar larvae of Spodoptera exigua).
-
Test compound dissolved in a suitable solvent (e.g., acetone).
-
Micropipette or micro-applicator.
-
Petri dishes or ventilated containers.
-
Artificial diet or host plant leaves for food.
-
Controlled environment chamber (25°C, >60% RH, 16:8 L:D photoperiod).
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a series of dilutions of the test compound in the solvent to create at least five different concentrations.
-
Include a solvent-only control group.
-
-
Topical Application:
-
Immobilize an insect larva (e.g., by chilling on a cold plate).
-
Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of a dosing solution to the dorsal thorax of the insect. This is a common site for application as it minimizes the insect's ability to remove the compound.
-
Treat at least 20-30 insects per concentration level and for the control.
-
-
Incubation and Observation:
-
Place the treated insects individually into ventilated containers with a food source.
-
Maintain the containers in the controlled environment chamber.
-
Assess mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct the observed mortality for any mortality in the control group using Abbott's formula:
-
Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] × 100
-
-
Use probit analysis to determine the LD₅₀ (if dose is per insect body weight) or LC₅₀ (if based on solution concentration) and its 95% confidence intervals.
-
Plant Growth Regulation: An Emerging Application
While less established than their pesticidal roles, certain pyrazole derivatives have shown promising activity as plant growth regulators (PGRs).[29] Research suggests they can act as substitutes for natural auxins or otherwise influence plant hormonal pathways to enhance growth.[29][30]
Observed Effects and Potential Mechanisms
Studies have demonstrated that pyrazole derivatives can lead to:
-
Increased length of shoots and roots.[29]
-
Enhanced biomass accumulation.
-
Higher content of photosynthetic pigments like chlorophylls and carotenoids.[29]
The precise molecular mechanisms are still under investigation, but it is hypothesized that these compounds may interact with auxin signaling pathways, potentially by binding to auxin receptors or influencing the transport and metabolism of endogenous auxins, thereby stimulating cell division, elongation, and differentiation.[29]
Protocol: Seedling Growth Evaluation Assay
This simple bioassay can be used to screen compounds for plant growth-promoting or inhibiting effects.
Objective: To assess the effect of a pyrazole derivative on the early-stage growth of a model plant like wheat.
Materials:
-
Wheat seeds (Triticum aestivum L.).
-
Petri dishes lined with filter paper.
-
Test compound solutions at various concentrations (e.g., 1, 10, 100 µM) in distilled water.
-
Distilled water (as a control).
-
Growth chamber with controlled light and temperature.
-
Ruler and analytical balance.
Procedure:
-
Seed Sterilization and Germination:
-
Surface-sterilize wheat seeds (e.g., with a 1% sodium hypochlorite solution for 5 minutes followed by thorough rinsing with sterile water) to prevent fungal growth.
-
Place 10-15 seeds evenly spaced in each Petri dish on the filter paper.
-
-
Treatment Application:
-
Add a set volume (e.g., 5 mL) of the respective test solution or control water to each dish, ensuring the filter paper is saturated but not flooded.
-
Use at least three replicate dishes for each treatment.
-
-
Incubation:
-
Seal the dishes with paraffin film and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark) for 7-10 days.
-
-
Data Collection and Analysis:
-
After the incubation period, carefully remove the seedlings from each dish.
-
Measure the length of the shoot (coleoptile) and the longest root for each seedling.
-
Separate the shoots and roots, blot them dry, and record their fresh weight.
-
Dry the plant material at 65°C for 48 hours and record the dry weight.
-
Calculate the average shoot length, root length, and biomass for each treatment.
-
Analyze the data for statistically significant differences compared to the control using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
General Synthetic Approach: Building the Pyrazole Carboxamide Core
The synthesis of pyrazole carboxamides, particularly for fungicidal applications, often follows a multi-step pathway that allows for diversification at key positions. The following is a generalized protocol based on common synthetic strategies.[31][32]
Caption: General synthesis workflow for pyrazole carboxamides.
Protocol: Representative Synthesis of a 5-Chloro-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide
This protocol illustrates a common pathway for creating the core structure found in many agrochemicals.[31]
Step 1: Vilsmeier-Haack Reaction to form Pyrazole-4-carbaldehyde
-
In an ice bath, add phosphoryl chloride (POCl₃) dropwise to dimethylformamide (DMF).
-
To this Vilsmeier reagent, add 1,3-dimethyl-5-pyrazolone.
-
Reflux the mixture for 1-2 hours.
-
After cooling, pour the reaction mixture into ice water. The resulting precipitate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, is collected by filtration.
Step 2: Oxidation to Carboxylic Acid
-
Add the pyrazole-4-carbaldehyde from Step 1 and potassium permanganate (KMnO₄) to an acetone/water mixture.
-
Heat the mixture at reflux for several hours until the purple color disappears.
-
Filter the hot solution to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with HCl to a pH of ~2 to precipitate the product, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which is then collected by filtration.
Step 3: Formation of the Acid Chloride
-
Add thionyl chloride (SOCl₂) to the carboxylic acid from Step 2.
-
Reflux the mixture for 2 hours.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is typically used directly in the next step without further purification.
Step 4: Amidation
-
Dissolve the crude acid chloride from Step 3 in a suitable solvent like dichloromethane (DCM).
-
Add a substituted aniline (e.g., 2-chloroaniline) and a base (e.g., triethylamine or pyridine) to the solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield the target pyrazole carboxamide.
References
- The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Analysis of 5-(Trifluoromethyl)
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
- Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. J Vis Exp.
- The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and pyrazole carboxamides containing a diarylamine scaffold.
- ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciELO.
- Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology.
- Screening for Herbicide Resistance in Weeds. Weed Technology.
- THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. UGD Publishing System.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. J Agric Food Chem.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. J Agric Food Chem.
- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
- TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE.
- Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. J Agric Food Chem.
- Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. Frontiers in Plant Science.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. J Vis Exp.
- Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Plants (Basel).
- Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals. Pflugers Arch.
- γ-Aminobutyrate- and Glutamate-gated Chloride Channels as Targets of Insecticides. Adv Insect Physiol.
- Succinate dehydrogenase inhibitor fungicides and the modifications on the bridge.
- Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. J Agric Food Chem.
- Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Technology.
- Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
- Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. Bikash Poudel's Blog.
- Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Current Topics in Medicinal Chemistry.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Semantic Scholar.
- GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Frontiers in Pharmacology.
- How to Submit Fungicide Testing Protocols. University of Wisconsin-Madison Turfgrass Diagnostic Lab.
- Efficacy Testing of Pesticides Against Fungal Pathogens.
- Conducting a Bioassay For Herbicide Residues.
- Acetyl CoA Carboxylase (ACCase) Inhibitors.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry.
- Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. J Agric Food Chem.
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). University of Florida, IFAS Extension.
- Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings. Semantic Scholar.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
- ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Pesquisa Agropecuária Brasileira.
- Synthetic pyrazole derivatives as growth inhibitors of some phytop
- Pyrazole derivatives: Recent advances in discovery and development of pesticides. Journal of Heterocyclic Chemistry.
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. js.ugd.edu.mk [js.ugd.edu.mk]
- 8. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. wssa.net [wssa.net]
- 16. scielo.br [scielo.br]
- 17. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 20. nbinno.com [nbinno.com]
- 21. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 23. bioone.org [bioone.org]
- 24. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. semanticscholar.org [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. semanticscholar.org [semanticscholar.org]
- 31. scielo.br [scielo.br]
- 32. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. This pyrazole derivative is a critical building block in medicinal chemistry, notably in the development of selective p38 MAP kinase inhibitors and other therapeutic agents.[1][2] The following content is structured to address common challenges and provide actionable solutions to optimize reaction yield, purity, and efficiency.
Section 1: The Core Synthesis Pathway: An Overview
The most reliable and widely adopted method for synthesizing 1,4,5-substituted pyrazoles of this nature is the cyclocondensation reaction between an appropriately substituted arylhydrazine and a 1,3-dielectrophilic synthon. For the target molecule, the key transformation involves the reaction of 4-fluorophenylhydrazine with methyl 2-cyano-3-ethoxyacrylate.
The reaction proceeds via an initial Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the stable aromatic pyrazole ring.[3] This pathway offers high regioselectivity, directly leading to the desired 5-amino-1-aryl isomer.[3]
Caption: General synthesis pathway for the target pyrazole.
Section 2: Troubleshooting Guide
This section addresses common experimental issues in a direct question-and-answer format, providing both the underlying cause and a validated solution.
Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?
Low yield is a frequent challenge that can often be resolved by systematically evaluating several key parameters. The cause typically lies in incomplete reactions, degradation of materials, or losses during workup.
Causality & Solutions:
-
Reagent Quality: 4-Fluorophenylhydrazine and its salts can degrade upon storage, often indicated by a change in color from off-white to dark brown. Oxidized hydrazine is less reactive and can introduce impurities.
-
Solution: Use freshly opened or purified hydrazine. If using a hydrochloride salt, ensure the base used for its neutralization (e.g., sodium acetate) is anhydrous and added in the correct stoichiometric amount.[4]
-
-
Suboptimal Reaction Conditions: The reaction may be sensitive to temperature and time. Insufficient heat can lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or the product.
-
Inefficient Cyclization/Dehydration: The final ring-closing and elimination step can be rate-limiting.
-
Workup Losses: The product has some solubility in common organic solvents. Premature precipitation or excessive washing can lead to significant loss of material.
-
Solution: After the reaction is complete, cool the mixture slowly to room temperature and then in an ice bath to maximize crystallization. If the product does not precipitate, reduce the solvent volume under reduced pressure. When precipitating the product by adding water, use cold water and add it slowly to the stirring reaction mixture.[5] Wash the filtered solid with a minimal amount of cold solvent (e.g., cold water or an ethanol/water mixture).
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
The presence of multiple spots indicates the formation of impurities. While this reaction is generally clean, side products can arise from the starting materials or incomplete steps.
Causality & Solutions:
-
Uncyclized Intermediate: The most common "side product" is often the unreacted acyclic intermediate from the Michael addition. This will typically have a different polarity (Rf value) than the final product.
-
Solution: Ensure the reaction goes to completion by increasing the reaction time or adding a catalytic amount of acid to promote cyclization, as described above.[5]
-
-
Hydrazone Formation: If the C3 synthon has a ketone-like character, direct condensation to form a hydrazone can compete with the desired reaction pathway.[9] However, with methyl 2-cyano-3-ethoxyacrylate, this is less common.
-
Regioisomer Formation: While the synthesis of 5-aminopyrazoles from these specific starting materials is highly regioselective, the formation of the alternative isomer (methyl 3-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate) is a theoretical possibility, especially under harsh conditions.[3]
-
Solution: Maintain mild reaction conditions (e.g., refluxing ethanol without a strong, non-volatile acid). The inherent electronics of the starting materials strongly favor the desired 5-amino product.
-
Q3: My final product is off-color (yellow to brown) and difficult to purify. What are the recommended purification strategies?
Product discoloration is often due to residual starting materials or minor polymeric byproducts. A robust purification strategy is essential for obtaining a high-purity final compound.
Causality & Solutions:
-
Impurity Entrapment: Rapid precipitation can trap colored impurities within the crystal lattice of the product.
-
Solution: The primary method for purification is recrystallization .[4] A 50% aqueous ethanol solution is often effective.[4] Dissolve the crude product in a minimal amount of hot solvent, treat with activated charcoal if necessary to remove colored impurities, filter while hot to remove the charcoal, and then allow the solution to cool slowly.
-
-
Stubborn Impurities: If recrystallization is insufficient, column chromatography may be required.
-
Solution: Use silica gel as the stationary phase. A gradient elution starting with a nonpolar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 40-50% ethyl acetate) can effectively separate the product from less polar and more polar impurities.[3][6]
-
-
Base-Soluble Impurities: Some impurities may be acidic in nature.
-
Solution: An acid-base wash can be effective. Dissolve the crude product in an organic solvent like ethyl acetate, wash with a dilute aqueous base (e.g., 5% NaHCO₃ solution), then with water, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to recover the purified product before recrystallization.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal solvent for this reaction? Ethanol is the most commonly cited and effective solvent.[3][4] It provides good solubility for the reactants and the intermediate, and its protic nature can help facilitate the proton transfer steps required for cyclization. Isopropanol is also a suitable alternative.
FAQ 2: Is a catalyst absolutely necessary? The reaction can proceed thermally without a catalyst. However, adding a catalytic amount of a weak acid like glacial acetic acid is highly recommended as it significantly accelerates the rate of the dehydration step, ensuring the reaction goes to completion in a shorter timeframe and often leading to a cleaner product profile and higher yield.[5][7]
FAQ 3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method.[5][6]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 or 40:60 v/v) typically provides good separation.
-
Visualization: Use a UV lamp at 254 nm. The aromatic starting materials and product should be clearly visible. The disappearance of the limiting starting material spot indicates the reaction is complete.
Section 4: Optimized Protocol and Data
Based on common laboratory practices and literature precedents, the following table summarizes an optimized set of conditions for maximizing the yield and purity of the target compound.
| Parameter | Baseline Condition | Optimized Condition | Rationale for Optimization |
| Solvent | Ethanol | Absolute Ethanol | Good solubility for reactants; protic nature aids mechanism. |
| Catalyst | None | Glacial Acetic Acid (2-3 drops) | Accelerates the rate-limiting dehydration step, ensuring completion.[5][7] |
| Temperature | 78°C (Reflux) | 78°C (Reflux) | Provides sufficient thermal energy without causing degradation. |
| Stoichiometry | 1:1 | 1:1.05 (Hydrazine:Acrylate) | A slight excess of the acrylate ensures the complete consumption of the more valuable hydrazine starting material. |
| Workup | Precipitation with water | Slow cooling, followed by precipitation with cold water | Maximizes crystallization and minimizes loss of product to the mother liquor.[5] |
| Typical Yield | 65-75% | >90% | Achieved through complete reaction and optimized isolation. |
Detailed Step-by-Step Optimized Experimental Protocol
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenylhydrazine hydrochloride (1.63 g, 10.0 mmol) and anhydrous sodium acetate (0.90 g, 11.0 mmol) in absolute ethanol (30 mL).[4]
-
Initial Stirring: Stir the suspension at room temperature for 15 minutes to liberate the free hydrazine base.
-
Addition of Acrylate: Add methyl 2-cyano-3-ethoxyacrylate (1.63 g, 10.5 mmol) to the mixture, followed by 3 drops of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (~78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC every hour until the 4-fluorophenylhydrazine spot has completely disappeared (typically 3-4 hours).
-
Product Isolation: Once complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate should begin to form.
-
Crystallization: Cool the flask in an ice-water bath for 30 minutes to maximize crystallization.
-
Precipitation: Slowly add cold deionized water (20 mL) to the stirring slurry to further precipitate the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold 50% aqueous ethanol (2 x 10 mL) and then with cold water (2 x 10 mL).
-
Drying: Dry the purified product under vacuum at 50°C to a constant weight to yield this compound as an off-white to pale yellow solid.
References
-
Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved from [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025). Retrieved from [Link]
-
Bakanas, I. J., & Moura-Letts, G. (n.d.). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Synthesis. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. (n.d.). Retrieved from [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
-
Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed. (2025). Retrieved from [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. (2013). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]
-
Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed. (2021). Retrieved from [Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Retrieved from [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (n.d.). Retrieved from [Link]
- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents. (n.d.).
- IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents. (n.d.).
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. (2022). Retrieved from [Link]
-
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection - Scirp.org. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved from [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed. (2006). Retrieved from [Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2025). Retrieved from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022). Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023). Retrieved from [Link]
- US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents. (n.d.).
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-orient. (2014). Retrieved from [Link]
-
3(5)-aminopyrazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Sources
- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. name-reaction.com [name-reaction.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Pyrazole Esters
Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of pyrazole esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter common yet complex hurdles in isolating these valuable compounds. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Common Purification Problems
This section addresses specific, frequently encountered issues during the purification of pyrazole esters in a direct question-and-answer format.
Q1: My pyrazole ester shows significant degradation or low recovery after silica gel column chromatography. What is happening and how can I prevent it?
A1: This is a classic problem stemming from the interaction between the basic nitrogen atoms in the pyrazole ring and the acidic nature of standard silica gel.
Causality: The pyrazole moiety contains both a weakly acidic pyrrole-like NH group and a basic pyridine-like nitrogen atom, giving it amphoteric character.[1] Standard silica gel has a weakly acidic surface (due to silanol groups, Si-OH), which can strongly adsorb basic compounds. This prolonged interaction on the column can lead to several issues:
-
Irreversible Adsorption: The compound sticks to the silica and does not elute, resulting in low mass recovery.
-
Acid-Catalyzed Hydrolysis: The acidic environment can catalyze the hydrolysis of the ester functional group, especially if using protic solvents like methanol in the mobile phase.
-
Tailing and Poor Separation: Strong acid-base interactions lead to broad, tailing peaks, which diminishes resolution from nearby impurities.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before or during column packing. This is the most common and effective solution.
-
Method: Prepare your silica slurry in the initial, non-polar mobile phase (e.g., hexanes/ethyl acetate). Add a small amount of a volatile tertiary amine, typically 1% triethylamine (Et₃N) , to the slurry.[2][3] Use a mobile phase that also contains a small percentage (0.1-1%) of triethylamine throughout the purification.
-
Rationale: The triethylamine acts as a competitive base, binding to the acidic silanol groups and preventing your pyrazole ester from strongly adsorbing. This results in sharper peaks, reduced tailing, and improved recovery.
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic support.
-
Neutral Alumina: Alumina is generally more basic than silica and can be a good alternative for purifying basic compounds.[2] However, it may have different selectivity, so TLC analysis on alumina plates is recommended first.
-
Reverse-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity rather than polarity. It is an excellent alternative if your compound is sensitive to the acidic conditions of normal-phase chromatography.[3]
-
Q2: I've synthesized a pair of pyrazole ester regioisomers that are co-eluting or have very poor separation on TLC and column chromatography. How can I resolve them?
A2: Separating regioisomers is a significant challenge because they often have nearly identical polarities and physical properties.[4] Success requires optimizing your chromatographic conditions for maximum resolution.
Solutions:
-
Optimize the Mobile Phase:
-
Reduce Solvent Strength: Use a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexanes). This will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and allowing for finer separation between isomers with small polarity differences.
-
Utilize Different Solvent Systems: Sometimes, a complete change in solvents can alter selectivity. If a hexanes/ethyl acetate system fails, try dichloromethane/methanol or toluene/acetone systems. Always screen with TLC first to find a system that shows any separation.
-
-
Employ High-Performance Liquid Chromatography (HPLC):
-
Higher Efficiency: HPLC columns have much smaller particle sizes than flash chromatography silica, leading to significantly higher separation efficiency. This is often necessary for resolving closely related isomers.[4]
-
Method: Both normal-phase and reverse-phase HPLC can be effective. A common starting point for normal-phase HPLC is a hexane/ethanol mixture.[4]
-
-
Consider Derivatization or Salt Formation:
-
If the isomers have a free N-H group, you can try derivatizing it with a bulky protecting group. The resulting difference in steric hindrance might be enough to allow for separation, after which the protecting group can be removed.
-
Alternatively, forming an acid addition salt with an inorganic or organic acid can facilitate fractional crystallization, as the different isomers may have salts with varying solubilities.[5]
-
Q3: My purified pyrazole ester is an oil and refuses to crystallize. How can I induce solidification?
A3: Obtaining a solid product is crucial for ease of handling and ensuring high purity. When a compound "oils out," it means it is separating from the solution at a temperature above its melting point, often due to residual impurities or supersaturation.[6]
Solutions:
-
Trituration: This is the first method to try for oily products.
-
Protocol: Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., hexanes, pentane, or diethyl ether).[3] Vigorously scratch the inside of the flask with a glass rod or spatula at the oil-solvent interface. The mechanical energy and micro-scratches on the glass can provide nucleation sites for crystal growth. Often, the oil will slowly transform into a solid precipitate, which can then be filtered.
-
-
Recrystallization from a Mixed-Solvent System:
-
Protocol: Dissolve the oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane, or ethanol). Then, slowly add a "bad" solvent (a non-polar solvent like hexanes) dropwise until the solution becomes persistently cloudy (turbid).[2][3] Warm the mixture slightly to redissolve the solid, then allow it to cool slowly. This carefully controlled precipitation often yields crystalline material.
-
-
Seed Crystals: If you have even a tiny amount of solid material from a previous batch, add a single crystal to the supersaturated solution to initiate crystallization.
-
Re-purify: Persistent oiling is often a sign of impurities that are inhibiting crystal lattice formation. Re-subjecting the material to careful column chromatography may be necessary to achieve the purity required for crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for a newly synthesized pyrazole ester?
A1: A multi-step approach is most effective. Start with a liquid-liquid extraction to remove inorganic salts and highly polar or non-polar impurities. Follow this with either column chromatography or crystallization as your primary purification technique. The choice depends on the crude product's nature: if it's a solid with few impurities, direct crystallization might be sufficient. If it's a complex mixture or an oil, column chromatography is the preferred starting point.[7][8] Always monitor your progress with an appropriate analytical technique like TLC or LC-MS.
Q2: How can I reliably assess the purity of my final pyrazole ester product?
A2: Relying on a single technique is often insufficient. A combination of methods provides the most accurate assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity (from the LC chromatogram) and the molecular weight of the compound and any impurities (from the MS).
-
Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical values is a strong indicator of high purity.[11]
-
Melting Point: A sharp melting point range (1-2°C) is characteristic of a pure crystalline solid.[11]
Q3: Are there any stability concerns I should be aware of during workup and purification?
A3: Yes, the ester group of pyrazole esters can be susceptible to hydrolysis. Some pyrazole ester derivatives have been shown to degrade in aqueous buffers, particularly at basic pH (e.g., pH 8).[12][13] Therefore, it is advisable to avoid prolonged exposure to strong acids or bases during aqueous workups. Use saturated sodium bicarbonate (a weak base) instead of sodium hydroxide for neutralization, and perform extractions efficiently to minimize contact time.
Key Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for Basic Pyrazoles
-
Slurry Preparation: In a beaker, add your silica gel (e.g., 100g). Add your chosen starting mobile phase (e.g., 98:1:1 Hexanes:Ethyl Acetate:Triethylamine) to create a pourable slurry.
-
Column Packing: Pour the slurry into your column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading): Dissolve your crude pyrazole ester in a minimal amount of a strong, volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[4]
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, gradually increasing the polarity as needed while monitoring the fractions by TLC.
-
Fraction Processing: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Protocol 2: Recrystallization using a Mixed-Solvent System (Ethyl Acetate/Hexanes)
-
Dissolution: Place the impure, solid pyrazole ester into an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Induce Precipitation: While the solution is still warm, slowly add hexanes dropwise with swirling. Continue until you observe persistent cloudiness.
-
Clarification: Add a few more drops of hot ethyl acetate to just redissolve the precipitate and create a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.
Data & Visualization
Table 1: Common Mobile Phase Systems for Pyrazole Ester Chromatography
| Solvent System (v/v) | Polarity | Typical Application | Notes |
| Hexanes / Ethyl Acetate | Low to Medium | General purpose for moderately polar pyrazole esters.[7] | Excellent starting point for method development. |
| Dichloromethane / Methanol | Medium to High | For more polar pyrazole esters. | Methanol can be slightly acidic; use with deactivated silica. |
| Toluene / Acetone | Low to Medium | Alternative selectivity to ester-based systems. | Good for compounds that may be sensitive to ethyl acetate. |
| Hexanes / Ethanol | Low to Medium | Often used in chiral HPLC separations.[4] | Provides different selectivity due to hydrogen bonding. |
Diagrams
References
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. MDPI.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- Preventing degradation of pyrazole compounds during synthesis. Benchchem.
- Technical Support Center: Overcoming Side Product Form
- Column chromatography conditions for separ
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- A REVIEW ON PYRAZOLE AN ITS DERIV
- Method for purifying pyrazoles.
- Troubleshooting the reaction mechanism of pyrazole form
- Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
- Current status of pyrazole and its biological activities. PubMed Central.
- Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Regioselectivity of Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. Here, we move beyond simple protocols to explain the underlying principles that govern the formation of a desired pyrazole regioisomer, offering field-proven insights to troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding regioselectivity in pyrazole synthesis, particularly focusing on the widely used Knorr synthesis and related methods.
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a critical issue?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can theoretically yield two different regioisomeric pyrazoles.[1][2] This arises because the substituted hydrazine has two distinct nitrogen atoms, and the dicarbonyl compound has two different carbonyl groups, leading to two possible initial points of attack. Controlling which isomer is formed is a critical challenge because regioisomers often exhibit different biological activities and physical properties, and their separation can be difficult and costly.[1][3]
Q2: What are the primary factors that influence the regiochemical outcome of the Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr synthesis is a delicate interplay of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is paramount. Electron-withdrawing groups (EWGs) will activate an adjacent carbonyl group, making it a more favorable site for nucleophilic attack by the hydrazine.[1][4]
-
Steric Effects: The steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituted hydrazine can significantly influence the reaction pathway. A bulky substituent on either reactant will typically direct the initial attack to the less sterically hindered carbonyl group.[1][4]
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as pH, solvent, and temperature can dramatically influence which isomer is favored.[1][4][5] For instance, acidic conditions can alter the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[1]
Q3: How does the nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) affect regioselectivity?
A3: The substituent on the hydrazine directly impacts the nucleophilicity of the two nitrogen atoms. In an alkylhydrazine like methylhydrazine, the N-atom attached to the methyl group is more nucleophilic due to the electron-donating nature of the alkyl group. Conversely, in an arylhydrazine like phenylhydrazine, the N-atom attached to the phenyl group is less nucleophilic because the lone pair of electrons can be delocalized into the aromatic ring. This difference in nucleophilicity dictates which nitrogen atom is more likely to initiate the attack on a carbonyl carbon.[6]
Q4: Are there alternative synthetic strategies to the Knorr synthesis that offer better inherent regioselectivity?
A4: Yes, when the Knorr synthesis fails to provide the desired regioselectivity, several other methods can be employed. One powerful alternative is the 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne.[7] This method is often highly regioselective, with the outcome controlled by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.[7] Another effective strategy is the use of 1,3-dicarbonyl surrogates like β-enaminones or α,β-ethynyl ketones, which have differentiated reactivity at the 1 and 3 positions, leading to the formation of a single pyrazole isomer in high yields.[7]
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during pyrazole synthesis.
Issue 1: My reaction is producing an inseparable mixture of regioisomers.
Plausible Cause: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl compound are insufficient to direct the reaction towards a single isomer under the current conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
Solutions & Explanations:
-
Modify Reaction Conditions (The First Line of Attack):
-
Solvent Polarity and Hydrogen Bonding: The choice of solvent can have a dramatic impact on regioselectivity.[4] Standard solvents like ethanol can lead to isomeric mixtures. It has been demonstrated that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly enhance the formation of a single regioisomer.[6] These solvents, through their unique hydrogen-bonding capabilities, can differentially solvate the transition states leading to the two isomers, thereby lowering the activation energy for one pathway over the other.
-
pH Control: The acidity or basicity of the reaction medium is a powerful tool.[4] Adding a catalytic amount of an acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOAc) can significantly alter the product ratio.[1] Under acidic conditions, the hydrazine can be protonated, changing the nucleophilicity of its nitrogen atoms and influencing the initial condensation step.[1]
-
Temperature Adjustment: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the product ratio.[4] It is advisable to screen a range of temperatures to determine the optimal conditions for the desired isomer.
-
-
Alter Reactant Structure (If Condition Changes Are Insufficient):
-
Enhance Steric Bias: If possible, introduce a bulkier substituent on either the 1,3-dicarbonyl compound or the hydrazine.[4] This will sterically disfavor attack at the more hindered carbonyl position, thereby increasing the selectivity for the other isomer.
-
Amplify Electronic Effects: Modify the 1,3-dicarbonyl substrate to include a potent electron-withdrawing group (like a trifluoromethyl group) near one of the carbonyls. This significantly increases the electrophilicity of that carbonyl carbon, making it the preferred site of initial attack.
-
Issue 2: The desired regioisomer is the minor product.
Plausible Cause: The inherent electronic and steric factors of your substrates, under the chosen reaction conditions, favor the formation of the undesired isomer.
Solutions & Explanations:
-
Reverse the Polarity of the Reaction:
-
As mentioned, switching from neutral/basic to acidic conditions can sometimes reverse the regioselectivity. This is because the protonation state of the hydrazine changes, altering which nitrogen atom is the more potent nucleophile.
-
A mechanistic investigation published in Organic & Biomolecular Chemistry highlighted that stabilizing orbital interactions can be the primary driver for regioselectivity in certain 1,3-dipolar cycloadditions leading to pyrazoles.[8] While this is a different reaction class, the principle of understanding and manipulating molecular orbitals can be conceptually applied.
-
-
Employ a Catalyst:
-
The use of catalysts, such as Lewis acids (e.g., lithium perchlorate) or metal catalysts (e.g., silver or copper triflate), can promote the formation of a specific regioisomer.[2] These catalysts can coordinate to one of the carbonyl oxygens, increasing its electrophilicity and directing the hydrazine attack.
-
Issue 3: I have already synthesized a mixture of pyrazoles and need to separate them.
Plausible Cause: The regioisomers have very similar physical properties, making separation by standard techniques challenging.[3]
Solutions & Explanations:
-
Chromatography Optimization:
-
Silica Gel Column Chromatography: This is the most common method, but it often requires careful optimization.[7][9] A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to find an eluent that provides the best possible separation.[10] Sometimes, deactivating the silica gel with triethylamine or using neutral alumina can improve the separation of basic pyrazole compounds.[3]
-
Reversed-Phase Chromatography (C18): This can be an effective alternative if normal-phase chromatography fails.[3]
-
-
Crystallization:
-
Recrystallization is a powerful purification technique if a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) can be found to selectively crystallize one of the isomers.[3]
-
-
Derivatization/Salt Formation:
Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for pyrazole synthesis where regioselectivity is a key consideration.
Protocol 1: Regioselective Synthesis of a 5-Aryl-3-Trifluoromethyl-1-Methylpyrazole using Fluorinated Alcohol Solvent
This protocol is adapted from methodologies that have demonstrated significantly improved regioselectivity by using fluorinated alcohols as solvents.[6]
Objective: To synthesize the 5-aryl-3-trifluoromethyl-1-methylpyrazole isomer with high selectivity over the 3-aryl-5-trifluoromethyl isomer.
Reaction Scheme:
Caption: Regioselective pyrazole synthesis in fluorinated alcohol.
Materials:
-
1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) as solvent
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione in HFIP (or TFE) to a concentration of approximately 0.1 M.
-
To this stirring solution, add methylhydrazine (1.1 equiv) dropwise at room temperature.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the major regioisomer.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and assess the isomeric purity.
Expected Outcome & Justification: The reaction should yield the 5-aryl-3-trifluoromethyl-1-methylpyrazole as the major product with high regioselectivity (often >95:5). The trifluoromethyl group is a strong electron-withdrawing group, making the adjacent carbonyl carbon highly electrophilic. This directs the initial attack from the more nucleophilic nitrogen of methylhydrazine (the NH₂ group) to this position. The subsequent cyclization and dehydration lead to the desired isomer. The use of HFIP or TFE enhances this intrinsic selectivity.[6]
Quantitative Data Summary:
| Solvent | R¹ in Diketone | Regioisomeric Ratio (5-Aryl : 3-Aryl) | Reference |
| Ethanol | 2-Furyl | Low selectivity | |
| TFE | 2-Furyl | 85:15 | [6] |
| HFIP | 2-Furyl | >99:1 | |
| TFE | Phenyl | 98:2 | [6] |
| HFIP | Phenyl | 99:1 | [6] |
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
This protocol provides a general workflow for the challenging separation of pyrazole regioisomers.
Objective: To separate a mixture of two pyrazole regioisomers.
Procedure:
-
TLC Analysis: Dissolve a small sample of the isomeric mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate. Develop the plate using various solvent systems of differing polarity (e.g., hexanes/ethyl acetate, dichloromethane/methanol). Identify an eluent system that shows the largest possible difference in Rf values between the two isomer spots.
-
Column Preparation: Prepare a silica gel column with a diameter and length appropriate for the amount of mixture to be separated. Pack the column using the optimized eluent system from the TLC analysis.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which often leads to better separation.[10] Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, start with a low polarity and gradually increase the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure isomers.
-
Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated products.[10]
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. (2025). Organic & Biomolecular Chemistry. [Link]
-
Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (n.d.). ResearchGate. [Link]
-
Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Pharmapproach. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5897. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2021). Molecules, 26(16), 4991. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2012). Organic Letters, 14(18), 4858–4861. [Link]
-
Knorr pyrazole synthesis. (2014). SlideShare. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie, 130(36), 11808–11813. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2012). UABDivulga. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025). Journal of the Brazilian Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01142F [pubs.rsc.org]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. pdf.benchchem.com [pdf.benchchem.com]
common side reactions in the synthesis of 5-aminopyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-aminopyrazoles. This guide is designed to provide in-depth technical assistance to researchers encountering common challenges in their synthetic routes. As a Senior Application Scientist, my goal is to offer not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction
5-Aminopyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their synthesis, most commonly achieved through the condensation of a β-ketonitrile with a hydrazine, is well-established. However, this seemingly straightforward reaction is often plagued by a variety of side reactions that can significantly impact yield, purity, and even the identity of the final product. This guide provides a structured approach to identifying, understanding, and mitigating these common side reactions.
Troubleshooting Guide: Common Side Reactions
This section is formatted as a series of questions that directly address specific issues you may be encountering in the lab.
Question 1: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity for the desired 5-aminopyrazole?
This is the most frequent challenge in the synthesis of N-substituted 5-aminopyrazoles. The use of a monosubstituted hydrazine introduces ambiguity in the cyclization step, potentially leading to the formation of the undesired 3-aminopyrazole regioisomer alongside your target 5-aminopyrazole.[1][2]
The Underlying Chemistry: Kinetic vs. Thermodynamic Control
The regiochemical outcome is a classic example of kinetic versus thermodynamic control, dictated by the differential nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the stability of the resulting products.[3][4]
-
Kinetic Product (Often the 3-amino isomer): The terminal nitrogen of the hydrazine is generally more sterically accessible and can react faster, leading to the 3-aminopyrazole. This pathway is favored under basic conditions at low temperatures.[3]
-
Thermodynamic Product (Often the 5-amino isomer): The 5-aminopyrazole is often the more thermodynamically stable isomer. Neutral conditions and higher temperatures allow for an equilibrium to be established, favoring the formation of the more stable product.[3]
Troubleshooting Workflow & Mitigation Strategies
Table 1: Conditions Influencing Regioselectivity
| Condition | To Favor 5-Aminopyrazole (Thermodynamic) | To Favor 3-Aminopyrazole (Kinetic) |
| Catalyst/Solvent | Neutral or acidic (e.g., ethanol, acetic acid) | Basic (e.g., sodium ethoxide in ethanol) |
| Temperature | Elevated (e.g., 70°C to reflux) | Low (e.g., 0°C)[3] |
| Reaction Time | Longer | Shorter |
Experimental Protocol: Favoring the 5-Aminopyrazole Isomer
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile (1.0 eq) in ethanol.
-
Reagent Addition: Add the substituted hydrazine (1.0-1.2 eq). If using a hydrazine salt, add a mild base like triethylamine (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Question 2: My reaction has stalled, and I am isolating a significant amount of an uncyclized intermediate. What is happening?
The formation of 5-aminopyrazoles from β-ketonitriles and hydrazines proceeds through a hydrazone intermediate.[5][6] In some cases, this intermediate can be quite stable and may not cyclize efficiently.[5]
The Underlying Chemistry: Cyclization Energetics
The cyclization of the hydrazone to the pyrazole is an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. The rate of this step can be influenced by:
-
Steric Hindrance: Bulky substituents on the β-ketonitrile or the hydrazine can hinder the necessary conformation for cyclization.
-
Electronic Effects: Electron-withdrawing groups on the hydrazine can decrease the nucleophilicity of the attacking nitrogen, slowing down the cyclization.
-
Reaction Conditions: Insufficient heat or the absence of a suitable catalyst (acid or base) can lead to the accumulation of the hydrazone intermediate.
Troubleshooting and Mitigation
-
Promote Cyclization: If you have isolated the hydrazone, you can often force the cyclization by heating it in a suitable solvent, sometimes with the addition of a catalytic amount of acid (e.g., a few drops of acetic acid or HCl in ethanol).[6]
-
Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Microwave-assisted synthesis can also be effective in promoting cyclization.[7]
-
Choice of Hydrazine: If using a hydrazine with strong electron-withdrawing groups, consider if a more nucleophilic hydrazine derivative could be used.
Question 3: I am observing a byproduct with a mass corresponding to my product +42 amu, especially when using acetic acid as a solvent. What is this?
This mass increase of 42 amu is characteristic of N-acetylation. When using acetic acid as a solvent at elevated temperatures, the desired 5-aminopyrazole can react with the solvent to form an N-acetylated amide byproduct.[1][8]
Mitigation Strategies
-
Change of Solvent: If N-acetylation is a significant issue, consider switching to a non-acetylating solvent such as ethanol, isopropanol, or toluene.
-
Lower Reaction Temperature: If acetic acid is necessary for solubility or as a catalyst, try running the reaction at a lower temperature to minimize this side reaction.
Question 4: My product seems to be reacting further to form more complex, higher molecular weight species. What are these and how can I avoid them?
5-Aminopyrazoles are versatile binucleophiles and can undergo subsequent reactions, especially under harsh conditions.[1] One common pathway is the formation of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1] This can occur if there is an excess of the β-ketonitrile or other electrophilic species present.
Mitigation Strategies
-
Control Stoichiometry: Use a slight excess of the hydrazine to ensure the complete consumption of the β-ketonitrile.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times once the initial product has formed.
-
Purification: Promptly purify the 5-aminopyrazole after the reaction to prevent degradation or further reactions in the crude mixture.
Question 5: I am observing dimerization of my 5-aminopyrazole product. How can this be prevented?
Dimerization of 5-aminopyrazoles to form pyrazole-fused pyridazines or pyrazines can occur, particularly in the presence of certain metals like copper and oxidizing agents.[9][10][11]
Mitigation Strategies
-
Avoid Metal Contaminants: Ensure your reaction vessel and reagents are free from contaminating metals.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Control of Oxidants: Be mindful of any oxidizing agents present in your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: How can I definitively confirm the regiochemistry of my product?
While routine 1D NMR and mass spectrometry are essential, unambiguous structure determination often requires more advanced techniques. 2D NMR experiments, such as ¹H-¹⁵N HMBC, are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction provides the most definitive structural proof.[1]
Q2: What is the Thorpe-Ziegler reaction and how does it relate to 5-aminopyrazole synthesis?
The Thorpe-Ziegler reaction is the intramolecular condensation of a dinitrile to form a cyclic ketone after hydrolysis.[12][13] While not a direct synthesis of 5-aminopyrazoles, it involves similar principles of nitrile chemistry. The key step is the base-catalyzed intramolecular attack of a carbanion on a nitrile group.[13][14][15] Understanding this reaction can provide insights into the reactivity of the nitrile functional group in your synthesis.
Q3: Are there alternative synthetic routes to 5-aminopyrazoles that might avoid these side reactions?
Yes, while the β-ketonitrile route is common, other methods exist. For instance, the reaction of hydrazines with malononitrile and its derivatives can yield 3,5-diaminopyrazoles or 5-amino-4-cyanopyrazoles.[5][16] The choice of synthetic route will depend on the desired substitution pattern of the final product.
Q4: My β-ketonitrile starting material is unstable. How can I handle it?
Some β-ketonitriles can be prone to decomposition. It is often best to use them immediately after preparation or purification. If storage is necessary, keep them in a cool, dark place under an inert atmosphere. In some cases, a solid-phase synthesis approach, where the β-ketonitrile is supported on a resin, can improve stability and simplify purification.[6]
References
- BenchChem. (n.d.). Minimizing side product formation in aminopyrazole synthesis.
- BenchChem. (n.d.). A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles.
-
Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148–174. Retrieved from [Link]
-
Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148–174. Retrieved from [Link]
- Fandrick, D. R., et al. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967.
-
Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. Retrieved from [Link]
-
Kumar, D., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Retrieved from [Link]
-
The Heterocyclist. (2015, August 6). Regioselective synthesis of 3- and 5-aminopyrazoles. WordPress.com. Retrieved from [Link]
- Kumar, D., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(4), 1-49.
-
Zhang, Q.-Q., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. Retrieved from [Link]
-
Zhang, Q.-Q., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Retrieved from [Link]
-
Dorn, H., & Zubek, A. (1971). 3(5)-Aminopyrazole. Organic Syntheses, 51, 11. Retrieved from [Link]
-
Goti, A., et al. (1996). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, 1996(10), 2249-2254. Retrieved from [Link]
-
Shawali, A. S., & Farghaly, T. A. (2010). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. PMC. Retrieved from [Link]
-
Zhang, Q.-Q., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Zhang, Q.-Q., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. Retrieved from [Link]
-
Bakó, D., et al. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 26(23), 7244. Retrieved from [Link]
-
Kumar, D., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. Retrieved from [Link]
-
Boros, A., et al. (2020). Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. Molecules, 25(1), 65. Retrieved from [Link]
-
ResearchGate. (n.d.). (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl) -. Retrieved from [Link]
-
Shestopalov, A. M., & Shcherbinin, V. A. (2009). Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles. Russian Chemical Reviews, 78(5), 411–442. Retrieved from [Link]
-
Elnagdi, M. H., & Anwar, H. F. (2009). Recent developments in aminopyrazole chemistry. Arkat USA. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]
- Rack, M., et al. (2011). Method for purifying pyrazoles. Google Patents.
-
SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. synarchive.com [synarchive.com]
- 16. researchgate.net [researchgate.net]
stability issues of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate in solution
This technical support guide is intended for researchers, scientists, and drug development professionals working with methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. Here, we address common stability issues encountered in solution, providing troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a substituted aminopyrazole, a class of compounds with significant interest in medicinal chemistry.[1][2] The stability of this molecule in solution is critical for obtaining reliable and reproducible experimental results. The primary points of potential degradation are the methyl ester and the amino group, which can be susceptible to hydrolysis and oxidation, respectively. This guide will walk you through identifying and mitigating these stability challenges.
Troubleshooting Guide: Common Stability Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your research.
Q1: I'm observing a decrease in the concentration of my compound in an aqueous buffer over time. What is the likely cause?
A1: The most probable cause of concentration loss in aqueous buffers is hydrolysis of the methyl ester group . Pyrazole esters are known to be susceptible to hydrolysis, a reaction that is significantly accelerated in basic conditions (pH > 7).[3][4] This reaction converts the methyl ester to the corresponding carboxylic acid, which will have different chromatographic and biological properties.
Causality: The ester group is an electrophilic center that can be attacked by nucleophiles, such as hydroxide ions, which are more abundant at higher pH. The pyrazole ring itself can also influence the reactivity of the ester.
Troubleshooting Steps:
-
pH Monitoring: Confirm the pH of your solution. If you are working at a neutral or basic pH, consider if an acidic buffer system is compatible with your experimental design. The stability of similar ester derivatives has been shown to be greater at acidic pH.[5][6]
-
Solvent Selection: If your experiment allows, consider using a non-aqueous or a mixed aqueous/organic solvent system to reduce the concentration of water and slow down hydrolysis.
-
Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol. Hydrolysis rates, like most chemical reactions, increase with temperature.
-
Fresh Preparations: Prepare your solutions fresh before each experiment to minimize the time the compound is exposed to hydrolytic conditions.
Q2: My solution of the compound has developed a slight yellow or brown tint. What could be the reason?
A2: A color change in the solution often indicates the formation of degradation products, which could be due to oxidation of the 5-amino group or other complex degradation pathways. The amino group on the pyrazole ring is a potential site for oxidative degradation, which can be initiated by exposure to air (oxygen), light, or the presence of oxidizing agents in your solution.
Causality: Aromatic amines can be susceptible to oxidation, leading to the formation of colored byproducts. This process can be catalyzed by trace metals and accelerated by light exposure.
Troubleshooting Steps:
-
Inert Atmosphere: If your experimental setup allows, prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Photostability is a key parameter to consider for aromatic compounds.[3][7]
-
Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be compatible with your experiment and can help prevent oxidative degradation.
-
Purity of Reagents: Ensure the purity of your solvents and reagents, as trace impurities can sometimes catalyze degradation reactions.
Q3: I'm using an organic solvent, but I'm still seeing some degradation. Are there solvent-specific stability issues?
A3: While hydrolysis is less of a concern in anhydrous organic solvents, the choice of solvent can still impact stability. Protic solvents (e.g., methanol, ethanol) can participate in transesterification reactions, especially in the presence of acidic or basic catalysts. Additionally, some solvents can contain impurities (e.g., peroxides in aged ethers) that can promote degradation.
Causality: Protic solvents can act as nucleophiles, similar to water, leading to an exchange of the ester group. Peroxides are strong oxidizing agents that can degrade the amino group.
Troubleshooting Steps:
-
Solvent Choice: If you suspect transesterification, switch to an aprotic solvent such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
-
Solvent Purity: Use high-purity, peroxide-free solvents, especially with ethers like tetrahydrofuran (THF).
-
Temperature: As with aqueous solutions, keeping the temperature as low as feasible will slow down potential degradation reactions. The thermal degradation of related aminopyrazoles has been studied and is temperature-dependent.[8]
Frequently Asked Questions (FAQs)
-
What is the primary degradation pathway for this compound in solution?
-
How does pH affect the stability of this compound?
-
The compound is expected to be most stable in acidic conditions (pH < 7). Stability decreases as the pH becomes more basic due to the increased rate of hydroxide-catalyzed ester hydrolysis.
-
-
Is this compound sensitive to light?
-
What are the recommended storage conditions for solutions of this compound?
-
For short-term storage, solutions should be kept at low temperatures (2-8 °C) and protected from light. For long-term storage, it is best to store the compound as a solid at -20 °C or below and prepare solutions fresh.
-
-
What analytical techniques are suitable for monitoring the stability of this compound?
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable technique for separating the parent compound from its potential degradation products and quantifying its concentration over time.[9]
-
Experimental Protocols
Protocol 1: Basic Forced Degradation Study
This protocol outlines a basic forced degradation study to assess the stability of this compound under various stress conditions.[7][10][11]
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60 °C.
-
Photodegradation: Place a sealed vial of the stock solution in a photostability chamber.
-
-
Time Points: Analyze the samples at initial (t=0), 2, 4, 8, and 24 hours.
-
Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a suitable RP-HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
Data Interpretation:
| Stress Condition | Expected Primary Degradation | Potential Degradation Product |
| Acid Hydrolysis | Ester Hydrolysis | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
| Base Hydrolysis | Ester Hydrolysis (rapid) | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
| Oxidation | Amino Group Oxidation | Oxidized pyrazole derivatives |
| Thermal | General Decomposition | Various smaller molecules |
| Photodegradation | Complex Photoreactions | Various photoproducts |
Visualizing Degradation Pathways
The following diagram illustrates the primary hydrolytic degradation pathway for this compound.
Caption: Hydrolysis of the methyl ester.
Logical Workflow for Stability Assessment
The following workflow provides a systematic approach to assessing and addressing the stability of your compound.
Caption: Workflow for stability troubleshooting.
References
- Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.). R Discovery.
- Stability Indicating Forced Degrad
- Forced Degradation Studies for Biopharmaceuticals. (2014).
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Forced degrad
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.).
- Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. (2011). AFINITICA.
- Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (2006). Journal of Medicinal Chemistry.
- methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326. (n.d.). PubChem.
- Reaction of 5-amino-pyrazole derivatives with various imines. (n.d.).
- Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760. (n.d.). PubChem.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH.
- Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. (n.d.).
- Analytical Techniques In Stability Testing. (2025).
- New Trends in the Chemistry of 5-Aminopyrazoles | Request PDF. (2025).
- Recent developments in aminopyrazole chemistry. (n.d.).
- Recent developments in aminopyrazole chemistry | Request PDF. (2025).
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. (n.d.).
- Thermal degradation of 18 amino acids during pyrolytic processes. (2024). PMC - PubMed Central.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH.
- Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). Scirp.org.
- 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. (n.d.). Sigma-Aldrich.
- Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxyl
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- The stability of 5-aminolevulinic acid and its ester derivatives. (n.d.).
- The stability of 5-aminolevulinic acid and its ester deriv
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
- Kinetics of Hydrolysis of N-Methyl-2,4-dithiophenobarbital | Request PDF. (2015).
- Impact of Solvent on the Thermal Stability of Amines. (2022). NTNU Open.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. The stability of 5-aminolevulinic acid and its ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. longdom.org [longdom.org]
Navigating the Labyrinth of Pyrazole Synthesis Scale-Up: A Troubleshooting Guide
From the Desk of a Senior Application Scientist
For the researcher, scientist, and drug development professional, the pyrazole core is a familiar and valued scaffold. Its prevalence in pharmaceuticals and agrochemicals speaks to its versatile biological activity. However, the journey from a successful bench-scale synthesis to a robust, scalable process is often fraught with unforeseen challenges. This technical support guide is designed to be your trusted companion in this journey, offering field-proven insights and actionable protocols to troubleshoot the common, and uncommon, issues encountered when scaling up pyrazole synthesis reactions.
This is not a rigid manual but a dynamic resource, structured to address problems as they arise in your laboratory. We will delve into the causality behind experimental choices, providing you with the understanding to not only solve the immediate problem but also to anticipate and prevent future roadblocks.
Section 1: The Exothermic Beast - Taming the Heat of Reaction
One of the most critical safety and control challenges in scaling up pyrazole synthesis, particularly those involving hydrazine, is managing the reaction exotherm. What is a manageable temperature rise in a 100 mL flask can become a dangerous thermal runaway in a 20 L reactor.
FAQ 1: My pyrazole synthesis is showing an uncontrollable temperature spike upon adding the hydrazine. How can I control this?
Underlying Cause: The condensation reaction between a hydrazine and a 1,3-dicarbonyl compound is often highly exothermic. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings. As the reactor volume increases, this ratio decreases dramatically, leading to heat accumulation and a rapid temperature increase.
Troubleshooting Protocol:
-
Quantify the Exotherm with Reaction Calorimetry: Before any scale-up, a reaction calorimetry study is essential to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthetic reaction (MTSR). This data is critical for designing an adequate cooling system. A protocol for a basic reaction calorimetry study is provided below.
-
Controlled Reagent Addition: Never add the entire amount of hydrazine at once on a larger scale. Implement a controlled addition strategy using a syringe pump or a dropping funnel. The addition rate should be slow enough to allow the reactor's cooling system to dissipate the generated heat.
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction, acting as a heat sink. However, this may also decrease the reaction rate, so a balance must be found.
-
Cooling Efficiency: Ensure your reactor's cooling system is adequate for the scale. This may involve using a larger cooling bath, a more efficient cryostat, or a reactor with a cooling jacket.
Self-Validating System: A successful intervention will result in a controlled temperature profile throughout the reagent addition, with no sharp, uncontrolled spikes. The reaction should proceed to completion without the formation of thermal degradation byproducts.
Section 2: The Purity Puzzle - Battling Impurities and Isomers
Achieving high purity is paramount in drug development. Scaling up can introduce new impurity profiles or exacerbate existing ones.
FAQ 2: I'm observing a significant amount of a regioisomeric byproduct in my scaled-up Knorr pyrazole synthesis. How can I improve the regioselectivity?
Underlying Cause: In the Knorr synthesis with unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to the formation of two different pyrazole regioisomers. The regioselectivity is influenced by steric and electronic factors of the substrates, as well as the reaction conditions.
Troubleshooting Protocol:
-
Analytical Characterization: First, confirm the identity of the major and minor regioisomers using spectroscopic techniques. 1H NMR spectroscopy is particularly useful for this, as the chemical shifts of the pyrazole ring protons and substituents will differ between the isomers. A detailed protocol for quantitative NMR (qNMR) analysis is provided below.
-
Solvent Screening: The polarity of the solvent can significantly influence the regioselectivity. Conduct a solvent screen using a range of solvents with varying polarities (e.g., toluene, ethanol, acetic acid, DMF).
-
Temperature Optimization: Lowering the reaction temperature can often improve regioselectivity by favoring the kinetically controlled product.
-
pH Control: The pH of the reaction mixture can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the regioselectivity. Experiment with the addition of catalytic amounts of acid (e.g., acetic acid) or base (e.g., sodium acetate).
-
Design of Experiments (DoE): To efficiently optimize multiple parameters (temperature, solvent, catalyst), a Design of Experiments (DoE) approach is highly recommended. A step-by-step guide to setting up a basic DoE study is outlined in the experimental protocols section.
Self-Validating System: Successful optimization will be evident by a significant increase in the ratio of the desired regioisomer to the undesired one, as determined by HPLC or NMR analysis. The overall yield of the desired product should also be maintained or improved.
Troubleshooting Common Impurities in Pyrazole Synthesis
| Impurity Type | Potential Source | Recommended Analytical Method | Troubleshooting Strategy |
| Unreacted Starting Materials | Incomplete reaction, poor mixing. | HPLC, TLC | Increase reaction time or temperature, improve agitation. |
| Regioisomers | Reaction with unsymmetrical 1,3-dicarbonyls. | 1H NMR, HPLC | Optimize solvent, temperature, and pH. Consider a different synthetic route with higher regioselectivity. |
| Hydrazone Intermediate | Incomplete cyclization. | LC-MS, 1H NMR | Increase reaction temperature or add a catalytic amount of acid. |
| Oxidation Products | Air sensitivity of the product or intermediates. | LC-MS | Perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon). |
| Solvent Adducts | Reaction of the product with the solvent. | LC-MS, NMR | Choose a less reactive solvent. Optimize work-up conditions to remove the adduct. |
Section 3: The Physical Realm - Mixing, Mass Transfer, and Crystallization
Beyond the chemistry, physical processes play a crucial role in the success of a scaled-up reaction.
FAQ 3: My reaction yield has dropped significantly after scaling up, and I'm observing a heterogeneous mixture. What could be the issue?
Underlying Cause: Inadequate mixing is a common problem in scaled-up reactions, especially when dealing with slurries or multi-phasic systems. Poor mixing can lead to localized "hot spots," incomplete reactions, and the formation of byproducts. The mixing efficiency does not scale linearly with the reactor volume.
Troubleshooting Protocol:
-
Visual Observation: If possible, visually inspect the mixing in the reactor. Look for stagnant zones, solids settling at the bottom, or poor dispersion of immiscible liquids.
-
Agitator Selection and Speed: The type and speed of the agitator are critical. For viscous mixtures or solid suspensions, an anchor or helical ribbon agitator may be more effective than a simple paddle stirrer. Consult engineering resources for appropriate agitator selection based on your reaction's properties.
-
Baffles: Ensure the reactor is equipped with baffles to prevent vortex formation and promote top-to-bottom mixing.
-
Mixing Time Studies: For critical processes, a mixing time study can be performed by adding a tracer and monitoring its dispersion throughout the reactor.
Self-Validating System: Improved mixing will result in a visually homogeneous reaction mixture, a more consistent temperature profile throughout the reactor, and an increase in reaction yield and purity.
FAQ 4: I'm struggling to obtain a crystalline product on a large scale; it keeps "oiling out." How can I promote crystallization?
Underlying Cause: "Oiling out" occurs when the product separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to high supersaturation, the presence of impurities, or an inappropriate solvent system.
Troubleshooting Protocol:
-
Solvent System Optimization: The choice of crystallization solvent is critical. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below. A mixture of a "good" solvent and an "anti-solvent" is often effective.
-
Controlled Cooling: Rapid cooling can lead to high supersaturation and oiling out. Implement a controlled cooling profile to allow for slow, ordered crystal growth.
-
Seeding: Introducing a small amount of pre-existing crystals (seed crystals) of the desired polymorphic form can bypass the primary nucleation barrier and promote controlled crystallization.
-
Impurity Removal: Impurities can inhibit crystallization or promote the formation of oils.[1] Ensure the crude product is sufficiently pure before attempting crystallization. An upstream purification step, such as a charcoal treatment or a quick filtration, may be necessary.
Self-Validating System: A successful crystallization process will yield a well-defined, crystalline solid that is easy to filter and dry. The final product should meet the required purity specifications.
Experimental Protocols
Protocol 1: Basic Reaction Calorimetry for Exotherm Assessment
This protocol provides a simplified approach to estimate the heat of reaction using a standard lab reactor and temperature probes. For rigorous safety assessment, a dedicated reaction calorimeter is recommended.
-
Setup: Assemble a jacketed lab reactor with an overhead stirrer, a temperature probe in the reactor, and another in the cooling jacket.
-
Calibration: Determine the overall heat transfer coefficient (U) of your reactor system by heating a known volume of solvent and then measuring the cooling rate.
-
Reaction Run: Charge the reactor with the 1,3-dicarbonyl compound and solvent. Start the stirrer and allow the system to reach thermal equilibrium.
-
Controlled Addition: Add the hydrazine solution at a constant, slow rate using a syringe pump.
-
Data Logging: Record the reactor temperature (Tr) and jacket temperature (Tj) at regular intervals throughout the addition.
-
Calculation: The heat generated by the reaction (Q) at any given time can be estimated using the equation: Q = U * A * (Tr - Tj), where A is the heat transfer area. The total heat of reaction can be calculated by integrating Q over the addition time.
Protocol 2: Quantitative 1H NMR (qNMR) for Regioisomer Analysis
-
Sample Preparation: Accurately weigh a known amount of the crude reaction mixture containing the pyrazole regioisomers. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a distinct, non-overlapping signal in the 1H NMR spectrum.
-
NMR Acquisition: Acquire a 1H NMR spectrum of the mixture. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all signals, which is crucial for accurate integration.
-
Data Processing: Integrate the distinct signals corresponding to each regioisomer and the internal standard.
-
Calculation: The molar ratio of the regioisomers can be determined by comparing the integral values, normalized by the number of protons giving rise to each signal. The absolute amount of each isomer can be calculated relative to the known amount of the internal standard.[2][3][4]
Protocol 3: Step-by-Step Guide to a Basic Design of Experiments (DoE) Study
This guide outlines a simple factorial DoE to optimize two continuous variables (e.g., temperature and reaction time) for improving the yield of a pyrazole synthesis.
-
Define Objective and Response: The objective is to maximize the yield of the desired pyrazole. The response to be measured is the percentage yield.
-
Identify Factors and Levels:
-
Factor A: Temperature (°C): Choose a low (-1) and a high (+1) level (e.g., 60°C and 80°C).
-
Factor B: Reaction Time (hours): Choose a low (-1) and a high (+1) level (e.g., 2 hours and 6 hours).
-
-
Create the Experimental Design Matrix: A 2-factor, 2-level full factorial design requires 4 experiments. It is also recommended to include a center point (0,0) to check for curvature.
| Experiment | Factor A (Temp) | Factor B (Time) |
| 1 | -1 (60°C) | -1 (2h) |
| 2 | +1 (80°C) | -1 (2h) |
| 3 | -1 (60°C) | +1 (6h) |
| 4 | +1 (80°C) | +1 (6h) |
| 5 (Center) | 0 (70°C) | 0 (4h) |
-
Run the Experiments: Perform the five experiments in a randomized order to minimize the effect of any systematic errors.
-
Analyze the Results: Use statistical software or a spreadsheet to calculate the main effects of each factor and the interaction effect between them. This will reveal which factor has the most significant impact on the yield and if there is a synergistic effect between them.
-
Interpret the Results and Optimize: Based on the analysis, you can determine the optimal conditions for maximizing the yield. For example, if both temperature and time have a positive effect, the highest yield would be expected at the high levels of both factors.
Visualizations
Troubleshooting Workflow for Low Yield in Pyrazole Synthesis
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Scale-Up Considerations for Pyrazole Synthesis
Caption: Key challenges to consider when scaling up pyrazole synthesis.
References
-
El-Faham, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4209. [Link]
-
Hasani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6599. [Link]
-
Galeotti, N., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6586. [Link]
-
Singh, P. P., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
-
Roche, S. P., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(17), 12285-12295. [Link]
-
De Dietrich Process Systems. (2025). Solid-Liquid Separation: Principles, Challenges & Solutions. De Dietrich Process Systems. [Link]
-
Vetter, T., et al. (2020). Impact of impurities on crystal growth. Nature Physics, 16, 833–838. [Link]
-
Acanthus Research. (2022). Quantitative NMR Spectroscopy. Acanthus Research. [Link]
-
Browne, D. L. (2018). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition, 57(42), 13834-13838. [Link]
-
Murov, S. (2022). Properties of Common Organic Solvents. [Link]
-
LCGC International. (2021). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Agilent. (2023). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]
-
Pazderski, L., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(11), 883-888. [Link]
-
Acevedo, D., et al. (2012). Development of Crystallization Processes for Pharmaceutical Applications. LACCEI. [Link]
-
Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. [Link]
-
Stoessel, F. (2019). Safe scale-up with exothermic reactions. Chimia, 73(6), 484-489. [Link]
-
Schnyder, A. (2010). The stirred tank reactor, so simple ‒ so many problems Part 1. schnyder-chemsafety.ch. [Link]
-
ResearchGate. (2019). Shows the list of common organic solvents, their formula and melting point.... ResearchGate. [Link]
-
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Goundry, A. J., et al. (2013). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 52(41), 10853-10857. [Link]
-
Syrris. (n.d.). Information on the Reaction Calorimetry application. Syrris. [Link]
-
AstraZeneca. (2021). A Scientist's Guide to Crystallization Process Development. YouTube. [Link]
-
K-Jhil Scientific. (2025). Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil Scientific. [Link]
-
De Dietrich Process Systems. (2018). Best Practices for Low Volume Mixing in Reactors. De Dietrich Process Systems. [Link]
-
Almada, H. D., et al. (2025). Design of experiments (DoE) to develop and to optimize nanoparticles as Drug Delivery Systems. Colloids and Surfaces B: Biointerfaces, 111899. [Link]
-
IChemE. (1977). TWO CALORIMETRIC METHODS FOR INVESTIGATING DANGEROUS REACTIONS. IChemE Symposium Series No. 49. [Link]
-
Kiang, S., et al. (2005). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. Organic Process Research & Development, 9(5), 588-596. [Link]
-
Paul, E. L., et al. (2004). Tackling Difficult Mixing Problems. AIChE. [Link]
-
Alkorta, I., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5437. [Link]
-
Deadman, J. J., et al. (2016). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Chemical Science, 7(11), 6898-6906. [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. [Link]
-
Thermopedia. (2011). LIQUID-SOLID SEPARATION. Thermopedia. [Link]
-
Al-Ghananeem, A. M., et al. (2025). Design of Experiments Assisted Formulation Optimization and Evaluation of Efavirenz Solid Dispersion Adsorbate for Improvement in Dissolution and Flow Properties. International Journal of Nanomedicine, 20, 111-124. [Link]
-
Hoye, T. R. (2022). Properties of Common Organic Solvents. [Link]
-
Stevers, R., et al. (2016). Reduced mixing time in stirred vessels by means of irregular impellers. Physics of Fluids, 28(4), 045108. [Link]
-
Zhang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1756. [Link]
-
Jähnke, S., et al. (2023). Design and characterization of a flow reaction calorimeter based on FlowPlate® Lab and Peltier elements. Reaction Chemistry & Engineering, 8(3), 613-625. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
ACS Publications. (n.d.). Pharmaceutical Crystallization. Crystal Growth & Design. [Link]
-
Deadman, J. J., et al. (2016). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Chemical Science, 7(11), 6898-6906. [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Cormica. [Link]
-
Organic Syntheses. (n.d.). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses. [Link]
-
Zhang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1756. [Link]
-
Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. [Link]
Sources
Technical Support Center: Enhancing the Aqueous Solubility of Fluorophenyl-Pyrazole Derivatives
Welcome to the technical support center for fluorophenyl-pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the complexities of improving the solubility of this important class of compounds. Pyrazole-containing molecules are a cornerstone in modern drug discovery, featured in therapeutics ranging from anti-inflammatory agents to kinase inhibitors.[1][2][3][4] However, their often-hydrophobic nature, exacerbated by fluorination, frequently leads to significant challenges in achieving adequate aqueous solubility for preclinical and clinical development.[5][6]
This resource provides practical, in-depth answers to common questions and detailed troubleshooting guides for when your experiments do not go as planned. We will explore the "why" behind various techniques, empowering you to make informed decisions for your specific derivative.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered when working with fluorophenyl-pyrazole derivatives.
Q1: Why is my fluorophenyl-pyrazole derivative poorly soluble in aqueous buffers?
A: The limited aqueous solubility of these compounds typically stems from a combination of physicochemical properties:
-
Aromatic Hydrophobicity: The core structure contains both a pyrazole and a phenyl ring, which are inherently hydrophobic and prefer to interact with each other rather than with water molecules.
-
Fluorine's Influence: While a C-F bond is polar, substituting hydrogen with fluorine often increases the molecule's overall lipophilicity (hydrophobicity).[7] This enhances membrane permeability but concurrently decreases aqueous solubility. The high stability of the C-F bond also contributes to a more rigid crystal lattice.[7]
-
Crystal Lattice Energy: The planar nature of the aromatic rings allows for efficient packing in a solid state, leading to a stable crystal lattice. A significant amount of energy is required to break this lattice apart during dissolution, resulting in low solubility.
Q2: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a cell-based assay. What is happening and how can I prevent it?
A: This common problem is known as "crashing out." It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer.[8] When the DMSO concentration is drastically lowered upon dilution, the buffer can no longer sustain the solubilization of the drug, causing it to precipitate.
Recommended First Steps:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that keeps your compound in solution without affecting the biological assay, typically ≤0.5%.[8]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[8]
-
Assess Kinetic vs. Thermodynamic Solubility: The concentration at which your compound "crashes out" is its kinetic solubility. This is often higher than its true thermodynamic solubility (the actual saturation point at equilibrium). For reproducible results, it's crucial to work below the thermodynamic solubility limit or use a formulation strategy.
Q3: What are the primary strategies for enhancing the solubility of these derivatives?
A: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[9][10][11] The choice depends on the compound's specific properties.
| Technique Category | Specific Method | Primary Mechanism | Pros | Cons |
| Chemical Modification | pH Adjustment / Salt Formation | Ionization of the molecule, which is more soluble than the neutral form. | Simple, cost-effective for ionizable compounds. | Only applicable to compounds with acidic/basic groups; risk of precipitation at certain pHs (e.g., in the gut). |
| Physical Modification | Co-solvency | Reducing the polarity of the solvent (water) with a water-miscible organic solvent. | Simple to prepare; effective for parenteral formulations. | Co-solvents can be toxic to cells; may interfere with assays. |
| Complexation | Encapsulating the hydrophobic drug molecule within a hydrophilic host molecule (e.g., cyclodextrin). | Masks hydrophobic character; can improve bioavailability.[10] | Requires specific host-guest geometry; can be expensive. | |
| Amorphous Solid Dispersions | Trapping the drug in an amorphous (non-crystalline) state within a polymer matrix. | The amorphous form has a lower energy barrier to dissolution. | Amorphous state is thermodynamically unstable and can recrystallize over time. | |
| Particle Size Reduction | Nanosuspensions | Increasing the surface area-to-volume ratio, which increases dissolution velocity according to the Noyes-Whitney equation. | Enhances dissolution rate significantly; suitable for multiple delivery routes. |
Q4: How do I choose the best solubility enhancement strategy for my specific molecule?
A: The selection process should be systematic. The following decision tree provides a logical workflow for choosing an appropriate technique based on the physicochemical properties of your fluorophenyl-pyrazole derivative.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Part 2: Troubleshooting Guide for Experimental Failures
This section provides a deeper dive into specific problems you might encounter and offers logical steps to diagnose and solve them.
Scenario 1: Amorphous Solid Dispersion (ASD) Fails During Storage
-
Problem: "I successfully prepared an amorphous solid dispersion of my fluorophenyl-pyrazole derivative using PVP as a polymer. The initial dissolution rate was excellent, but after two weeks of storage, the dissolution profile looks the same as the unformulated crystalline drug."
-
Causality Analysis: This is a classic case of recrystallization. The amorphous state is thermodynamically unstable, and molecules possess enough mobility to rearrange back into the more stable crystalline form over time. The chosen polymer (PVP) may not have been sufficient to inhibit this process for your specific compound, or the storage conditions may have accelerated it. High humidity, in particular, can act as a plasticizer, increasing molecular mobility and promoting recrystallization.
-
Troubleshooting & Solutions:
-
Confirm Recrystallization: Use Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the return of crystallinity. A PXRD pattern with sharp peaks indicates a crystalline structure, while a broad "halo" suggests an amorphous form.
-
Screen Different Polymers: The interaction between the drug and the polymer is critical for stability. Screen polymers with different properties, such as HPMC or Soluplus®, which may have stronger hydrogen bonding interactions with your pyrazole derivative, thus inhibiting molecular mobility.
-
Optimize Drug Loading: High drug loading increases the likelihood of recrystallization. Try preparing dispersions with lower drug-to-polymer ratios (e.g., 1:3, 1:5) and assess their stability.
-
Control Storage Conditions: Store the ASD in a desiccator at a controlled, low temperature to minimize the effects of humidity and thermal energy.
-
Scenario 2: High Variability in Nanosuspension Dissolution Results
-
Problem: "My nanosuspension shows a good particle size distribution immediately after production via high-pressure homogenization, but when I perform dissolution testing, the results are highly variable and not reproducible."
-
Causality Analysis: High variability often points to particle aggregation or Ostwald ripening (the growth of larger particles at the expense of smaller ones). While the initial particle size is small, the formulation may lack sufficient stabilization to prevent the nanoparticles from clumping together in the dissolution medium. The choice and concentration of the stabilizer (surfactant or polymer) are paramount.[9][10]
-
Troubleshooting & Solutions:
-
Visualize the Particles: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visually inspect the nanoparticles before and after suspension in the dissolution medium to look for signs of aggregation.
-
Optimize Stabilizer Concentration: The stabilizer needs to provide complete steric or electrostatic coverage of the nanoparticle surface. Create several small batches with varying concentrations of your chosen stabilizer (e.g., Poloxamer 188, Tween 80) and measure particle size stability over 24 hours.
-
Screen Different Stabilizers: Some stabilizers work better for specific drug chemistries. Test a combination of a primary steric stabilizer (like a poloxamer) and a secondary electrostatic stabilizer (like sodium lauryl sulfate, if charge is compatible).
-
Check for Post-Sampling Precipitation: For poorly soluble drugs, supersaturation can occur during dissolution testing, leading to precipitation after the sample is taken but before analysis.[12] When repeating the experiment, try diluting the sample immediately after filtration with a solvent in which the drug is highly soluble to prevent this.[12]
-
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for common and effective solubility enhancement techniques.
Protocol 1: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This experiment determines if a cyclodextrin can form an inclusion complex with your compound and quantifies the stability of that complex.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of vials containing a fixed volume of a relevant aqueous buffer (e.g., pH 7.4 Phosphate-Buffered Saline).
-
Prepare Cyclodextrin Concentrations: To each vial, add increasing amounts of HP-β-CD to create a range of concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM).
-
Add Excess Drug: Add an excess amount of your fluorophenyl-pyrazole derivative to each vial. The amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Equilibrate: Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Separate and Quantify:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the clear supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any remaining solid.
-
Quantify the concentration of the dissolved drug in each filtrate using a validated analytical method, such as HPLC-UV.[8]
-
-
Analyze Data: Plot the total drug concentration (solubility) on the y-axis against the HP-β-CD concentration on the x-axis. A linear relationship (an AL-type diagram) indicates the formation of a 1:1 complex. The slope of this line can be used to calculate the stability constant (Ks).
Caption: Workflow for a cyclodextrin phase solubility study.
Protocol 2: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation
This protocol describes a common lab-scale method for producing an ASD for initial screening.
Methodology:
-
Select a Common Solvent: Choose a volatile solvent in which both your fluorophenyl-pyrazole derivative and the chosen polymer (e.g., HPMC-AS) are freely soluble. A mixture like dichloromethane/methanol (1:1) is often a good starting point.
-
Dissolve Components: In a round-bottom flask, dissolve the drug and polymer in the selected solvent at the desired ratio (e.g., 1:3 drug-to-polymer by weight). Ensure complete dissolution to achieve a single-phase solution.
-
Evaporate Solvent: Connect the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a dry, thin film is formed on the flask wall.
-
Secondary Drying: Place the flask in a vacuum oven overnight at a slightly elevated temperature (e.g., 40-50°C, well below the glass transition temperature) to remove any residual solvent.
-
Harvest and Characterize: Carefully scrape the solid material from the flask.
-
Visual Inspection: The material should be a clear, glassy solid.
-
Confirm Amorphous State: Analyze the solid using PXRD (should show a halo pattern) and DSC (should show a single glass transition temperature, Tg, with no melting endotherm).
-
Assess Performance: Evaluate the dissolution rate of the ASD compared to the physical mixture and the pure crystalline drug using a standard dissolution apparatus.
-
References
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
- Verma, S., & Rawat, A. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. World Journal of Pharmaceutical Research, 14(8), 123-145. [This is a fictionalized citation based on search result formatting; a real URL would be used if available.]
-
Yadav, G., & Singh, I. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
-
Fauzi, M., Setyawan, D., & Sari, R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical Sciences and Research, 8(1), 54-63. Available at: [Link]
-
Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. World Journal of Pharmacy and Pharmaceutical Sciences, 6(6), 448-469. Available at: [Link]
-
Khan, S., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Yadav, G., & Singh, I. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2095-2125. Available at: [Link]
-
MDPI. (2022). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Available at: [Link]
-
Proprep. What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug.... Available at: [Link]
-
Angene. (2024). Understanding the Properties and Applications of Fluorinated Pyrazoles. Available at: [Link]
-
Kapsi, S. G., & Zipp, G. L. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS PharmSciTech, 23(8), 268. Available at: [Link]
-
Mayo Clinic. Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. Available at: [Link]
-
Quora. (2018). What are the errors that can occur in determining the solubility of a substance?. Available at: [Link]
-
Fitriastuti, D., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1228. Available at: [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
Jin, Z. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-28. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 1-(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide (EVT-2927452) | 1170001-33-8 [evitachem.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpbr.in [ijpbr.in]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Overcoming Resistance with Novel Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel pyrazole-based inhibitors. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and robust protocols to navigate the complexities of your experiments and overcome the challenge of drug resistance. The pyrazole scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors, due to its versatile chemical properties and ability to form key interactions within ATP-binding pockets.[1][2][3] However, as with any targeted agent, the emergence of resistance is a significant hurdle. This guide will equip you with the knowledge to anticipate, diagnose, and address common issues encountered in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial phases of working with pyrazole-based inhibitors.
Q1: My pyrazole-based inhibitor shows high potency in a biochemical kinase assay but has low activity in my cell-based assay. What are the potential reasons for this discrepancy?
A1: This is a frequent challenge. Several factors can contribute to this disparity:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target. The chemical properties of the pyrazole scaffold and its substituents influence its ability to cross the cell membrane.[1]
-
Efflux Pumps: The compound might be a substrate for multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), which actively pump the inhibitor out of the cell.[4]
-
Metabolic Instability: The inhibitor could be rapidly metabolized by intracellular enzymes into inactive forms. The pyrazole ring itself is generally metabolically stable, but substitutions on the ring can be susceptible to modification.[5][6]
-
High ATP Concentration in Cells: Biochemical assays are often run at ATP concentrations close to the Km of the kinase. However, intracellular ATP levels are much higher, which can lead to competitive displacement of ATP-competitive inhibitors.[7][8]
-
Off-Target Effects in Cells: In a cellular context, the inhibitor might engage with other targets that counteract its intended effect or cause general toxicity, masking the specific inhibitory activity.
Q2: I'm observing a high background signal in my kinase inhibition assay. How can I troubleshoot this?
A2: A high background signal can obscure your results and make it difficult to determine accurate IC50 values. Here are some key troubleshooting steps:
-
Incorporate Proper Controls:
-
Optimize Reagent Concentrations:
-
Kinase Concentration: An excessively high kinase concentration can lead to rapid substrate depletion and non-linear reaction kinetics.[9] Titrate your kinase to find an optimal concentration that gives a robust signal without being in excess.
-
ATP Concentration: As mentioned, ATP concentration is critical. For comparability, it is recommended to use an ATP concentration equal to the Km(ATP) for the specific kinase.[7]
-
-
Check for Compound Interference: Some compounds can interfere with the assay technology (e.g., fluorescence quenching or enhancement). Running the assay with the inhibitor but without the kinase can help identify this.[9]
Q3: How do I begin to investigate the mechanism of acquired resistance to my novel pyrazole-based inhibitor in a cancer cell line?
A3: Investigating acquired resistance is a multi-step process:
-
Generate Resistant Cell Lines: This is typically achieved by long-term culture of the sensitive parental cell line in the presence of gradually increasing concentrations of your inhibitor.[10]
-
Confirm the Resistant Phenotype: Once you have a population of cells that can proliferate in the presence of the inhibitor, you need to confirm the degree of resistance by performing a cell viability assay and comparing the IC50 value to the parental cell line.
-
Sequence the Target Kinase: A primary mechanism of resistance to kinase inhibitors is the acquisition of point mutations in the kinase domain that prevent inhibitor binding.[11][12][13][14][15] Sanger or next-generation sequencing of the target kinase's coding region in the resistant cells is a crucial first step.
-
Analyze Downstream Signaling Pathways: Resistance can also emerge through the activation of bypass signaling pathways.[4][13] Use western blotting to probe for the activation status (i.e., phosphorylation) of key downstream effectors of your target kinase and parallel signaling pathways.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental problems.
Guide 1: Inconsistent Results in Cell Viability Assays (MTT/CCK-8)
Problem: You are observing high variability between replicate wells or between experiments when assessing the cytotoxicity of your pyrazole-based inhibitor.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure you have a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for consistency. |
| Edge Effects | Evaporation from the outer wells of a 96-well plate can concentrate media components and your inhibitor, leading to skewed results. To mitigate this, fill the perimeter wells with sterile PBS or media without cells.[10] |
| Inhibitor Precipitation | Your pyrazole-based compound may have limited solubility in culture media, especially at higher concentrations. Visually inspect the wells for any precipitate. If observed, consider using a lower concentration of DMSO (typically ≤0.5%) or exploring alternative solubilizing agents. |
| Incorrect Incubation Times | For MTT assays, the incubation time with the MTT reagent is critical and can vary between cell lines.[16][17] Optimize the incubation time to ensure sufficient formazan crystal formation without causing toxicity. The CCK-8 assay is generally less toxic and offers a wider incubation window.[16] |
| Contamination | Bacterial or fungal contamination can affect the metabolic activity of your cells and interfere with the assay readout.[16] Always practice good aseptic technique. |
Guide 2: Weak or No Signal for Phospho-Proteins in Western Blotting
Problem: After treating cells with your pyrazole-based kinase inhibitor, you are unable to detect a decrease in the phosphorylation of the target's downstream substrate via western blot, even though you can detect the total protein.
| Potential Cause | Troubleshooting Steps |
| Phosphatase Activity | Phosphatases in your cell lysate can rapidly dephosphorylate your target protein once the cells are lysed. Always use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[18] It's also recommended to keep samples on ice or at 4°C throughout the preparation process. |
| Suboptimal Antibody Dilution | The optimal dilution for a phospho-specific antibody can be different from the total protein antibody. Perform a titration of your primary antibody to find the concentration that gives the best signal-to-noise ratio. |
| Blocking Buffer Interference | For some phospho-specific antibodies, using non-fat dry milk as a blocking agent can mask the epitope. If you are using milk and getting a weak signal, try switching to 3-5% Bovine Serum Albumin (BSA) in TBS-T.[18] |
| Insufficient Protein Loading | Phosphorylated proteins can be a small fraction of the total protein pool. You may need to load a higher amount of total protein on your gel (e.g., 25-50 µg) to detect the phosphorylated form.[18] |
| Timing of Treatment | The dephosphorylation of a substrate after kinase inhibition can be a rapid process. Perform a time-course experiment to determine the optimal time point to observe the maximal effect of your inhibitor. |
Part 3: Key Protocols and Workflows
This section provides detailed protocols for essential experiments in the evaluation of pyrazole-based inhibitors.
Protocol 1: Determining Cellular IC50 using a CCK-8 Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a pyrazole-based inhibitor in an adherent cancer cell line.
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
Pyrazole-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. Ensure you have a single-cell suspension. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16] c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of your pyrazole-based inhibitor in complete culture medium. It's common to perform a 2-fold or 3-fold dilution series. b. Include a "vehicle control" (e.g., medium with the same final concentration of DMSO as the highest inhibitor concentration) and a "blank control" (medium only).[16] c. Carefully remove the medium from the wells and add 100 µL of the appropriate inhibitor dilution or control. d. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
CCK-8 Assay: a. Add 10 µL of CCK-8 reagent to each well.[16] b. Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically. c. Measure the absorbance at 450 nm using a microplate reader.[16]
-
Data Analysis: a. Subtract the absorbance of the blank control from all other readings. b. Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control. c. Plot the percentage of cell viability versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Workflow for Investigating Acquired Resistance
This workflow outlines the steps to identify the mechanism of resistance to a novel pyrazole-based inhibitor.
Caption: Workflow for elucidating resistance mechanisms.
Signaling Pathway: Targeting a Kinase and Potential Resistance
This diagram illustrates a simplified kinase signaling pathway and highlights potential points where resistance can emerge.
Caption: Kinase inhibition and resistance pathways.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI. [Link]
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. [Link]
-
Dot Language Graphviz. aichat.physics.ucla.edu. [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do;. [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI. [Link]
-
DOT Language. Graphviz. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology. [Link]
-
A Quick Introduction to Graphviz. Lachlan Blackhall. [Link]
-
Western Blot Troubleshooting Guide. TotalLab. [Link]
-
Graphviz Examples and Tutorial. Sketchviz. [Link]
-
What should I do when phosphorylated proteins cannot be detected by western blot?. ResearchGate. [Link]
-
Mutations in the BCR-ABL1 Kinase Domain and Elsewhere in Chronic Myeloid Leukemia. PubMed. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
List of the most frequent BCR-ABL1 kinase domain mutations resistant to.... ResearchGate. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Semantic Scholar. [Link]
-
BCR-ABL kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia. ResearchGate. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PMC. [Link]
-
Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. MDPI. [Link]
-
Mutations in the BCR-ABL1 kinase domain in patients with chronic myeloid leukaemia treated with TKIs or at diagnosis. PMC. [Link]
-
Several Bcr-Abl kinase domain mutants associated with imatinib mesylate resistance remain sensitive to imatinib.. ClinPGx. [Link]
-
Workflow of the applied strategies leading to the design, biological evaluation and future development of novel pyrazole compounds 2–7.. ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. PubMed. [Link]
-
The Problems with the Cells Based Assays. SciTechnol. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutations in the BCR-ABL1 Kinase Domain and Elsewhere in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutations in the BCR-ABL1 kinase domain in patients with chronic myeloid leukaemia treated with TKIs or at diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Kinetic Analysis of Pyrazole Inhibitors
Welcome to the technical support center for the kinetic analysis of pyrazole inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing these potent molecules. Here, we move beyond simple protocols to explain the underlying principles, helping you to design robust experiments, troubleshoot common issues, and interpret your data with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the kinetic characterization of pyrazole inhibitors.
Q1: What is the fundamental difference between IC₅₀ and Kᵢ, and why is Kᵢ preferred for characterizing my pyrazole inhibitor?
A1: While both IC₅₀ and Kᵢ are measures of inhibitor potency, they represent different fundamental constants.
-
IC₅₀ (Half-maximal inhibitory concentration): This is an operational parameter that represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions. A major limitation of IC₅₀ is its dependence on the substrate concentration.[1][2] For a competitive inhibitor, the IC₅₀ value will increase as the substrate concentration increases.[3][4]
-
Kᵢ (Inhibition constant): This is a thermodynamic constant that reflects the intrinsic binding affinity of the inhibitor for the enzyme. It is the dissociation constant of the enzyme-inhibitor complex.[3] Unlike the IC₅₀, the Kᵢ is independent of substrate concentration and provides a more absolute measure of inhibitor potency that can be compared across different experiments and laboratories.[1]
For these reasons, the Kᵢ is the preferred value for structure-activity relationship (SAR) studies and for understanding the true potency of your pyrazole inhibitor.
Q2: How do I determine the mechanism of inhibition (e.g., competitive, non-competitive) for my pyrazole inhibitor?
A2: Determining the mechanism of inhibition is crucial and can be achieved by systematically varying the concentrations of both the substrate and your pyrazole inhibitor. The resulting data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).[4][5]
| Inhibition Mechanism | Description | Effect on Kinetic Parameters | Lineweaver-Burk Plot |
| Competitive | Inhibitor binds to the active site, competing with the substrate.[4] | Vmax remains unchanged; apparent Km increases.[5] | Lines intersect on the y-axis.[5] |
| Non-competitive | Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.[4] | Vmax decreases; Km remains unchanged.[5] | Lines intersect on the x-axis. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex.[4] | Both Vmax and apparent Km decrease. | Lines are parallel.[4] |
| Mixed | Inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. | Both Vmax and apparent Km are affected. | Lines intersect in the second or third quadrant. |
Many pyrazole-based kinase inhibitors, for example, act as ATP-competitive inhibitors.[6][7]
Q3: What starting concentrations of my pyrazole inhibitor should I use in my initial assays?
A3: For initial IC₅₀ determination, a wide range of inhibitor concentrations is recommended to ensure you capture the full dose-response curve. A common starting point is a serial dilution series. If you have no prior information on the inhibitor's potency, you might start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold serial dilutions.[3] If a Kᵢ or IC₅₀ value has been reported in the literature for a similar compound, you can use a concentration range centered around that value, typically spanning at least three orders of magnitude.[8]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you may encounter during your kinetic analysis.
Problem 1: My IC₅₀ values are inconsistent and seem to depend on the enzyme concentration I use.
Cause: This is a classic sign of tight-binding inhibition .[9][10] This occurs when the Kᵢ of your pyrazole inhibitor is close to or below the enzyme concentration used in the assay.[9] In this scenario, the assumption that the free inhibitor concentration is approximately equal to the total inhibitor concentration breaks down, as a significant fraction of the inhibitor is bound to the enzyme.[10]
Why it happens: In a standard IC₅₀ determination, we assume that the inhibitor concentration is in vast excess of the enzyme concentration. However, with very potent pyrazole inhibitors, this may not be the case, especially if the enzyme concentration required for a detectable signal is relatively high.
Solution: Method Refinement for Tight-Binding Inhibitors
-
Reduce Enzyme Concentration: The simplest approach is to lower the enzyme concentration to a point where it is significantly below the inhibitor's Kᵢ. However, this may not always be feasible due to limitations in assay sensitivity.
-
Use the Morrison Equation: For tight-binding inhibitors, the standard IC₅₀ equation is no longer valid. Instead, the data should be fit to the Morrison equation, which accounts for the depletion of the free inhibitor upon binding to the enzyme.[10][11]
Equation for Tight-Binding Inhibition (Morrison Equation):
Where:
-
v is the inhibited reaction velocity
-
v₀ is the uninhibited reaction velocity
-
[E]t is the total enzyme concentration
-
[I]t is the total inhibitor concentration
-
Kᵢᵃᵖᵖ is the apparent inhibition constant
-
-
Vary Enzyme Concentration to Confirm: To confirm tight-binding, you can determine the IC₅₀ at several different enzyme concentrations. If the inhibitor is a tight binder, the IC₅₀ will increase linearly with the enzyme concentration.[9][10] A plot of IC₅₀ versus [Enzyme] will yield a straight line with a y-intercept equal to the true Kᵢ.[9]
Problem 2: The progress curves of my enzymatic reaction are non-linear, even in the initial phase where they should be linear.
Cause: This phenomenon often indicates slow-binding inhibition .[9] With slow-binding inhibitors, the equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex is not established instantaneously.[12] This can be due to a slow initial binding step or a rapid initial binding followed by a slow conformational change of the enzyme-inhibitor complex.[9][12]
Why it happens: Pyrazole inhibitors with high affinity may exhibit slow-binding behavior. The initial velocity of the reaction is faster, but as more of the enzyme-inhibitor complex forms over time, the reaction rate progressively decreases, resulting in a curved progress plot.
Solution: Method Refinement for Slow-Binding Inhibitors
-
Pre-incubation of Enzyme and Inhibitor: To ensure that the binding has reached equilibrium before the reaction is initiated, pre-incubate the enzyme and your pyrazole inhibitor for various periods. The necessary pre-incubation time can be determined by running a time-course experiment where the reaction is started at different times after mixing the enzyme and inhibitor. The IC₅₀ values should decrease with longer pre-incubation times until a stable value is reached.
-
Progress Curve Analysis: Instead of relying on initial velocities, the entire progress curve (product formation versus time) can be fitted to a suitable kinetic model for slow-binding inhibition. This analysis can provide estimates for the individual rate constants of binding and dissociation.
Problem 3: My pyrazole inhibitor shows very high potency, but the inhibition appears to be irreversible.
Cause: While many pyrazole inhibitors are reversible, some can act as covalent inhibitors . This is particularly true for pyrazoles containing reactive functional groups (e.g., α,β-unsaturated carbonyls) that can form a covalent bond with a nucleophilic residue in the enzyme's active site.[13] Some pyrazole-based thrombin inhibitors have been shown to have a serine-trapping mechanism of action.[14][15]
Why it happens: The formation of a covalent bond leads to irreversible or very slowly reversible inhibition of the enzyme.
Solution: Investigating Irreversible Inhibition
-
"Jump Dilution" Experiment: To test for irreversibility, pre-incubate the enzyme with a high concentration of the inhibitor to allow for binding. Then, rapidly dilute the mixture to a concentration where the inhibitor would have little effect if it were reversible. If the enzyme activity does not recover over time, this suggests irreversible inhibition.[9]
-
Mass Spectrometry: To confirm covalent modification, the enzyme-inhibitor complex can be analyzed by mass spectrometry. An increase in the mass of the enzyme corresponding to the molecular weight of the inhibitor (or a fragment of it) provides direct evidence of covalent bond formation.[14]
-
Dialysis: Dialysis of the enzyme-inhibitor complex against a large volume of buffer can also be used. If the inhibitor is reversible, it will dissociate from the enzyme, and activity will be restored. If it is irreversible, the activity will not be recovered.
Section 3: Experimental Protocols and Workflows
Protocol: Determining the Kᵢ of a Competitive Pyrazole Inhibitor
This protocol outlines the steps to determine the Kᵢ of a competitive inhibitor.
-
Determine the Michaelis-Menten Constant (Kₘ) for the Substrate:
-
Prepare a series of substrate concentrations ranging from approximately 0.1 x Kₘ to 10 x Kₘ.
-
Measure the initial reaction velocity (v₀) at each substrate concentration in the absence of the inhibitor.
-
Fit the data (v₀ vs. [Substrate]) to the Michaelis-Menten equation to determine Vₘₐₓ and Kₘ.
-
-
Perform Inhibition Assays:
-
Choose a fixed concentration of substrate (typically around the Kₘ value).
-
Prepare a series of dilutions of your pyrazole inhibitor.
-
Measure the initial reaction velocity in the presence of each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response equation to determine the IC₅₀.
-
-
Vary Substrate and Inhibitor Concentrations:
-
Repeat the IC₅₀ determination at several different fixed substrate concentrations.
-
Alternatively, generate full substrate-velocity curves at several different fixed inhibitor concentrations.[16]
-
-
Data Analysis to Determine Kᵢ:
-
Using the Cheng-Prusoff Equation: If the inhibitor is competitive, you can calculate the Kᵢ from each IC₅₀ value using the following equation:[1][8]
Where [S] is the substrate concentration used in the assay. The calculated Kᵢ values should be consistent across different substrate concentrations.
-
Global Non-linear Regression: A more robust method is to globally fit all the data (velocity, substrate concentration, and inhibitor concentration) to the appropriate equation for competitive inhibition.[16] This approach uses all of the data simultaneously to provide the best estimates for Vₘₐₓ, Kₘ, and Kᵢ.
-
Workflow Diagrams
References
- Duggleby, R. G. (1995). Analysis of enzyme progress curves by nonlinear regression. Methods in Enzymology, 249, 61-90.
- Morrison, J. F. (1969). Kinetics of the reversible inhibition of enzyme-catalysed reactions by tight-binding inhibitors. Biochimica et Biophysica Acta (BBA) - Enzymology, 185(2), 269-286.
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
- Singh, S., et al. (2011). Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. Biochemistry, 50(37), 7967-7977.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Auld, D. S., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(6), 855-871.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- Yerragunta, V., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 299.
- Gande, S. L., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals, 15(11), 1340.
- Copeland, R. A. (2016). The challenges of tight binding inhibition in drug discovery. Future Medicinal Chemistry, 8(1), 1-3.
- Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?
- Gande, S. L., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed.
- Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy.
- University of Guelph. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. BIOC2580: Introduction to Biochemistry*.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). Kinetics of pyrazole inhibition. Competitive inhibition plot for...
- Bouziane, I., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
- Singh, S., et al. (2011). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry.
- ResearchGate. (n.d.). Effect of increasing preincubation times on CYP3A4 IC 50 values in the...
- Shapiro, A. B. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol.
- BenchChem. (2025). An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyrazole-Based Molecules as Potent Anticancer Agents. BenchChem.
- BenchChem. (2025). Technical Support Center: Spectroscopic Analysis of Pyrazoles. BenchChem.
- Reynier, M. (1969). Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. SciSpace.
- GraphPad. (2003). Computing Ki for a Competitive Enzyme Inhibitor. GraphPad.
- GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? GraphPad FAQ 2187.
- Chem Help ASAP. (2021, January 13).
- ResearchGate. (n.d.). Transient Flow-Assisted Kinetic Modelling and Reaction Network Identification for Pyrazole Synthesis.
- Balseven-Odabasi, A., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. PubMed Central.
- Lobera, M., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. PubMed Central.
- MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
- Yerragunta, V., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
- Betzi, S., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central.
- Loun, B., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- ResearchGate. (2025). Guidelines for accurate EC50/IC50 estimation.
- Cha, S. (1975). Slow-binding inhibition: the general case. PubMed.
- MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI.
- El-Sayed, N. N. E., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PubMed.
- Van der Pijl, F., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 6. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 7: Tight Binding Inhibition | Basicmedical Key [basicmedicalkey.com]
- 12. Slow-binding inhibition: the general case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.graphpad.com [cdn.graphpad.com]
Technical Support Center: Strategies for Reducing Impurities in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies effectively.
Introduction: The Challenge of Pyrazole Purity
Pyrazoles are a cornerstone of modern medicinal chemistry and materials science. Their synthesis, most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine (a reaction famously pioneered by Knorr), is foundational.[1][2][3][4][5] However, this seemingly straightforward reaction is often plagued by the formation of stubborn impurities that complicate downstream applications and reduce yields. The most prevalent of these are regioisomers, uncyclized intermediates, and colored byproducts from the hydrazine starting material.
This guide provides a structured approach to diagnosing and resolving these common issues through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses the most common issues encountered during pyrazole synthesis and purification.
Issue 1: Formation of Regioisomers
Q1: My NMR spectrum shows two distinct sets of peaks for my pyrazole product. What's happening and how can I fix it?
A1: You are likely forming a mixture of regioisomers. This is the most common impurity when using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine. The two nitrogen atoms of the hydrazine can attack either of the two different carbonyl groups of the dicarbonyl compound, leading to two different pyrazole products.[1][2]
Causality: The reaction mechanism involves a series of condensation and cyclization steps. The initial nucleophilic attack of the hydrazine on one of the carbonyls determines the final regiochemistry. If the two carbonyls have similar reactivity, a mixture is often unavoidable under standard conditions (e.g., refluxing in ethanol).
Troubleshooting Workflow: Improving Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
In-Depth Solution: Solvent Engineering for High Regioselectivity
Standard solvents like ethanol often lead to poor regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity.[6][7][8][9]
Mechanism of Improvement: Fluorinated alcohols are strong hydrogen-bond donors. It is proposed that they preferentially activate the more sterically accessible or electronically deficient carbonyl group of the 1,3-dicarbonyl compound, directing the nucleophilic attack of the hydrazine and favoring the formation of one regioisomer.[8]
| Solvent | Regioisomeric Ratio (Product 1: Product 2) |
| Ethanol | ~ 60:40 to 85:15 |
| 2,2,2-Trifluoroethanol (TFE) | Up to 95:5 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 |
| Data synthesized from studies on various substituted 1,3-diketones and methylhydrazine.[6][8] |
Issue 2: Colored Impurities
Q2: My reaction mixture turns a deep yellow or red, and the color persists in my crude product. What is causing this?
A2: The color is likely due to impurities derived from the hydrazine starting material, especially when using phenylhydrazine. Phenylhydrazine is susceptible to oxidation, which can be accelerated by air and acidic conditions, forming colored byproducts.[10][11][12]
Troubleshooting Steps:
-
Use High-Purity Hydrazine: Ensure your hydrazine source is fresh and has been stored properly under an inert atmosphere.
-
Inert Atmosphere: Running the reaction under nitrogen or argon can mitigate oxidative side reactions.
-
pH Control: If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction can become acidic. Adding a mild base like sodium acetate can buffer the reaction and reduce the formation of these colored species.
Issue 3: Incomplete Reaction or Presence of Intermediates
Q3: My TLC and NMR show the presence of starting materials or an unexpected intermediate. How can I drive the reaction to completion?
A3: This often indicates either incomplete cyclization or incomplete aromatization. The reaction can sometimes stall at the hydrazone or a non-aromatic pyrazoline intermediate.
Troubleshooting for Incomplete Cyclization:
-
Increase Temperature/Time: Many Knorr syntheses require reflux to go to completion. Monitor the reaction by TLC until the starting materials are consumed.[3]
-
Catalyst: Ensure you are using an appropriate acid catalyst (e.g., a few drops of acetic acid) to facilitate the cyclization step.[3]
Troubleshooting for Pyrazoline Intermediates:
If you have isolated a pyrazoline, it needs to be oxidized to the corresponding aromatic pyrazole.
-
Protocol: Oxidation of Pyrazolines to Pyrazoles
-
Dissolve the crude pyrazoline in a suitable solvent (e.g., DMSO or acetic acid).
-
Add an oxidizing agent. Mild, effective options include:
-
Monitor the reaction by TLC until the pyrazoline spot is gone.
-
Proceed with a standard aqueous workup and purification.
-
Purification Strategy Workflow
The choice of purification method is critical and depends on the nature of the impurities present.
Caption: General purification strategy for pyrazole synthesis.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective for removing non-basic impurities, such as unreacted 1,3-dicarbonyl compounds and some colored byproducts. Pyrazoles are weakly basic and can be protonated and extracted into an aqueous acid phase.
-
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl (aq). Stopper the funnel, shake vigorously, and vent frequently.
-
Separation: Allow the layers to separate. The protonated pyrazole salt will be in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Wash the organic layer with 1 M HCl one more time and combine the aqueous extracts.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1 M NaOH (aq) until the solution is basic (pH > 9, check with pH paper). The neutral pyrazole will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Alternatively, extract the neutralized aqueous solution with an organic solvent, dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]
Protocol 2: Purification by Recrystallization
Recrystallization is excellent for removing small amounts of impurities, especially colored ones, that are more soluble in the solvent than the desired product.
-
Solvent Selection: Choose a solvent or solvent system in which the pyrazole is highly soluble when hot and poorly soluble when cold. Common choices include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[13][15]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude pyrazole until it just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Flash Chromatography
This is the most powerful technique for separating mixtures of regioisomers or other closely related impurities.
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically used.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an optimal eluent system. A gradient of ethyl acetate in hexanes is a common starting point. Aim for a system that gives a clear separation of the spots corresponding to your product and impurities.
-
Column Packing: Pack a column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel (dry loading). Apply the dried silica to the top of the column.
-
Elution: Run the column using positive pressure, gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support Center.
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523-9. [Link]
-
Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Request PDF. [Link]
- Process for the purification of pyrazoles. (2010).
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Hidayah, N., et al. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Unknown. (n.d.). Knorr Pyrazole Synthesis. [Link]
- BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions. BenchChem Technical Support Center.
-
Kuhn, B. L., et al. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
-
Frizzo, C. P., et al. (2022). Scheme 15. Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles 25-27. ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (2018). Pyrazoline synthesis. [Link]
- BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem Technical Support Center.
- Method for purifying pyrazoles. (2011).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Sever, B., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. DergiPark. [Link]
-
Unknown. (2018). PYRAZOLE. [Link]
-
ResearchGate. (2025). 1H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl3). [Link]
-
Rao, V. R., et al. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 17(9), 10477-10495. [Link]
-
Organic Syntheses. (n.d.). Phenylhydrazine hydrochloride. [Link]
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Sulzer. (n.d.). Fractional Crystallization. [Link]
-
Kelly, T. R., et al. (2016). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. Dalton Transactions, 45(3), 1159-1165. [Link]
-
Al-Bayati, R. E. H., & Al-Amiery, A. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
-
Glasgow, A. R., & Ross, G. S. (1952). Purification of substances by a process of freezing and fractional melting under equilibrium conditions. Journal of Research of the National Bureau of Standards, 49(5), 317. [Link]
-
Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Wikipedia. (n.d.). Phenylhydrazine. [Link]
-
Portilla, J., & Quiroga, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6591. [Link]
-
National Institutes of Health. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. [Link]
-
Itano, H. A., & Mannen, S. (1976). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochimica et Biophysica Acta (BBA) - Protein Structure, 421(1), 1-9. [Link]
-
Shetlar, M. D., & Hill, H. A. O. (1985). Reactions of Hemoglobin with Phenylhydrazine: A Review of Selected Aspects. Environmental Health Perspectives, 64, 265-281. [Link]
-
ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. [Link]
-
Portilla, J., et al. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]
-
Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Waghmode, S. B., & Shaikh, A. C. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Scientific Research in Science and Technology, 6(4), 453-458. [Link]
-
Cocconcelli, C., et al. (2006). Current status of pyrazole and its biological activities. Indian Journal of Pharmaceutical Sciences, 68(3), 275. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 11. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazoline synthesis [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Anti-proliferative Activity of Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including notable anti-cancer properties.[1][2][3] These heterocyclic compounds have been extensively explored for the development of potent and selective anti-cancer agents.[1][2] Structure-activity relationship studies have consistently demonstrated that modifications to the pyrazole ring can significantly enhance anti-tumor efficacy.[1][2] The anti-proliferative mechanisms of pyrazole derivatives are diverse, targeting key components of cell signaling pathways such as tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK), as well as direct interactions with DNA.[1][2]
This guide presents a comparative analysis of the anti-proliferative activity of a specific pyrazole derivative, methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate , against a panel of human cancer cell lines. For the purpose of this validation, we will compare its efficacy against Cisplatin, a well-established chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals, providing a framework for assessing the anti-cancer potential of novel chemical entities.
Experimental Design and Rationale
The primary objective of this study is to quantify the anti-proliferative effects of this compound and compare its potency with a standard-of-care chemotherapy drug. The experimental design is centered around a robust and widely accepted in vitro cell viability assay.
Cell Line Selection: A Multi-faceted Approach
To obtain a comprehensive preliminary profile of the compound's activity, a panel of well-characterized human cancer cell lines representing different tumor types was selected:
-
A549: A human lung adenocarcinoma cell line, widely used for screening anti-cancer drugs.[4]
-
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive, representing a common subtype of breast cancer.[5][6]
-
HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines in scientific research.[7]
-
PC-3: A human prostate adenocarcinoma cell line, representing a model for late-stage, androgen-independent prostate cancer.
Reference Compound: Establishing a Benchmark
Cisplatin was chosen as the reference compound due to its broad anti-tumor activity and well-understood mechanism of action, providing a stringent benchmark for evaluating the efficacy of the test compound.
Anti-proliferative Assay: The MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for its reliability, sensitivity, and high-throughput capability in assessing cell viability.[8] This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count the A549, MCF-7, HeLa, and PC-3 cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and Cisplatin in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound and reference drug. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound and cell line using non-linear regression analysis.
-
Comparative Anti-proliferative Activity
The following table summarizes the hypothetical IC₅₀ values obtained for this compound and Cisplatin against the selected cancer cell lines.
| Compound | A549 (µM) | MCF-7 (µM) | HeLa (µM) | PC-3 (µM) |
| This compound | 12.5 | 8.2 | 15.8 | 10.4 |
| Cisplatin | 5.5 | 7.1 | 6.8 | 9.2 |
Interpretation of Results:
Based on this hypothetical data, this compound demonstrates significant anti-proliferative activity across all tested cell lines, with IC₅₀ values in the low micromolar range. Notably, its potency against the MCF-7 and PC-3 cell lines is comparable to that of Cisplatin. While Cisplatin shows greater potency against A549 and HeLa cells in this theoretical study, the promising activity of the novel pyrazole derivative warrants further investigation into its mechanism of action and potential for development as a therapeutic agent.
Proposed Mechanism of Action: Targeting Cell Cycle Progression
Many pyrazole derivatives exert their anti-cancer effects by interfering with cell cycle regulation.[4][9] A plausible mechanism for this compound could be the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[1] Inhibition of CDK2 would lead to cell cycle arrest at the G1/S transition, thereby preventing DNA replication and cell proliferation.
Caption: Proposed inhibitory action on the CDK2 pathway.
Experimental Workflow Visualization
The following diagram outlines the key stages of the experimental process for validating the anti-proliferative activity of the test compound.
Caption: High-level overview of the experimental workflow.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial validation of the anti-proliferative activity of this compound. The presented hypothetical data suggests that this compound is a promising candidate for further pre-clinical investigation.
Future studies should aim to:
-
Confirm the anti-proliferative activity in a broader panel of cancer cell lines.
-
Elucidate the precise mechanism of action, including target identification and validation (e.g., through kinase assays and western blotting for cell cycle markers).
-
Evaluate the compound's potential to induce apoptosis.
-
Assess its efficacy in in vivo tumor models.
By systematically addressing these points, the full therapeutic potential of this compound as a novel anti-cancer agent can be determined.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI. [Link]
-
List of the human cancer cell lines and the control cell line. ResearchGate. [Link]
-
Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
-
Human Cell Lines Examples: 9 Cancer Cell Lines. Cytion. [Link]
-
Human Cell Lines Examples: 9 Cancer Cell Lines. Cytion. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 4. srrjournals.com [srrjournals.com]
- 5. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
- 6. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Aminopyrazole Derivatives
For drug discovery researchers and medicinal chemists, the 5-aminopyrazole scaffold represents a "privileged" structure, a molecular framework that consistently appears in biologically active compounds across a wide range of therapeutic areas.[1][2] Its versatility as a synthetic building block and its ability to form key interactions with various biological targets have made it a focal point of extensive research. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-aminopyrazole derivatives, offering insights into their anticancer, kinase inhibitory, antimicrobial, and antioxidant properties. We will delve into the causality behind experimental designs and present supporting data to empower your own drug discovery endeavors.
The Enduring Appeal of the 5-Aminopyrazole Core
The 5-aminopyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and an amino group at the C5 position. This arrangement of atoms provides a unique combination of hydrogen bond donors and acceptors, as well as opportunities for diverse substitutions at multiple positions (N1, C3, and C4), allowing for the fine-tuning of physicochemical and pharmacological properties.[1][2] This inherent modularity is a key reason for its prevalence in medicinal chemistry.
I. Anticancer Activity and Kinase Inhibition: Targeting Uncontrolled Cell Growth
A significant area of investigation for 5-aminopyrazole derivatives has been in oncology, primarily through the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.
A. Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is a known driver in various cancers.[3] 5-Aminopyrazole-4-carboxamide derivatives have emerged as potent pan-FGFR inhibitors, demonstrating activity against both wild-type and drug-resistant gatekeeper mutant forms of the receptor.[3]
Key SAR Insights:
-
The Carboxamide Moiety: The 4-carboxamide group is a critical pharmacophore, often involved in crucial hydrogen bonding interactions within the kinase hinge region.
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring plays a significant role in determining potency and selectivity. Larger, aromatic, or heteroaromatic groups at this position can enhance binding affinity.
-
Covalent Inhibition: The introduction of a reactive group, such as an acrylamide moiety, can lead to covalent bond formation with a cysteine residue in the FGFR active site, resulting in irreversible inhibition and high potency.[3]
Comparative Performance of 5-Aminopyrazole-4-carboxamide Derivatives as FGFR Inhibitors
| Compound ID | N1-Substituent | C4-Substituent | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F Mutant IC50 (nM) | Reference |
| 10h | Substituted Phenyl | Carboxamide with acrylamide | 46 | 41 | 99 | 62 | [3] |
| 8 | 2-methyl-1H-benzo[d]imidazol-6-yl | 1-(1H-thieno[3,2-b]pyrrol-2-yl)methanone | - | 3.3 | - | - | [4] |
| 18 | 2-methyl-1H-benzo[d]imidazol-6-yl | 1-(1H-indol-2-yl)methanone (on a 5-aminotriazole core) | - | 2.3 | - | - | [4] |
FGFR Signaling Pathway
The following diagram illustrates the downstream signaling cascade initiated by FGFR activation, which is a key target for the 5-aminopyrazole inhibitors discussed.
Caption: Simplified FGFR signaling pathway.
B. c-Jun N-terminal Kinase 3 (JNK3) Inhibition
JNK3 is predominantly expressed in the brain and its inhibition is a promising therapeutic strategy for neurodegenerative diseases.[5] Aminopyrazole derivatives have been developed as highly potent and isoform-selective JNK3 inhibitors.[5][6][7]
Key SAR Insights:
-
Urea Moiety: A urea linkage is often crucial for potent JNK3 inhibition, participating in key hydrogen bonds with the kinase hinge region.[6]
-
Amide Moiety Substitutions: Modifications to the amide portion of the molecule can significantly impact both potency and selectivity over other JNK isoforms.[6][7] For instance, the introduction of cyclic amines like pyrrolidine can dramatically increase potency and selectivity.[6]
-
Isoform Selectivity: Achieving selectivity over other kinases, such as p38α, is a critical aspect of developing JNK3 inhibitors. The aminopyrazole scaffold has proven to be advantageous in this regard.[8]
Comparative Performance of Aminopyrazole Derivatives as JNK3 Inhibitors
| Compound ID | Key Structural Features | JNK3 IC50 (nM) | JNK1 IC50 (nM) | p38α IC50 (nM) | Reference |
| 26k | Pyrrolidine-containing amide | < 1 | >500 | >10000 | [6][7] |
| 26g | Dimethylamino-containing amide | 34 | 740 | >10000 | [6][7] |
| SR-3576 | N-phenyl-linked urea | 7 | - | >20000 | [8] |
JNK3 Signaling Pathway
The diagram below outlines the JNK signaling cascade, a key pathway in cellular responses to stress, which is targeted by the described 5-aminopyrazole inhibitors.
Caption: The JNK signaling cascade.
C. p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38α MAPK is a key regulator of inflammatory responses, and its inhibition is a therapeutic target for various inflammatory diseases.[9] 5-Aminopyrazoles have been identified as potent and selective inhibitors of p38α.[9]
Key SAR Insights:
-
5-Position Substituent: The substituent at the 5-position of the pyrazole ring is critical for activity. A tert-butyl group has been shown to be optimal in some series.
-
Diaryl Urea Moiety: Similar to JNK3 inhibitors, a diaryl urea moiety is often a key feature for potent p38α inhibition, stabilizing a conformation of the kinase that is incompatible with ATP binding.
Comparative Performance of 5-Aminopyrazole Derivatives as p38α Inhibitors
| Compound ID | N1-Substituent | C5-Substituent | p38α IC50 (nM) | Reference |
| 2j | Substituted Phenyl | Aryl | Potent and selective | [9] |
| 46 | Phenyl | tert-Butyl | - | |
| 50 | Tolyl | tert-Butyl | - |
p38 MAPK Signaling Pathway
The following diagram illustrates the p38 MAPK signaling pathway, which is involved in cellular responses to stress and inflammation.
Caption: The p38 MAPK signaling cascade.
II. Antimicrobial Activity: A Renewed Fight Against Resistance
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. 5-Aminopyrazole derivatives have demonstrated promising activity against a range of microbial pathogens.[10][11][12][13]
Key SAR Insights:
-
Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as pyrimidine or thiadiazine, can lead to enhanced antimicrobial activity.[10]
-
Hydrazone Moiety: The incorporation of a hydrazone linkage has been shown to be a successful strategy for developing potent antimicrobial 5-aminopyrazoles.[10]
-
Substitution Pattern: The nature and position of substituents on the pyrazole and any attached aromatic rings significantly influence the antimicrobial spectrum and potency.
Comparative Antimicrobial Activity of 5-Aminopyrazole Derivatives (MIC in µg/mL)
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 21a | Aspergillus niger | 2.9 - 7.8 | [10] |
| 21a | Staphylococcus aureus | 62.5 - 125 | [10] |
| 21a | Bacillus subtilis | 62.5 - 125 | [10] |
| 21a | Klebsiella pneumoniae | 62.5 - 125 | [10] |
| 3c | Staphylococcus genus (MDR) | 32 - 64 | [12] |
| 4b | Staphylococcus genus (MDR) | 32 - 64 | [12] |
| 5c | E. coli | 6.25 | [11] |
| 5c | K. pneumoniae | 6.25 | [11] |
III. Antioxidant Activity: Combating Oxidative Stress
Oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of 5-aminopyrazole derivatives to scavenge free radicals makes them interesting candidates for the development of novel antioxidant agents.[14][15][16][17]
Key SAR Insights:
-
Phenolic Moieties: The presence of phenolic hydroxyl groups on substituents attached to the pyrazole core often enhances antioxidant activity due to their ability to donate a hydrogen atom to free radicals.
-
Hydrazone Linkage: Similar to antimicrobial activity, the acylhydrazone moiety can contribute significantly to the antioxidant properties of these compounds.[14][15]
-
Electron-donating Groups: The introduction of electron-donating groups on aromatic rings can increase the radical scavenging capacity.
Comparative Antioxidant Activity of 5-Aminopyrazole Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| 82c | DPPH | 88.21 ± 0.55 | [16] |
| 82f | DPPH | 80.33 ± 0.49 | [16] |
| 82g | DPPH | 84.65 ± 0.55 | [16] |
| 10d | DPPH | 11.02 | [17] |
| 10h | DPPH | 10.41 | [17] |
| 10i | DPPH | 9.46 | [17] |
Experimental Protocols
To facilitate the practical application of the information presented, we provide detailed, step-by-step methodologies for the synthesis of a representative 5-aminopyrazole derivative and key biological assays.
General Workflow for a Structure-Activity Relationship Study
Caption: A typical workflow for an SAR study.
Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
This two-step protocol is a common method for preparing the 5-aminopyrazole core.[18]
Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
Reactants: Phenylhydrazine and (ethoxymethylene)malononitrile.
-
Solvent: Ethanol.
-
Procedure: a. Dissolve phenylhydrazine (1 equivalent) in ethanol in a round-bottom flask. b. Add (ethoxymethylene)malononitrile (1 equivalent) to the solution. c. Reflux the mixture for 2-4 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. The product will precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Cell culture medium
-
5-aminopyrazole derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21][22][23]
Materials:
-
96-well microplate
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
5-aminopyrazole derivative stock solution
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[19]
-
Serial Dilution: Perform a two-fold serial dilution of the 5-aminopyrazole derivative in the 96-well plate containing broth.[19]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[19]
-
Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).[22]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19][20]
Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[24][25][26]
Materials:
-
96-well microplate
-
DPPH solution in methanol or ethanol
-
5-aminopyrazole derivative solutions at various concentrations
-
Standard antioxidant (e.g., ascorbic acid or Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Plate Setup: Add the 5-aminopyrazole derivative solutions and the standard antioxidant to the wells of the 96-well plate.[24]
-
Reaction Initiation: Add the DPPH solution to each well and mix.[24]
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[25][26]
-
Absorbance Measurement: Measure the absorbance at approximately 517 nm.[25]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[24]
Conclusion
The 5-aminopyrazole scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at various positions of the pyrazole ring to achieve desired potency and selectivity against a range of biological targets. The provided experimental protocols serve as a practical foundation for researchers to synthesize and evaluate their own 5-aminopyrazole derivatives, contributing to the ongoing development of this versatile and valuable class of compounds.
References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available from: [Link]
-
Broth Microdilution | MI - Microbiology. Available from: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 2023. Available from: [Link]
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Available from: [Link]
-
DPPH Radical Scavenging Assay. MDPI. Available from: [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. 2011. Available from: [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. 2021. Available from: [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]
-
Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. PubMed. 2014. Available from: [Link]
-
Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Available from: [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Available from: [Link]
-
Antioxidant activity (IC-50 values) of synthesized compounds and standard ascorbic acid. ResearchGate. Available from: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. 2010. Available from: [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. 2024. Available from: [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. ResearchGate. 2024. Available from: [Link]
-
Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Open Research@CSIR-NIScPR. Available from: [Link]
-
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. MDPI. 2021. Available from: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health (NIH). 2024. Available from: [Link]
-
Antioxidant activities of the compounds in IC 50 values. ResearchGate. Available from: [Link]
-
Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. National Institutes of Health (NIH). 2022. Available from: [Link]
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. Available from: [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. 2024. Available from: [Link]
-
Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. PubMed. 2014. Available from: [Link]
-
Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. National Institutes of Health (NIH). 2015. Available from: [Link]
-
Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. ResearchGate. 2015. Available from: [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. Available from: [Link]
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives (vol 57, pg 10013, 2014). ResearchGate. 2015. Available from: [Link]
-
Structures of pyrazole-based multi-kinase inhibitors and their IC50... ResearchGate. Available from: [Link]
-
The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. Available from: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. 2011. Available from: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH). 2011. Available from: [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. National Institutes of Health (NIH). 2023. Available from: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). 2023. Available from: [Link]
-
Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ACS Publications. 2021. Available from: [Link]
-
Inhibition [IC 50 /(nmol•L -1 )] of FGFR2 kinase and SNU16 cell lines in vitro. ResearchGate. Available from: [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. protocols.io [protocols.io]
- 22. youtube.com [youtube.com]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. iomcworld.com [iomcworld.com]
Bridging the Divide: A Senior Scientist's Guide to In Vitro vs. In Vivo Efficacy of Pyrazole-Based Compounds
For fellow researchers and drug development professionals, the journey of a novel compound from benchtop to preclinical models is both exhilarating and fraught with challenges. The pyrazole scaffold, a cornerstone in modern medicinal chemistry, has given rise to numerous potent anticancer agents, including FDA-approved drugs like Crizotinib and Ruxolitinib.[1][2] These five-membered heterocyclic rings are remarkably versatile, allowing for structural modifications that can fine-tune their biological activity.[3][4][5] However, a recurring hurdle in their development is the often-observed disparity between promising in vitro results and subsequent in vivo performance.
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazole-based compounds. Moving beyond a simple list of data, we will explore the causality behind experimental choices, dissect the protocols that ensure trustworthy data, and analyze the critical factors that influence the successful translation from a cell-based assay to a complex biological system.
The In Vitro Landscape: Quantifying Potency at the Cellular Level
The initial evaluation of any new chemical entity begins in vitro. These assays are indispensable for high-throughput screening, initial potency determination, and elucidating the mechanism of action. For pyrazole-based compounds, the primary goal is to assess their cytotoxic or cytostatic effects and to identify the specific molecular targets they engage.
Commonly, these compounds are designed to interact with key players in cancer progression, such as protein kinases (EGFR, CDK, VEGFR-2), tubulin, and DNA.[3][6][7] The structure-activity relationship (SAR) studies are crucial at this stage, revealing how different substitutions on the pyrazole ring can significantly impact efficacy and selectivity.[3][6]
Key In Vitro Assays & Representative Data
The most common initial assay is a cytotoxicity screen against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is the standard metric for potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Pyrazole-Chalcone Hybrid | MCF-7 (Breast) | 4.98 - 92.62 | Cytotoxicity | [8] |
| Pyrazole-Chalcone Hybrid | HCT-116 (Colon) | 7.74 - 82.49 | Cytotoxicity | [8] |
| Pyrazole-Benzothiazole Hybrid | A549 (Lung) | 3.17 - 6.77 | Antiangiogenic | [3] |
| Pyrazole-Fused Curcumin Analog | MDA-MB231 (Breast) | 3.64 - 16.13 | Tubulin Polymerization | [3] |
| Indolo-Pyrazole | SK-MEL-28 (Melanoma) | 3.46 | Tubulin Polymerization | [2] |
| Pyrazole-Fused Betulinic Acid | B16 (Melanoma) | 5.58 | Antiproliferative | [9] |
| Pyrazole-Fused Betulinic Acid | SF763 (Glioma) | 6.13 | Antiproliferative | [9] |
This table presents a selection of reported IC50 values to illustrate the typical potency range observed for novel pyrazole derivatives. Values can vary significantly based on the specific chemical structure and the cell line tested.
Featured In Vitro Protocol: MTT Assay for Cytotoxicity
The MTT assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to convert the yellow tetrazolium salt MTT into purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the pyrazole compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Protect the plate from light.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank control absorbance. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.[10][12]
Visualizing the Mechanism: Tubulin Polymerization Inhibition
Many potent pyrazole-based compounds exert their anticancer effects by disrupting microtubule dynamics, which are essential for cell division.[2][3][4] They often bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules and arresting the cell cycle in the G2/M phase.
Caption: Mechanism of a pyrazole-based tubulin polymerization inhibitor.
The In Vivo Reality: Efficacy in a Complex System
While in vitro data provides a crucial first look at a compound's potential, it cannot predict its behavior within a living organism. The transition to in vivo models is essential to evaluate pharmacokinetics (PK), pharmacodynamics (PD), overall efficacy, and toxicity.[13][14] The primary reason for the "in vitro-in vivo gap" is that single-layer cell cultures lack the complexity of a tumor microenvironment and the systemic effects of metabolism, distribution, and excretion (ADMET).[15][16]
Common In Vivo Models
The most widely used preclinical models for cancer drug screening are mouse models.[17]
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice. These are cost-effective and reproducible for initial efficacy testing.[13][18]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are implanted into immunodeficient mice. These models better retain the heterogeneity of the original tumor.[18][19]
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same genetic background. These are crucial for evaluating immunotherapies.[18][19]
Representative In Vivo Efficacy Data
The key metric in these studies is often Tumor Growth Inhibition (TGI), which measures the reduction in tumor size in treated animals compared to a control group.
| Compound Type | Cancer Model | Efficacy Metric | Result | Reference |
| Celecoxib (COX-2 Inhibitor) | Tongue Squamous Cell Carcinoma (Xenograft) | TGI | Significant Inhibition | [20] |
| Celecoxib + Cisplatin | Tongue Squamous Cell Carcinoma (Xenograft) | TGI | Augmented Inhibition | [20] |
| Pyrazole-Fused Betulinic Acid | H22 Liver Cancer (Xenograft) | Antitumor Activity | Significant In Vivo Activity | [9] |
| Pyrazole-Fused Betulinic Acid | B16 Melanoma (Xenograft) | Antitumor Activity | Significant In Vivo Activity | [9] |
Featured In Vivo Protocol: Subcutaneous Xenograft Model
This protocol outlines a standard efficacy study using a CDX model, a workhorse in preclinical oncology.[17]
Methodology:
-
Cell Preparation & Implantation: Culture a human cancer cell line (e.g., B16 melanoma). Harvest and resuspend the cells in a sterile medium (like Matrigel/PBS mixture) to a concentration of 5-10 x 10^6 cells per 100 µL.
-
Animal Acclimation: Use immunodeficient mice (e.g., Nude or SCID). Allow them to acclimate to the facility for at least one week.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization & Dosing: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer the pyrazole compound via the determined route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Endpoint Measurement: Continue to monitor tumor volume and body weight (as a measure of toxicity). The primary endpoint is typically the percentage of Tumor Growth Inhibition (%TGI) at the end of the study, calculated relative to the vehicle control group.
-
Ethical Considerations: All animal studies must be conducted under an approved institutional animal care and use committee (IACUC) protocol.
Visualizing the Workflow: In Vivo Xenograft Study
Caption: Standard workflow for an in vivo subcutaneous xenograft study.
Bridging the Gap: From Potency to Efficacy
The ultimate success of a pyrazole-based compound depends on bridging the gap between high in vitro potency and tangible in vivo efficacy. A compound with a nanomolar IC50 in vitro may fail in vivo for several reasons:
-
Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized by the liver, or quickly cleared from circulation, preventing it from reaching the tumor at a therapeutic concentration.[5]
-
Low Bioavailability: The fraction of the administered dose that reaches systemic circulation might be insufficient.
-
Toxicity: The compound may exhibit unforeseen toxicity in the host animal, limiting the dose that can be safely administered.[5]
-
Tumor Microenvironment: The complex interplay of stromal cells, blood vessels, and extracellular matrix in a real tumor can create physical and chemical barriers to drug penetration that are absent in a 2D cell culture.[16]
Conversely, some compounds may show moderate in vitro activity but perform well in vivo. This can occur if the compound is a pro-drug that is converted to a more active metabolite in vivo, or if it has favorable PK/PD properties that allow for sustained exposure at the tumor site.
Conclusion and Future Directions
The development of pyrazole-based anticancer agents requires a carefully integrated strategy that leverages the strengths of both in vitro and in vivo testing. In vitro assays are unparalleled for high-throughput screening and mechanistic studies, allowing for the rapid identification of potent compounds. However, these results must be viewed as a preliminary indicator of potential.
The true test of a compound's therapeutic promise lies in its performance within a complex biological system. In vivo models, despite their cost and complexity, are indispensable for evaluating the holistic interplay of efficacy, pharmacokinetics, and toxicity. For researchers, understanding the potential pitfalls and discrepancies between these two domains is critical for making informed decisions, optimizing lead compounds, and ultimately increasing the probability of translating a promising molecule into a life-saving therapy. The path forward will likely involve more sophisticated in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, which better mimic the tumor microenvironment and may serve as a more predictive bridge between 2D cell culture and animal studies.[16]
References
- Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. ResearchGate.
- Pyrazoles as anticancer agents: Recent advances. SRR Publications.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
- Application Notes and Protocols for In Vitro Evaluation of Anticancer Agent 13. Benchchem.
- In Vivo Efficacy of Pyrazole-Based COX-2 Inhibitors in Oncology: A Comparative Analysis with Cisplatin. Benchchem.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI.
- Mini review on anticancer activities of Pyrazole Derivatives. IJNRD.
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online.
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Springer.
- PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. ResearchGate.
- Guideline for anticancer assays in cells. ResearchGate.
- Cancer Models. Charles River Laboratories.
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
- Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. MDPI.
- Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed.
- Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. PubMed.
- In vivo screening models of anticancer drugs. ResearchGate.
- In Vivo Model Systems. Crown Bioscience.
- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central.
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. in vivo.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.
- Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. srrjournals.com [srrjournals.com]
- 9. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. criver.com [criver.com]
- 19. crownbio.com [crownbio.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
The Pyrazole Scaffold: A Privileged Structure in Modern Kinase Inhibitor Design
A Comparative Guide for Researchers and Drug Development Professionals
The relentless pursuit of targeted therapies in oncology and immunology has solidified the role of protein kinases as critical drug targets. Their dysregulation is a hallmark of numerous diseases, and the development of small molecule inhibitors has revolutionized treatment paradigms. Within the vast chemical space of kinase inhibitors, the pyrazole ring has emerged as a "privileged scaffold."[1][2] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement have made it a cornerstone in the design of numerous clinically successful and promising investigational kinase inhibitors.[1][2]
This guide provides a comparative analysis of prominent pyrazole-based kinase inhibitors, delving into their mechanisms, selectivity, and clinical status. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers in their own discovery and evaluation efforts.
The Architectural Advantage of the Pyrazole Ring
The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of features that make it an exceptional pharmacophore for kinase inhibition. It can engage in a variety of non-covalent interactions within the ATP-binding pocket of kinases, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.[3][4] The two nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for versatile interactions with the hinge region of the kinase, a critical area for ATP binding.[1] This adaptability has enabled the development of inhibitors targeting a wide array of kinases, from Janus kinases (JAKs) and B-Raf to cyclin-dependent kinases (CDKs) and p38 MAP kinase.[1][2][5][6][7]
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
The versatility of the pyrazole scaffold is best illustrated by the diverse range of kinases it has been successfully used to target. The following sections provide a comparative overview of key pyrazole-based inhibitors, categorized by their primary kinase targets.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in various autoimmune diseases and cancers.[8][9] Pyrazole-based inhibitors have proven particularly effective in targeting this family of kinases.
A prime example is Ruxolitinib , the first FDA-approved JAK inhibitor for the treatment of myelofibrosis and polycythemia vera.[1][8] It is a potent inhibitor of both JAK1 and JAK2.[1] Structurally, Ruxolitinib features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, which mimics the adenine core of ATP and binds to the active, DFG-in conformation of the kinase.[1] Several other pyrazole-containing JAK inhibitors have since been approved or are in late-stage clinical development, each with distinct selectivity profiles and therapeutic indications.[1][9][10]
| Compound | Primary Targets | Selectivity | FDA Approved Indication(s) | Key Structural Feature | IC50 (nM) |
| Ruxolitinib | JAK1, JAK2 | JAK1/2 > JAK3 | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease, Atopic Dermatitis[1] | Pyrazole linked to pyrrolo[2,3-d]pyrimidine | JAK1: ~3, JAK2: ~3, JAK3: ~430[1] |
| Baricitinib | JAK1, JAK2 | JAK1/2 selective | Rheumatoid Arthritis, Atopic Dermatitis[1] | Structurally similar to Ruxolitinib | - |
| Golidocitinib | JAK1 | Selective for JAK1 over JAK2 | In clinical trials for T-cell lymphoma[1] | 2-amino-pyrimidine substituted with pyrazole and indole | - |
| Povorcitinib | JAK1 | JAK1 selective | In clinical trials for inflammatory diseases[1] | Aminopyrazole derivative | - |
B-Raf Inhibitors
The B-Raf kinase is a key component of the MAPK/ERK signaling pathway, and the V600E mutation is a common driver in melanoma and other cancers.[11][12] Pyrazole-based inhibitors have been designed to specifically target this mutated form of the kinase.
Encorafenib is an FDA-approved pyrazole-based inhibitor for the treatment of B-Raf V600E or V600K mutant melanoma.[1] These inhibitors are ATP-competitive and exhibit high selectivity for the mutant B-Raf over the wild-type form.[5][12][13] The pyrazole core often serves as a central scaffold from which other functional groups extend to occupy specific pockets within the ATP-binding site, conferring both potency and selectivity.[5][11]
| Compound | Primary Target | Selectivity | FDA Approved Indication(s) | Key Structural Feature |
| Encorafenib | B-Raf V600E/K | High selectivity for mutant B-Raf | Metastatic melanoma with B-Raf V600E or V600K mutation[1] | Pyrazole-based core |
| Compound 38 (non-oxime) | B-Raf | Potent and selective | Preclinical[13] | Fused pyrazole |
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of autoimmune and inflammatory diseases.[6][14] A notable class of pyrazole-based p38 inhibitors are the N-pyrazole, N'-aryl ureas.[6][14]
These inhibitors, such as Doramapimod (BIRB 796) , are unique in that they bind to an allosteric site distinct from the ATP-binding pocket.[6][15] This binding stabilizes an inactive conformation of the kinase where the activation loop is in a "DFG-out" state, preventing ATP from binding effectively.[14] The pyrazole ring in these compounds makes critical interactions in a hydrophobic pocket, while the urea moiety forms key hydrogen bonds.
| Compound | Primary Target | Mechanism | Clinical Status | Key Structural Feature |
| Doramapimod (BIRB 796) | p38 MAP Kinase | Allosteric, stabilizes DFG-out conformation[14] | Clinical candidate for inflammatory diseases[6] | N-pyrazole, N'-aryl urea |
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are central regulators of the cell cycle, and their dysregulation is a common feature of cancer.[16][17] The pyrazole scaffold has been successfully employed to develop inhibitors of various CDKs, particularly CDK2 and CDK4/6.[7][16][17][18]
These inhibitors are typically ATP-competitive and are designed to fit into the relatively conserved ATP-binding pocket of the CDKs.[7][19] Selectivity among the different CDK family members is a significant challenge, but careful modification of the substituents on the pyrazole ring has led to the discovery of potent and selective inhibitors.[7][19] For instance, certain pyrazole derivatives have shown potent CDK2 inhibition and have induced apoptosis in cancer cell lines.[7]
| Compound Class | Primary Targets | Mechanism | Therapeutic Potential | Key Structural Feature | Reported IC50 (µM) |
| Pyrazole Derivatives (Compound 4) | CDK2/cyclin A2 | ATP-competitive | Anticancer[7] | Substituted pyrazole | 3.82[7] |
| Pyrazole Derivatives (Compound 9) | CDK2/cyclin A2 | ATP-competitive | Anticancer[7] | Substituted pyrazole | 0.96[7] |
| 1-H-Pyrazole-3-carboxamides | CDK4/6, FLT3 | ATP-competitive | Anticancer[17] | Pyrazole carboxamide | - |
Visualizing the Mechanism and Evaluation Workflow
To better understand the principles of kinase inhibition and the process of evaluating novel inhibitors, the following diagrams provide a conceptual overview.
Caption: General mechanism of competitive kinase inhibition by a pyrazole-based inhibitor.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by Ruxolitinib.
Experimental Protocols for Inhibitor Characterization
The rigorous evaluation of novel kinase inhibitors requires a multi-faceted experimental approach. The following protocols provide detailed, step-by-step methodologies for key assays used to characterize the potency and cellular activity of pyrazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The output is typically an IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
Principle: A purified active kinase is incubated with its specific substrate and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then quantified, often using methods like TR-FRET or luminescence-based ATP detection. [20][21] Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reconstitute the purified active kinase in kinase buffer to the desired concentration.
-
Prepare the kinase substrate (peptide or protein) in kinase buffer.
-
Prepare ATP in kinase buffer at a concentration close to its Km for the specific kinase.
-
Prepare a serial dilution of the pyrazole-based inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Add 5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a 2.5 µL mixture of the substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature or 30°C.
-
Stop the reaction by adding a stop solution containing EDTA.
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., add TR-FRET detection reagents and read on a plate reader).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In-Cell Western™ Assay (Cell-Based Target Engagement)
This assay quantifies the inhibition of a specific signaling pathway within intact cells by measuring the phosphorylation of a downstream substrate of the target kinase. [22][23][24][25][26]It provides a more physiologically relevant measure of inhibitor potency. [27][28] Principle: Cells are treated with the inhibitor, then fixed and permeabilized. Primary antibodies specific for the phosphorylated substrate and a normalization protein (e.g., total protein or a housekeeping protein) are added. Fluorescently labeled secondary antibodies are then used for detection and quantification. [23][24] Step-by-Step Protocol (96-well plate format):
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight. [26] * Treat the cells with a serial dilution of the pyrazole-based inhibitor for the desired time. Include a vehicle control (DMSO).
-
If necessary, stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific binding by adding 150 µL of a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or a solution containing fish gelatin) for 1.5 hours at room temperature. [22][25] * Incubate the cells with primary antibodies (e.g., rabbit anti-phospho-STAT3 and mouse anti-total-STAT3) diluted in blocking buffer overnight at 4°C. [24]
-
-
Secondary Antibody Incubation and Detection:
-
Imaging and Analysis:
-
Wash the plate four times with PBS-T and allow it to dry.
-
Scan the plate on an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the fluorescence intensity for both the phospho-protein and the normalization protein.
-
Normalize the phospho-protein signal to the total protein signal and calculate the percentage of inhibition to determine the cellular IC50 value.
-
Conclusion and Future Directions
The pyrazole scaffold has undeniably earned its status as a privileged structure in the field of kinase inhibitor design. [1][2]Its remarkable versatility has led to the development of numerous life-saving therapies targeting a wide range of kinases. The comparative analysis presented here highlights the diverse mechanisms and applications of these inhibitors, from the ATP-competitive JAK and B-Raf inhibitors to the allosteric p38 inhibitors.
The future of pyrazole-based kinase inhibitor research will likely focus on developing next-generation inhibitors with improved selectivity to minimize off-target effects and overcome acquired resistance mechanisms. [29]Furthermore, the exploration of novel pyrazole-based scaffolds and the application of advanced drug design strategies will continue to expand the therapeutic potential of this remarkable chemical entity. The robust experimental protocols detailed in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]
-
Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed. Available at: [Link]
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. Available at: [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. Available at: [Link]
-
In-Cell Western (ICW) Protocol. Rockland Immunochemicals. Available at: [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications. Available at: [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. Available at: [Link]
-
Structural based investigation of novel pyrazole-thiazole Hybrids as dual CDK-1 and CDK-2 inhibitors for cancer chemotherapy. Taylor & Francis Online. Available at: [Link]
-
Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Cancer Research. Available at: [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]
-
In-Cell Western™ Assay. LICORbio™. Available at: [Link]
-
In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. PMC - NIH. Available at: [Link]
-
1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. ResearchGate. Available at: [Link]
-
Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. Available at: [Link]
-
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Non-oxime pyrazole based inhibitors of B-Raf kinase. PubMed. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. NIH. Available at: [Link]
-
Kinase Activity Assay. Creative Diagnostics. Available at: [Link]
-
Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer. ACS Publications. Available at: [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ResearchGate. Available at: [Link]
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. Available at: [Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available at: [Link]
-
Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Taylor & Francis Online. Available at: [Link]
-
Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. NIH. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]
-
Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry - ACS Publications. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ResearchGate. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
-
Clinically approved pyrazole-based kinase inhibitors A) and designed... ResearchGate. Available at: [Link]
-
Structures of pyrazole-based ITK inhibitors and their Ki values. ResearchGate. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Non-oxime pyrazole based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. caymanchem.com [caymanchem.com]
- 21. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 22. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 23. licorbio.com [licorbio.com]
- 24. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biomol.com [biomol.com]
- 26. products.advansta.com [products.advansta.com]
- 27. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 28. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
This guide provides a comprehensive framework for characterizing the selectivity and potential off-target interactions of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. As a molecule built upon a pyrazole scaffold—a privileged structure in modern medicinal chemistry, particularly for kinase inhibitors—a rigorous and multi-tiered approach to cross-reactivity profiling is not just recommended, but essential for de-risking its development and understanding its full biological activity.[1][2][3] This document moves beyond a simple listing of services, offering a strategic, field-proven workflow designed to deliver a holistic and actionable selectivity profile.
The core philosophy of this guide is to progress from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays, culminating in a functional understanding of any identified off-target interactions. This tiered strategy ensures that resources are used efficiently while building a robust data package for informed decision-making in a drug development program.
Strategic Overview: A Multi-Phased Approach to Profiling
A successful cross-reactivity profiling campaign is not a single experiment but a logical progression. We advocate for a four-phase approach that systematically narrows the focus from a wide net of potential interactions to a detailed understanding of the most relevant off-targets.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Phase 1: Casting a Wide Net with Biochemical Screens
The initial phase aims to rapidly identify all potential molecular interactions across major target families. The pyrazole core of the molecule strongly suggests a predisposition for kinase binding; therefore, a kinome-wide scan is the logical starting point.[1][4] However, limiting the screen to kinases would be a critical oversight, as privileged scaffolds can exhibit polypharmacology.[5]
Kinome-Wide Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, making off-target interactions common.[5][6] A broad kinase screen is the most effective way to map the selectivity profile of a potential kinase inhibitor. The goal here is not just to confirm the on-target activity but to proactively identify liabilities.[7][8]
Several platforms are available for this purpose. The KINOMEscan® platform (Eurofins DiscoverX) is an industry-standard method that utilizes an active site-directed competition binding assay.[9][10] A key advantage of this technology is that it is not dependent on ATP and therefore measures the true thermodynamic binding affinity (Kd) rather than an IC50, which can be influenced by ATP concentration.[7] This provides a more direct and comparable measure of potency across different kinases.
| Feature | KINOMEscan® (Eurofins)[7][11] | HotSpot™/³³PanQinase™ (Reaction Biology)[12] | Kinase Selectivity Profiling Systems (Promega)[13] |
| Methodology | Competition Binding Assay (DNA-tagged kinase) | Radiometric Filter Binding Assay (³³P-ATP) | Luminescence-Based Activity Assay (ADP-Glo™) |
| Primary Output | % Inhibition, Kd | % Inhibition, IC50 | % Inhibition, IC50 |
| ATP Dependence | No (ATP-independent) | Yes (ATP-competitive) | Yes (ATP-competitive) |
| Panel Size | >480 kinases (scanMAX® panel) | >340 kinases (at 1mM ATP) | Pre-set panels (e.g., 24 kinases) or custom |
| Key Advantage | Measures direct binding affinity (Kd); largest commercial panel. | Can be run at physiological ATP concentrations. | Complete kit format, suitable for in-house screening. |
For an initial screen, testing the compound at a single high concentration (e.g., 1 µM or 10 µM) against the largest available panel, such as the scanMAX®, is the most efficient strategy to identify potential interactions.
Caption: Workflow for the KINOMEscan® competition binding assay.
Broad Safety Pharmacology Screening
To identify off-target activities beyond the kinome, a broad safety panel is crucial. These panels screen the compound against a collection of targets known to be implicated in adverse drug reactions (ADRs).[14] The Eurofins SafetyScreen44™ panel is an industry-recognized standard, developed based on recommendations from major pharmaceutical companies to cover the most critical off-target liabilities.[15][16][17]
This panel provides an essential, early assessment of potential interactions with non-kinase targets.
| Target Class in SafetyScreen44™ Panel[16] | Examples | Potential Implication of Off-Target Hit |
| G-Protein Coupled Receptors (GPCRs) | Adrenergic, Dopamine, Serotonin, Muscarinic, Opioid | Cardiovascular, CNS, and gastrointestinal side effects |
| Ion Channels | hERG, Na+, Ca²+, K+ | Cardiac arrhythmias (e.g., QT prolongation), neurological effects |
| Transporters | Dopamine, Norepinephrine, Serotonin Transporters | CNS side effects, drug-drug interactions |
| Nuclear Receptors | Androgen, Glucocorticoid Receptors | Endocrine disruption, metabolic effects |
| Other Enzymes | COX-1, COX-2, MAO-A, PDE3A, Acetylcholinesterase | Inflammation, CNS effects, cardiovascular effects |
A primary screen at 10 µM is standard for this panel.[17] Any significant inhibition (>50%) warrants immediate follow-up with dose-response studies to determine potency (IC50 or Ki).
Phase 2: Confirmation and Potency Determination
Hits from Phase 1 are considered preliminary. This phase is dedicated to confirming these interactions and quantifying their potency using dose-response curves. For any kinase hits, it is also critical to perform an orthogonal assay, preferably one that measures enzymatic activity in the presence of ATP, to confirm that binding translates to functional inhibition.
Phase 3: Verifying Target Engagement in a Cellular Environment
Biochemical assays are invaluable for their throughput and precision, but they do not fully recapitulate the complex environment inside a cell. It is imperative to verify that the compound can engage its potential off-targets in a physiological setting.
The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to confirm direct target engagement in intact cells or even tissues.[18][19] The principle is based on ligand-induced thermal stabilization of the target protein.[20][21] When a compound binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature.[22] This change can be quantified by measuring the amount of soluble protein remaining after heat treatment.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol: Cellular Thermal Shift Assay (CETSA®) for a Confirmed Off-Target
This protocol describes a Western Blot-based CETSA to validate the interaction of our pyrazole compound with a putative off-target kinase identified in Phase 1 & 2.
1. Cell Culture and Treatment: a. Plate a cell line endogenously expressing the target protein at an appropriate density in 10 cm dishes. Allow cells to reach 80-90% confluency. b. On the day of the experiment, replace the medium with fresh medium containing either the test compound (e.g., at 10x the measured IC50) or vehicle control (e.g., 0.1% DMSO). c. Incubate for 1-2 hours at 37°C, 5% CO₂.
2. Thermal Challenge: a. Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors. b. Aliquot the cell suspension (e.g., 100 µL per tube) into PCR tubes. c. Place the tubes in a thermal cycler with a temperature gradient block. Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments). Include an unheated control sample at 4°C.
3. Lysis and Fractionation: a. Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells. b. To separate soluble from aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Detection and Analysis: a. Carefully collect the supernatant (soluble fraction) from each sample. b. Determine the protein concentration of each sample using a BCA assay. c. Normalize the samples by protein concentration and prepare for SDS-PAGE. d. Perform Western Blot analysis using a specific antibody against the target protein. e. Quantify the band intensities using densitometry.
5. Data Interpretation: a. For both vehicle- and compound-treated sets, plot the normalized band intensity against temperature. b. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement in the cellular context.
Phase 4: Assessing Functional and Mechanistic Consequences
Confirming cellular target engagement is a critical milestone. The final phase investigates the functional consequence of this off-target interaction. Does binding to this unintended target actually modulate its activity and impact downstream signaling?
For a kinase off-target, this typically involves a Western Blot analysis of its known downstream substrates. For example, if the compound engages a kinase in the MAPK pathway, one would assess the phosphorylation status of downstream proteins like ERK, JNK, or p38.[23]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. technologynetworks.com [technologynetworks.com]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. news-medical.net [news-medical.net]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein Kinases Imaging in Drug Development - CD BioSciences [bioimagingtech.com]
A Senior Application Scientist's Guide to Validating the Binding Mode of Pyrazole Inhibitors Through X-ray Crystallography
Introduction: The Imperative of Structural Validation for Pyrazole Inhibitors
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged" structure, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] From potent kinase inhibitors in oncology to novel anticoagulants, the versatility of the pyrazole ring allows for intricate and highly specific interactions with therapeutic targets.[1][4][5] However, designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties hinges on a foundational principle: understanding precisely how these molecules bind to their protein targets.
This guide provides a comprehensive, field-proven framework for validating the binding mode of pyrazole inhibitors using X-ray crystallography. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that the structural data you generate is not only high-quality but also unequivocally trustworthy. For researchers in drug development, mastering this process is fundamental to accelerating the journey from a promising hit to a viable clinical candidate.
Pillar 1: The Foundational Principles of Protein-Ligand Crystallography
X-ray crystallography remains the gold standard for elucidating the three-dimensional atomic structure of protein-ligand complexes.[6][7] The technique provides an unparalleled level of detail, revealing the precise orientation of the inhibitor in the binding pocket and the network of interactions that anchor it. The overall workflow can be distilled into three core stages: crystallization, X-ray diffraction, and structure determination.
A critical decision at the outset is how to obtain crystals of the protein-inhibitor complex. There are two primary strategies:
-
Co-crystallization : The purified protein and the pyrazole inhibitor are incubated together to form a stable complex before crystallization trials are initiated.[8] This method is often preferred when the ligand induces a significant conformational change in the protein upon binding or when the inhibitor has very high affinity.[9]
-
Soaking : Crystals of the "apo" (ligand-free) protein are grown first. These crystals are then transferred to a solution containing the pyrazole inhibitor, allowing the small molecule to diffuse into the pre-formed crystal lattice and bind to the protein.[8][9][10] This technique is generally simpler and less time-consuming but is only effective if the crystal lattice is porous enough to allow the ligand to enter and if binding does not disrupt the crystal packing.[9]
The choice between these methods is empirical and often both are attempted in parallel to maximize the chances of success.
Pillar 2: An In-Depth Experimental and Analytical Workflow
Achieving a high-resolution crystal structure is a multi-step process where success in each stage is contingent upon the quality of the previous one. The following protocol outlines the critical steps and the rationale behind them.
Experimental Protocol 1: Obtaining Protein-Inhibitor Complex Crystals
1. Target Protein Expression and Purification:
- Rationale: The foundation of any crystallographic project is a highly pure and stable protein sample. Impurities or protein heterogeneity can severely impede crystallization.
- Methodology:
- Clone the gene for the target protein into a suitable expression vector (e.g., pET vectors for E. coli), often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.
- Express the protein in a suitable host system (E. coli, insect cells, or mammalian cells).
- Purify the protein using a series of chromatographic steps. A typical scheme involves:
- Affinity Chromatography: Captures the tagged protein, providing a significant initial purification.
- Tag Removal (Optional but Recommended): Use a specific protease (e.g., TEV, PreScission) to cleave the affinity tag, which can sometimes interfere with crystallization.
- Ion-Exchange Chromatography: Separates the protein from the protease and any remaining nucleic acid or protein contaminants based on charge.
- Size-Exclusion Chromatography (SEC): This is the final and most critical polishing step. It separates the protein based on size and is crucial for ensuring the sample is monodisperse (i.e., not aggregated).
2. Quality Control of Purified Protein:
- Rationale: Rigorous quality control is non-negotiable. It validates that the protein is pure, correctly folded, and stable enough for the lengthy process of crystallization.
- Methodology:
- SDS-PAGE: To assess purity. The sample should show a single band at the expected molecular weight.
- SEC Analysis: To confirm the protein is in a single, non-aggregated state.
- Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF): To confirm ligand binding and assess protein stability. A successful pyrazole inhibitor should increase the melting temperature (Tm) of the target protein, indicating a stabilizing interaction.
3. Setting Up Crystallization Trials:
- Rationale: Crystallization is an empirical science. Screening a wide range of conditions (precipitants, buffers, salts, and additives) is necessary to find the specific conditions that induce the formation of well-ordered crystals.
- Methodology (Co-crystallization example):
- Concentrate the purified protein to a suitable concentration, typically 5-20 mg/mL.[9]
- Incubate the protein with a 5- to 10-fold molar excess of the pyrazole inhibitor for at least one hour on ice.[9] The inhibitor is typically dissolved in a solvent like DMSO, so it's crucial to ensure the final DMSO concentration is low (usually <5%) to avoid interfering with crystallization.
- Use a robotic system to set up sitting-drop or hanging-drop vapor diffusion trials, screening hundreds of conditions from commercially available or in-house screens.
- Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several weeks.
Workflow Visualization: From Gene to Diffracting Crystal
Caption: The workflow for determining a protein-pyrazole inhibitor crystal structure.
Pillar 3: The Moment of Truth - Unambiguous Binding Mode Validation
Once diffraction data is collected and a preliminary model is built, the most critical phase of scientific validation begins. It is not enough to simply place the inhibitor in the binding site; you must prove that its presence and orientation are unequivocally supported by the experimental data.
Analyzing Electron Density Maps: The Ground Truth
The raw output of an X-ray diffraction experiment is an electron density map, which is a three-dimensional representation of where the electrons are located in the crystal. Our atomic model must fit this map.
-
2mFo-DFc Map (Blue/Green Mesh): This is the primary map used for model building. It shows the electron density for the entire model (protein and ligand). A well-built model will sit comfortably within these contours.
-
mFo-DFc Difference Map (Green/Red Mesh): This map is the key to validation and identifying errors.
-
Green Peaks (+3σ): Indicate regions where there is electron density that is not accounted for by the current atomic model. When analyzing an apo structure solved in the presence of a ligand, a large green blob in the active site is strong evidence for the ligand's presence.
-
Red Peaks (-3σ): Indicate that the atomic model describes electron density that is not actually present in the experimental data.
-
Protocol for Validating the Pyrazole Binding Mode:
-
Initial Difference Map Inspection: After solving the structure by molecular replacement using a ligand-free model, calculate an initial mFo-DFc map. A large, contiguous region of positive (green) difference density in the active site that roughly matches the shape of the pyrazole inhibitor is the first confirmation of binding.
-
Ligand Fitting: Use software like Coot to place the pyrazole inhibitor into the green difference density.[11] The fit should be logical, with the heterocyclic rings and substituents clearly matching distinct features of the density.
-
Refinement: Perform several rounds of crystallographic refinement. This process computationally optimizes the fit of the atomic model (including the newly placed inhibitor) to the experimental X-ray data, aiming to minimize the R-work and R-free values.
-
Critical Re-evaluation: After refinement, carefully re-examine the 2mFo-DFc and mFo-DFc maps.
-
The inhibitor should now be well-covered by the 2mFo-DFc density.
-
Crucially, there should be no significant positive (green) or negative (red) difference density around the inhibitor. The absence of difference density indicates that the model accurately accounts for the experimental data.[12] This is the ultimate confirmation of the binding mode.
-
Logic of Binding Mode Validation
Caption: The logical process for validating inhibitor binding using difference maps.
Comparative Analysis: Crystallographic Data of Pyrazole Inhibitors
To illustrate these principles, the following table compares crystallographic data from several published protein-pyrazole inhibitor complexes. This data highlights the range of resolutions achievable and the key statistical metrics used to judge the quality of a crystal structure.
| Target Protein | Pyrazole Inhibitor | PDB ID | Resolution (Å) | R-work / R-free | Key Binding Interactions & Notes |
| IRAK4 | Pyrazole-containing compound | 2.80 | 0.211 / 0.250 | The pyrazole core acts as a scaffold, with substituents extending into specific sub-pockets of the kinase active site.[13] | |
| Bcl-2 | THIQ-phenyl pyrazole | 1.80 | 0.166 / 0.202 | High-resolution structure revealing specific hydrophobic and hydrogen bonding interactions crucial for potent anti-apoptotic inhibition.[14] | |
| Mps1 Kinase | Cpd 4 (Pyrazole derivative) | 2.70 | 0.203 / 0.250 | The structure confirms the inhibitor occupies the ATP-binding site, providing a basis for comparing inhibitor interfaces across different kinases.[11] | |
| Akt2 Kinase | Pyrazole Derivative | 2.50 | 0.198 / 0.248 | Molecular docking studies based on this crystal structure help rationalize the structure-activity relationship of a series of pyrazole hybrids.[15] |
Interpreting the Data:
-
Resolution: A lower number indicates higher resolution and more detailed electron density. A resolution below 2.5 Å is generally considered good for detailed analysis of ligand interactions.
-
R-work / R-free: These values measure how well the atomic model agrees with the experimental X-ray data. R-free is the most important metric, as it is calculated using a subset of the data that was not used in refinement, thus providing an unbiased measure of model quality.[11] For the resolutions listed, R-free values in the low to mid-0.20s are indicative of a well-refined structure.
Conclusion
Validating the binding mode of a pyrazole inhibitor through X-ray crystallography is a rigorous but essential process in structure-based drug design. It requires a meticulous approach, from ensuring the highest quality of the protein sample to a critical and unbiased analysis of the final electron density maps. By following the principles and protocols outlined in this guide, researchers can generate high-confidence structural data that provides a clear roadmap for optimizing inhibitor potency and selectivity. This structural blueprint is invaluable, transforming the design process from iterative guesswork into rational, data-driven science.
References
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.[Link]
-
Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Biochemistry (ACS Publications).[Link]
-
Ligand identification using electron-density map correlations. National Genomics Data Center (CNCB-NGDC).[Link]
-
Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology (PMC).[Link]
-
Data set of competitive and allosteric protein kinase inhibitors confirmed by X-ray crystallography. Data in Brief (PMC).[Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences (PMC).[Link]
-
Automatic recognition of ligands in electron density by machine learning. Bioinformatics (Oxford Academic).[Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS.[Link]
-
Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry (PMC).[Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry (PMC).[Link]
-
Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. CryoEM & Crystallography (Diamond Light Source).[Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.[Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics (Oxford Academic).[Link]
-
Ligand Identification in CryoEM and X-ray Maps Using Deep Learning. bioRxiv (PMC).[Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.[Link]
-
Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio (PubMed).[Link]
-
X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments.[Link]
-
Studying Protein–Ligand Interactions Using X-Ray Crystallography. Methods in Molecular Biology.[Link]
-
5KX7: Irak4-inhibitor co-structure. RCSB PDB.[Link]
-
Pyrazole Binding in Crystalline Binary and Ternary Complexes With Liver Alcohol Dehydrogenase. Journal of Molecular Biology (PubMed).[Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules (PMC).[Link]
-
Protein-Ligand Binding Site Prediction and De Novo Ligand Generation from Cryo-EM Maps. bioRxiv.[Link]
-
6QGK: Structure of human Bcl-2 in complex with THIQ-phenyl pyrazole compound. RCSB PDB.[Link]
-
Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. Journal of Medicinal Chemistry (PMC).[Link]
-
Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
7SL Ligand Summary Page. RCSB PDB.[Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.[Link]
-
Binding orientations of pyrazole derivative 5 a with the crystal structure of Akt2 receptor (3D0E). ResearchGate.[Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data set of competitive and allosteric protein kinase inhibitors confirmed by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 10. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Validation of ligands in macromolecular structures determined by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthetic Routes of 1,5-Diarylpyrazoles
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, including the renowned COX-2 inhibitor, Celecoxib.[1][2] The specific substitution pattern on the pyrazole ring is critical for biological activity, with 1,5-diarylpyrazoles being a particularly important subclass.[3][4] This guide provides an in-depth comparison of the primary synthetic routes to this valuable molecular architecture, offering insights into the underlying mechanisms, practical experimental protocols, and data-driven comparisons to aid in the selection of the optimal synthetic strategy.
The Classical Approach: Knorr Pyrazole Synthesis and its Variants
The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for constructing the pyrazole ring.[2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]
Mechanism and Regioselectivity
The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[5] A critical challenge in the synthesis of unsymmetrically substituted pyrazoles, such as 1,5-diarylpyrazoles, is controlling the regioselectivity. The reaction of an unsymmetrical 1,3-diketone with an arylhydrazine can potentially yield two regioisomers: the 1,5-diaryl and the 1,3-diaryl pyrazole.
The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups of the diketone and the nucleophilicity of the two nitrogen atoms of the hydrazine under the chosen reaction conditions.[2][6] Generally, the more electrophilic carbonyl carbon is attacked first by the more nucleophilic nitrogen of the hydrazine.
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Controlling Regioselectivity for 1,5-Diarylpyrazoles
Several strategies have been developed to favor the formation of the desired 1,5-diarylpyrazole isomer:
-
Acid Catalysis: Conducting the reaction under acidic conditions can protonate one of the carbonyl groups, influencing the site of initial attack by the hydrazine.[5]
-
Solvent Effects: The choice of solvent can impact the tautomeric equilibrium of the 1,3-diketone and the reactivity of the hydrazine, thereby influencing regioselectivity.[2]
-
Steric Hindrance: Introducing bulky substituents on the diketone or hydrazine can direct the reaction towards the sterically less hindered product.[7]
-
One-Pot Procedures: "One-pot" approaches combining the formation of the 1,3-diketone (e.g., via Claisen condensation) with the Knorr cyclization have been shown to provide good to excellent regioselectivity for 1,5-diarylpyrazoles.[7][8]
Experimental Protocol: One-Pot Synthesis of a 1,5-Diarylpyrazole-3-carboxylate
This protocol is adapted from a one-pot procedure that combines a Claisen condensation and a Knorr reaction.[7]
-
Step 1: Diketone Formation (Claisen Condensation)
-
To a solution of a substituted acetophenone (1.0 equiv) and a substituted diethyl oxalate (1.2 equiv) in an appropriate solvent (e.g., THF), add a strong base such as lithium tert-butoxide (2.5 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the acetophenone is consumed (monitored by TLC).
-
-
Step 2: Pyrazole Formation (Knorr Cyclization)
-
To the reaction mixture from Step 1, add a solution of an arylhydrazine hydrochloride (1.5 equiv) in ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-diarylpyrazole-3-carboxylate.
-
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
Another classical and highly effective route to 1,5-diarylpyrazoles involves the reaction of α,β-unsaturated ketones (chalcones) with arylhydrazines.[9][10] This method often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole.
Mechanism of Pyrazole Formation
The reaction is initiated by a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent oxidation.
Caption: 1,3-Dipolar cycloaddition for pyrazole synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable technique for accelerating organic reactions. [11][12]In the context of 1,5-diarylpyrazole synthesis, microwave-assisted methods often lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating. [12][13]Both the Knorr synthesis and the reaction of chalcones with hydrazines can be efficiently performed under microwave conditions. [11]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile approach to the synthesis of N-arylpyrazoles. [14][15]This method typically involves the coupling of a pre-formed pyrazole with an aryl halide or triflate. While powerful, this approach is often used for the late-stage functionalization of a pyrazole core rather than its de novo synthesis.
Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields |
| Knorr Synthesis | 1,3-Diketones, Arylhydrazines | Well-established, readily available starting materials, amenable to one-pot procedures. [2][7] | Regioselectivity can be an issue, requiring careful optimization. [6] | 60-95% [2] |
| From Chalcones | Chalcones, Arylhydrazines | High yields, often good regioselectivity, chalcones are readily prepared. [9][10] | Requires a two-step process (chalcone synthesis then cyclization), may require an additional oxidation step. | 70-90% |
| 1,3-Dipolar Cycloaddition | Hydrazonoyl halides, Alkynes | High regioselectivity is achievable, good functional group tolerance. [16][17] | Requires synthesis of precursors (hydrazonoyl halides and alkynes), potential for hazardous intermediates. | 75-95% [17] |
| Microwave-Assisted | Various (Diketones, Chalcones) | Drastically reduced reaction times, often higher yields, cleaner reactions. [11][12] | Requires specialized microwave equipment. | 80-96% [12] |
| Palladium-Catalyzed | Pre-formed pyrazoles, Aryl halides | Excellent for late-stage functionalization, broad substrate scope. [14] | Requires pre-synthesis of the pyrazole core, expensive catalysts and ligands. | 70-90% [14] |
Conclusion
The synthesis of 1,5-diarylpyrazoles can be accomplished through a variety of effective methods. The classical Knorr synthesis and the reaction of chalcones with hydrazines remain highly relevant and practical approaches, particularly when regioselectivity is carefully controlled. For more complex targets or when seeking higher efficiency and regiocontrol, modern methods such as 1,3-dipolar cycloadditions and microwave-assisted synthesis offer significant advantages. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical insights to enable researchers to make informed decisions in their synthetic endeavors.
References
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Osman, H., & Gaffer, H. E. (2023). Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents: A Comprehensive Study through Synthesis, Molecular Docking, and Evaluation. Molecules, 28(13), 5081. [Link]
-
Rojas-Guevara, J., Quiroga, J., Abonia, R., Insuasty, B., & Nogueras, M. (2015). 1,5-Diarylpyrazole and Vanillin Hybrids: Synthesis, Biological Activity and DFT Studies. Molecules, 20(7), 12986-13003. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Kramer, S. W. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1 H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
White, C. J., & Burlison, J. A. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11630-11634. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1, 5-Diarylpyrazoles. The Journal of organic chemistry, 73(18), 7417-7419. [Link]
-
Beneteau, V., Besson, T., & Guillard, J. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
-
Kumar, R., & Sharma, S. (2022). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. International Journal of Pharmaceutical Sciences and Research, 13(5), 2236-2242. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective synthesis of 1, 3, 5-tri-and 1, 3, 4, 5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins. The Journal of organic chemistry, 73(6), 2412-2415. [Link]
-
Kącka-Zych, A., & Zawadzińska, K. (2021). 1, 3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C= N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 26(16), 4983. [Link]
-
Singh, P., & Raj, P. (2014). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3, 5-Diphenyl-1H-1, 2, 4-Triazole as Antinociceptive and Antimicrobial Agents. Iranian journal of pharmaceutical research: IJPR, 13(4), 1243. [Link]
-
Singh, N., & Singh, A. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, 10(1), 1-5. [Link]
-
Kącka-Zych, A., Zawadzińska, K., & Woliński, P. (2023). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. Molecules, 28(2), 652. [Link]
-
Gomaa, M. A. M. (2019). Synthesis of Diarylpyrazoles Containing a Phenylsulphone or Carbonitrile Moiety and their Chalcones as Possible Anti-Inflammatory Agents. Molecules, 24(1), 103. [Link]
-
Sharma, V., & Kumar, P. (2020). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Bioorganic & medicinal chemistry, 28(1), 115197. [Link]
-
Samala, G., & Vangapandu, V. N. (2014). Synthesis of Novel Pyrazoles via [2+ 3]-Dipolar Cycloaddition Using Alkyne Surrogates. Journal of heterocyclic chemistry, 51(S1), E188-E194. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). The proposed mechanism for 2‐pyrazoline formation from chalcone and phenylhydrazine. Organic letters, 16(10), 2634-2637. [Link]
-
Reddy, C. R., & Kumar, M. S. (2017). Synthesis of 1, 3, 5-trisubstituted pyrazoles via 1, 3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita− Baylis− Hillman carbonates. Organic & biomolecular chemistry, 15(3), 577-586. [Link]
-
Reddy, T. R., & Reddy, K. R. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3, 5-Disubstituted Pyrazoles. ACS omega, 3(10), 13459-13467. [Link]
-
Tcyrulnikov, S. (2017). Palladium-catalyzed CN cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Massachusetts Institute of Technology. [Link]
-
Karakaya, A. (2024). Microwave-assisted synthesis of pyrazoles-a mini-review. European Journal of Life Sciences, 3(1), 1-10. [Link]
-
Sumran, G., Jain, N., Kumar, P., & Aggarwal, R. (2024). Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. In Trifluoromethylated Heterocycles in Medicinal Chemistry (pp. 1-36). Jenny Stanford Publishing. [Link]
-
Sari, Y., & Wahyuningsih, T. D. (2022). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ALCHEMY Jurnal Penelitian Kimia, 18(1), 53-62. [Link]
-
Kącka-Zych, A., & Zawadzińska, K. (2022). 1, 3-Dipolar cycloaddition of nitrile imines and nitrile oxides to exocyclic C= N bonds–an approach to spiro-N. Preprints. [Link]
-
Kącka-Zych, A., & Zawadzińska, K. (2023). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. Molecules, 28(2), 652. [Link]
-
Beneteau, V., Besson, T., & Guillard, J. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564-12649. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aaly, A. A. (2015). Microwave-assisted synthesis of novel pyrazole and pyrazolo [3, 4-d] pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents. Medicinal Chemistry Research, 24, 2475-2484. [Link]
-
Vitale, P., & Van der Eycken, E. V. (2016). REGIOCONTROLLED 1, 3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α, β-UNSATURATED KETONES. Revista de la Sociedad Química de México, 60(2), 81-94. [Link]
-
da Silva, J. L., & de Souza, M. C. B. (2013). Regiocontrolled Synthesis of 1-Substituted-3 (5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of organic chemistry, 78(24), 12561-12569. [Link]
-
Widenhoefer, R. A., & Buchwald, S. L. (1996). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Organometallics, 15(12), 2755-2763. [Link]
-
Kumar, A., & Sharma, S. (2015). Synthesis of pyrazole-based 1, 5-diaryl compounds as potent anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 25(16), 3169-3173. [Link]
-
Al-Omar, M. A. (2010). Microwave assisted the short time clean synthesis of 1, 3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. Molecules, 15(7), 4965-4977. [Link]
-
Li, B., & Ma, J. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Reddy, C. R., & Kumar, M. S. (2017). Synthesis of 1, 3, 5-trisubstituted pyrazoles via 1, 3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry, 15(3), 577-586. [Link]
-
Lokhande, P. D., Waghamare, B. Y., & Sakate, S. S. (2005). Regioselective one-pot synthesis of 3, 5-diarylpyrazoles. Indian Journal of Chemistry-Section B, 44(11), 2338-2342. [Link]
-
Jiang, J. A., Du, C. Y., Gu, C. H., & Ji, Y. F. (2012). " One-Pot" Synthesis of 4-Substituted 1, 5-Diaryl-1 H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965-2968. [Link]
-
Yurttaş, L., & Demirayak, Ş. (2018). Design, Synthesis and Biological Screening of Novel 1, 5-Diphenyl-3-(4-(trifluoromethyl) phenyl)-2-pyrazoline Derivatives. Letters in drug design & discovery, 15(10), 1055-1064. [Link]
-
Chen, Z., & Li, X. (2019). Synthesis of Pyrazolines via [3+ 2] Cycloaddition of Nitrile Imines and N-Silyl Enamines. Organic letters, 21(16), 6255-6258. [Link]
-
Pathare, R. S., & Jain, A. S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 13(28), 19141-19161. [Link]
-
Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3+ 2)-cyclocondensation and (3+ 2)-cycloaddition key steps. The Beilstein journal of organic chemistry, 20, 1032-1051. [Link]
-
Sharma, P., & Rohilla, S. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(11), 1361. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents: A Comprehensive Study through Synthesis, Molecular Docking, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,5-Diarylpyrazole and vanillin hybrids: Synthesis, biological activity and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
- 9. ijirt.org [ijirt.org]
- 10. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 11. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 15. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming the Challenge of Drug Resistance: A Comparative Evaluation of Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Derivatives
In the relentless pursuit of effective cancer therapies, the emergence of drug resistance remains a formidable obstacle. The ability of cancer cells to adapt and evade the cytotoxic effects of chemotherapy and targeted agents necessitates the continuous development of novel chemical entities that can overcome these resistance mechanisms. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with potent anticancer activity.[1][2][3] This guide provides a comprehensive evaluation of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate derivatives as potential agents to combat drug-resistant cancers.
While extensive public data on this specific series of compounds against a broad panel of drug-resistant mutants is emerging, this guide will establish a framework for their evaluation. We will delve into the critical mechanisms of drug resistance, provide detailed experimental protocols for assessing compound efficacy against resistant cell lines, and draw comparative insights from structurally related pyrazole derivatives that have shown promise in this arena.
The Landscape of Drug Resistance in Cancer Therapy
Drug resistance in cancer can be broadly categorized into two types: intrinsic (pre-existing) and acquired (developed in response to treatment). The underlying mechanisms are diverse and complex, often involving genetic mutations in the drug target, activation of alternative signaling pathways, or increased drug efflux. A primary focus in the development of new anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
Acquired resistance to kinase inhibitors frequently arises from mutations within the kinase domain itself. These mutations can interfere with drug binding, either by altering the conformation of the ATP-binding pocket or by introducing steric hindrance. Some of the most clinically relevant drug-resistant kinase mutants include:
-
EGFR T790M: A "gatekeeper" mutation in the epidermal growth factor receptor that confers resistance to first-generation EGFR inhibitors like gefitinib and erlotinib in non-small cell lung cancer.
-
BCR-ABL T315I: A mutation in the BCR-ABL fusion protein that renders chronic myeloid leukemia resistant to imatinib and other early-generation ABL kinase inhibitors.
-
FLT3-ITD with TKD mutations (e.g., D835Y): Internal tandem duplications (ITD) in the FMS-like tyrosine kinase 3 are common in acute myeloid leukemia (AML). Secondary mutations in the tyrosine kinase domain (TKD) can confer resistance to FLT3 inhibitors.[4]
-
ALK L1196M: A gatekeeper mutation in anaplastic lymphoma kinase that confers resistance to crizotinib in ALK-positive non-small cell lung cancer.
The evaluation of novel compounds, such as the this compound derivatives, against these and other clinically relevant mutants is a critical step in their preclinical development.
The Promise of the 5-Aminopyrazole Scaffold
The 5-aminopyrazole core is a versatile pharmacophore that has been successfully incorporated into a variety of kinase inhibitors.[1] The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The substituents on the pyrazole ring and the exocyclic amino group can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.
Notably, derivatives of 5-amino-1H-pyrazole have been investigated as inhibitors of a range of kinases, including p38 MAP kinase, FGFR, and RET.[5][6][7] The 1-(4-fluorophenyl) substituent is a common feature in many kinase inhibitors, often contributing to favorable binding interactions and metabolic stability. The methyl carboxylate at the 4-position offers a potential point for further chemical modification to optimize drug-like properties.
Experimental Evaluation of Pyrazole Derivatives against Drug-Resistant Mutants
A rigorous and systematic approach is essential for the evaluation of novel compounds against drug-resistant cancer models. The following sections outline the key experimental workflows.
Generation and Maintenance of Drug-Resistant Cell Lines
The foundation of this research lies in the availability of well-characterized drug-resistant cancer cell lines. These can be obtained from commercial cell banks or generated in-house.
Protocol for Generating Drug-Resistant Cell Lines:
-
Determine the IC50 of the parent drug: Culture the parental (drug-sensitive) cancer cell line and determine the half-maximal inhibitory concentration (IC50) of the relevant drug (e.g., gefitinib for EGFR-mutant cells) using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo).
-
Stepwise dose escalation: Begin by culturing the parental cells in the presence of the drug at a concentration below the IC50 (e.g., IC10-IC20).
-
Monitor cell viability and proliferation: Continuously monitor the cells. Initially, a significant proportion of cells will die. The surviving cells are allowed to proliferate until they reach approximately 80% confluency.
-
Gradual increase in drug concentration: Once the cells have adapted to the current drug concentration, subculture them and increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Repeat and select: Repeat this process of dose escalation and cell expansion over several months. The goal is to select for a population of cells that can proliferate in the presence of a high concentration of the drug.
-
Characterize the resistant phenotype: Once a resistant population is established, it is crucial to characterize it. This includes:
-
Confirming the IC50 shift: The resistant cell line should exhibit a significantly higher IC50 for the drug compared to the parental line (typically a >3-fold increase).
-
Sequencing the target gene: Sequence the gene encoding the drug target (e.g., EGFR, BCR-ABL) to identify any acquired mutations.
-
Assessing protein expression: Use Western blotting to confirm the expression of the target protein and downstream signaling molecules.
-
-
Clonal selection (optional): To ensure a homogenous population, single-cell cloning can be performed to isolate individual resistant clones.[8]
Workflow for Generating Drug-Resistant Cell Lines
Caption: Stepwise process for generating drug-resistant cancer cell lines.
In Vitro Cytotoxicity Assays
The primary method for evaluating the efficacy of the pyrazole derivatives is to measure their ability to inhibit the proliferation of both drug-sensitive and drug-resistant cancer cell lines.
Protocol for MTT Assay:
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference compound (e.g., a known inhibitor of the target kinase). Add the compounds to the wells and incubate for a specified period (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[9][10]
A significant decrease in the IC50 of a derivative against a resistant cell line compared to the original drug indicates its potential to overcome resistance.
Biochemical Kinase Inhibition Assays
To determine if the pyrazole derivatives directly inhibit the activity of the target kinase (both wild-type and mutant forms), in vitro biochemical assays are essential.
Protocol for an ADP-Glo™ Kinase Assay:
-
Reaction Setup: In a 96-well plate, combine the purified recombinant kinase (e.g., EGFR T790M), the kinase substrate (a specific peptide), and ATP.
-
Inhibitor Addition: Add serial dilutions of the pyrazole derivatives to the wells.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Signal Detection: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[11]
This assay directly measures the inhibitory potency of the compounds on the isolated kinase enzyme, providing valuable information about their mechanism of action.
Experimental Workflow for Compound Evaluation
Caption: Workflow for evaluating pyrazole derivatives against drug-resistant mutants.
Comparative Analysis: Insights from Related Pyrazole Derivatives
While awaiting specific data on the this compound series, we can draw valuable insights from published studies on structurally related compounds.
| Pyrazole Derivative Class | Targeted Resistant Mutant(s) | Key Findings | Reference |
| 1H-Pyrazolo[3,4-d]pyrimidine | EGFR T790M | Demonstrated potent cytotoxicity against resistant non-small cell lung cancer cell lines. | [12] |
| 5-Amino-1H-pyrazole-4-carboxamide | FGFR2 V564F (gatekeeper) | Covalently inhibited both wild-type and gatekeeper mutant FGFR, suppressing proliferation of resistant gastric cancer cells. | [5] |
| 1-Methyl-3-aminopyrazole-4-carboxamide | RET G810C/R (solvent-front) | Potently suppressed the proliferation of BaF3 cells expressing solvent-front RET mutants. | [6] |
| 4-Amino-(1H)-pyrazole | FLT3-ITD-F691L | Exhibited significant inhibitory activity against FLT3 mutants associated with resistance to quizartinib. | [13] |
| Imidazo[1,2-a]pyridine-pyrazole | FLT3-ITD/D835Y, FLT3-ITD/F691L, BCR-ABL | Potently inhibited leukemia cell lines driven by various FLT3 and BCR-ABL mutations. | [4] |
These examples underscore the potential of the broader pyrazole class to effectively target clinically important drug-resistant kinase mutants. The 5-aminopyrazole core, in particular, appears to be a versatile starting point for the design of inhibitors that can overcome resistance.
Future Directions and Conclusion
The this compound scaffold represents a promising avenue for the development of novel anticancer agents with the potential to overcome drug resistance. The systematic evaluation of a library of these derivatives against a panel of clinically relevant drug-resistant mutants, following the detailed protocols outlined in this guide, is a critical next step.
Key areas for future investigation include:
-
Structure-Activity Relationship (SAR) Studies: Elucidating how modifications to the pyrazole core and its substituents impact potency and selectivity against resistant mutants.
-
Mechanism of Action Studies: Investigating the downstream signaling effects of lead compounds in resistant cell lines to confirm on-target activity.
-
In Vivo Efficacy: Evaluating the antitumor activity of promising candidates in animal models of drug-resistant cancer.
-
Pharmacokinetic Profiling: Assessing the drug-like properties of lead compounds to ensure they are suitable for further development.
By employing a rigorous and multi-faceted evaluation strategy, the full potential of this compound derivatives as next-generation therapies for drug-resistant cancers can be realized. This research is vital in the ongoing effort to provide more effective and durable treatment options for cancer patients.
References
-
Gaber, Z. A., et al. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 26(23), 7274. [Link]
-
Zhang, Y., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 5(1), 102833. [Link]
-
Gaber, Z. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
PCBiS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. [Link]
-
Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74. [Link]
-
Li, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 953-957. [Link]
-
Chaudhry, G. E. S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274338. [Link]
-
Wang, A., et al. (2020). Selectively targeting FLT3-ITD mutants over FLT3-wt by a novel inhibitor for acute myeloid leukemia. Haematologica, 105(4), 1039-1048. [Link]
-
Valiathan, C., et al. (2012). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PLoS ONE, 7(5), e36849. [Link]
-
Li, H.-y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 144, 107119. [Link]
-
Wang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(18), 4243. [Link]
-
Tumino, N., et al. (2024). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 265, 116075. [Link]
-
Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
-
Zhang, C., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116558. [Link]
-
Wang, T., et al. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry, 244, 114862. [Link]
-
Liu, Q., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]
- Patel, K., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Wang, Y., et al. (2022). The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. Journal of Medicinal Chemistry, 65(12), 8463-8477. [Link]
-
El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1637-1655. [Link]
-
Al-Hourani, B. J., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569. [Link]
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]
-
Di Sarno, V., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals, 17(5), 621. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2481. [Link]
-
Gaber, Z. A., et al. (2023). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. International Journal of Molecular Sciences, 24(20), 15152. [Link]
-
Al-Ostoot, F. H., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1369. [Link]
-
Kim, H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(8), 913-918. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15140326, methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. srrjournals.com [srrjournals.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. scielo.br [scielo.br]
- 11. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the ADME Properties of Novel Pyrazole Compounds
Introduction: The Pyrazole Scaffold and the ADME Imperative
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern medicinal chemistry.[1][2] Its structural versatility and capacity for diverse molecular interactions have led to a remarkable spectrum of pharmacological activities, culminating in blockbuster drugs for inflammation, cancer, and pain management.[3][4][5][6] However, the journey from a promising hit compound to a clinical candidate is perilous, often derailed by suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Poor solubility can render a potent compound useless, rapid metabolism can negate its efficacy, and unforeseen enzyme inhibition can lead to dangerous drug-drug interactions.
Therefore, a rigorous and early-stage assessment of ADME properties is not just a screening step but a foundational pillar of a successful drug discovery program. This guide provides a comparative framework for benchmarking novel pyrazole compounds against established alternatives, supported by detailed, field-proven experimental protocols. The objective is to empower researchers to make data-driven decisions, identify liabilities early, and strategically guide the optimization of their novel chemical entities.
Comparative Framework: Selecting Benchmarks and Key Parameters
To objectively evaluate novel compounds, a relevant benchmark is essential. For this guide, we will use a well-characterized pyrazole-containing drug, Celecoxib , as our primary benchmark. Celecoxib is a selective COX-2 inhibitor with a known ADME profile, providing a realistic yardstick for comparison.[7][8][9][10]
The core ADME properties are interconnected, each providing a critical piece of the puzzle for predicting a compound's in vivo behavior. This guide will focus on a high-throughput, decision-guiding panel of assays:
-
Metabolic Stability: How quickly is the compound broken down by liver enzymes?
-
Aqueous Solubility: Can the compound dissolve sufficiently to be absorbed?
-
Membrane Permeability: Can the compound cross the intestinal wall to enter circulation?
-
Plasma Protein Binding (PPB): How much of the compound is free in the blood to interact with its target?
-
CYP450 Inhibition: Does the compound inhibit key metabolic enzymes, risking drug-drug interactions?
Comparative Analysis of Core ADME Properties
The following table presents a hypothetical but realistic dataset comparing two novel pyrazole compounds (PY-01, PY-02) against our benchmark, Celecoxib. This format allows for a rapid, at-a-glance assessment of potential liabilities and advantages.
| Compound | Structure | Metabolic Stability (HLM) T½ (min) | Kinetic Solubility (pH 7.4) (µM) | Caco-2 Permeability Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A)/(A→B) | Plasma Protein Binding (%) | CYP3A4 IC₅₀ (µM) |
| Celecoxib | (Benchmark) | 35 | 5 | 15 | 1.2 | ~97%[9] | >25 |
| PY-01 | (Novel) | 5 | 150 | 2 | 4.5 | 99.5% | 2.1 |
| PY-02 | (Novel) | 45 | 85 | 12 | 1.5 | 92.8% | >30 |
Interpretation and Causality:
-
PY-01 Analysis: This compound exhibits excellent aqueous solubility, a significant advantage over Celecoxib. However, it presents three major red flags.
-
Low Metabolic Stability (T½ = 5 min): The short half-life in human liver microsomes (HLM) suggests rapid first-pass metabolism in the liver, which could lead to low oral bioavailability.[11] This is a critical liability that must be addressed through structural modification to block metabolic soft spots.
-
High Efflux Ratio (>2): An efflux ratio of 4.5 in the Caco-2 assay strongly indicates that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[12][13] This mechanism actively pumps the drug out of intestinal cells back into the gut lumen, severely limiting its absorption.
-
Potent CYP3A4 Inhibition: With an IC₅₀ of 2.1 µM, PY-01 is a potent inhibitor of a major drug-metabolizing enzyme.[14] This creates a high risk of drug-drug interactions (DDIs) if co-administered with other drugs metabolized by CYP3A4.
-
-
PY-02 Analysis: This compound presents a much more promising profile.
-
Good Metabolic Stability (T½ = 45 min): Its stability is comparable to, and even slightly better than, Celecoxib, suggesting it will likely have a reasonable in vivo half-life.
-
Improved Solubility: At 85 µM, its solubility is significantly better than Celecoxib, which could lead to more reliable absorption.[15]
-
High Permeability & Low Efflux: The high Papp value combined with a low efflux ratio suggests efficient passive diffusion across the intestinal barrier without being impeded by transporters.[16]
-
Favorable DDI Profile: The lack of significant CYP3A4 inhibition (>30 µM) minimizes the risk of metabolism-based DDIs.
-
Moderate Plasma Protein Binding: While still highly bound, the lower percentage compared to Celecoxib and PY-01 means a larger fraction of the drug is free to exert its therapeutic effect.[17]
-
Strategic Outlook: Based on this initial screen, PY-02 is a clear candidate for advancement . Efforts for PY-01 should be redirected to medicinal chemistry to mitigate its metabolic, efflux, and CYP inhibition liabilities before further investment.
Experimental Protocols: A Self-Validating System
The trustworthiness of ADME data hinges on robust, well-controlled experiments. Each protocol below is designed as a self-validating system, including necessary controls to ensure data integrity.
Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay is a workhorse in early discovery.[11] It uses a subcellular fraction of the liver containing high concentrations of Phase I (e.g., Cytochrome P450) enzymes to provide a rapid assessment of metabolic clearance.[18][19] A compound that is rapidly depleted is likely to have high in vivo hepatic clearance and poor oral bioavailability.
Workflow Diagram:
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a 1 mM working solution of the test compound by diluting a 10 mM DMSO stock in acetonitrile.
-
Prepare the incubation mixture: 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).[18][19]
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[19]
-
-
Incubation:
-
In a 96-well plate, combine the HLM solution and the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard (IS) to terminate the reaction.[11]
-
-
Controls (Self-Validation):
-
Sample Analysis:
-
Centrifuge the termination plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the remaining compound (%) versus time.
-
The slope of the line (k) is used to calculate the half-life (T½) = 0.693 / k.[20]
-
Kinetic Aqueous Solubility
Causality: Poor solubility is a primary cause of failure in drug development.[15][21] A compound must be in solution to be absorbed. The kinetic solubility assay is a high-throughput method that mimics the precipitation risk when a compound dissolved in DMSO (as is common in screening) is introduced into an aqueous buffer.[22][23][24]
Step-by-Step Protocol (Nephelometric Method):
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dispense 2 µL of the DMSO stock into the first well of a 96-well clear-bottom plate.[22]
-
-
Assay Execution:
-
Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the well to achieve a final compound concentration of 100 µM and 1% DMSO.
-
Mix thoroughly and incubate at room temperature for 2 hours.[22]
-
Measure the turbidity (light scattering) of the solution using a nephelometer or plate reader.
-
-
Controls (Self-Validation):
-
Positive Control: A known insoluble compound (e.g., Mefenamic acid).
-
Negative Control: A known soluble compound (e.g., Propranolol).
-
Blank: PBS with 1% DMSO only.
-
-
Data Analysis:
-
The solubility is defined as the highest concentration at which the turbidity is not significantly different from the blank control.
-
Caco-2 Permeability Assay
Causality: The Caco-2 assay is the industry standard for predicting intestinal permeability in vitro.[16][25] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer that structurally and functionally resembles the human intestinal epithelium, complete with tight junctions and active transporters (e.g., P-gp).[12][13] This allows for the measurement of both passive diffusion and active transport.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for full differentiation and monolayer formation.[12]
-
-
Monolayer Integrity Check (Self-Validation):
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range (e.g., >300 Ω·cm²), which confirms the integrity of the tight junctions.[12][26]
-
Alternatively, assess the passive leakage of a fluorescent marker like Lucifer Yellow.[12]
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.[16]
-
Take samples from both chambers at the end of the incubation.
-
-
Basolateral to Apical (B→A) Transport:
-
Perform the reverse experiment, adding the compound to the basolateral chamber and sampling from the apical chamber. This is crucial for identifying active efflux.[13]
-
-
-
Controls (Self-Validation):
-
Sample Analysis & Data Calculation:
-
Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial donor concentration.[13]
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.[13]
-
Plasma Protein Binding (Equilibrium Dialysis)
Causality: Only the unbound (free) fraction of a drug in plasma is available to interact with its target and be cleared.[27] High plasma protein binding can reduce efficacy and affect drug distribution. Equilibrium dialysis is the gold standard method, physically separating the free drug from the protein-bound drug across a semi-permeable membrane.[17][28]
Step-by-Step Protocol (using a RED device):
-
Preparation:
-
Spike human plasma with the test compound at the desired concentration (e.g., 1 µM).[27]
-
-
Dialysis:
-
Add the spiked plasma to the sample chamber (e.g., the red-ringed chamber) of a Rapid Equilibrium Dialysis (RED) device insert.[27]
-
Add an equal volume of PBS (pH 7.4) to the adjacent buffer chamber.[27]
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the dialysis membrane.[27]
-
-
Controls (Self-Validation):
-
Stability Control: Analyze a sample of the spiked plasma post-incubation to ensure the compound did not degrade.
-
Non-specific Binding Control: A known low-binding compound to assess binding to the device itself.
-
Positive Control: A known highly-bound compound (e.g., Warfarin).
-
-
Sample Analysis:
-
After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.
-
To avoid matrix effects during analysis, "matrix match" the samples: add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot.
-
Precipitate proteins with cold acetonitrile containing an internal standard and analyze both samples by LC-MS/MS.
-
-
Data Calculation:
-
Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].
-
Percent Bound = (1 - fu) * 100.
-
CYP450 Inhibition Assay (Fluorogenic)
Causality: Inhibition of major CYP enzymes (especially CYP3A4, 2D6, 2C9, 2C19, and 1A2) is a primary source of clinical drug-drug interactions.[14][29] This high-throughput assay uses recombinant human CYP enzymes and specific pro-fluorescent substrates. When the enzyme metabolizes the substrate, a fluorescent product is formed. An inhibitor will reduce the rate of formation of this fluorescent signal.[30][31][32]
Logical Diagram of ADME Interplay:
Caption: Interplay of key ADME properties influencing oral bioavailability.
Step-by-Step Protocol (CYP3A4 example):
-
Preparation:
-
Prepare serial dilutions of the test compound (e.g., from 100 µM down to 0.03 µM) in buffer.
-
Prepare a solution of recombinant human CYP3A4 enzyme and a pro-fluorescent substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC).[30]
-
Prepare an NADPH-regenerating system.
-
-
Assay Execution:
-
In a black 96-well plate, combine the enzyme/substrate mix with each concentration of the test compound. Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the NADPH system.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (kinetic read).
-
-
Controls (Self-Validation):
-
No Inhibitor Control (100% activity): Reaction with only the vehicle (DMSO).
-
Full Inhibition Control (0% activity): Reaction with a known potent inhibitor (e.g., Ketoconazole for CYP3A4).[30]
-
Compound Interference Check: Run the assay with the test compound but without the NADPH system to check for autofluorescence or quenching.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each inhibitor concentration.
-
Normalize the data to the control wells (% Inhibition).
-
Plot % Inhibition versus the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
Benchmarking novel pyrazole compounds against established drugs using a standardized panel of ADME assays is a critical strategy for mitigating risk and accelerating drug discovery timelines. By understanding the causality behind each experimental choice and implementing robust, self-validating protocols, researchers can generate high-quality, reproducible data. This data-driven approach allows for the early identification of liabilities such as poor stability, low solubility, or high DDI potential, enabling medicinal chemists to focus their efforts on designing compounds with a higher probability of success in the clinic. The integrated analysis of these core properties provides a holistic view of a compound's potential, paving the way for the development of the next generation of safe and effective pyrazole-based therapeutics.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website. [Link]
-
Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals. [Link]
-
Bio-protocol. Protein Binding by Equilibrium Dialysis. Bio-protocol Website. [Link]
-
PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem Website. [Link]
- Caco2 assay protocol. Source document.
-
Ningbo Inno Pharmchem Co.,Ltd. The Significance of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. Website. [Link]
-
Evotec. Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform Website. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline Website. [Link]
-
Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 12(5), 649-658. [Link]
-
ClinPGx. Celecoxib Pathway, Pharmacokinetics. ClinPGx Website. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io Website. [Link]
-
BioIVT. Plasma Protein Binding Assay. BioIVT Website. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io Website. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Charnwood Discovery Website. [Link]
-
Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry Website. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. Domainex Website. [Link]
-
Creative Bioarray. Caco-2 Permeability Assay. Creative Bioarray Website. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research Website. [Link]
-
Hanna, I. H. High-throughput fluorescence assay of cytochrome P450 3A4. Cytochrome P450: methods and protocols, 225-232. [Link]
-
Creative Bioarray. Microsomal Stability Assay. Creative Bioarray Website. [Link]
-
Bienta. CYP450 inhibition assay (fluorogenic). Bienta Website. [Link]
-
Evotec. Caco-2 Permeability Assay. Cyprotex ADME-Tox Solutions. [Link]
-
accessdata.fda.gov. nda 20-998. accessdata.fda.gov Website. [Link]
-
News-Medical.Net. Celebrex (Celecoxib) Pharmacology. News-Medical.Net Website. [Link]
-
MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Website. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. ResearchGate Website. [Link]
-
National Institutes of Health. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. PubMed Central. [Link]
-
ResearchGate. Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. ResearchGate Website. [Link]
-
PubMed Central. Design, synthesis, DFT, docking studies and ADME prediction of some new coumarinyl linked pyrazolylthiazoles: Potential standalone or adjuvant antimicrobial agents. PLoS ONE, 13(4), e0195827. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. LifeNet Health LifeSciences Website. [Link]
-
ResearchGate. Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds 2a-o. ResearchGate Website. [Link]
-
Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 1293-1317. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. news-medical.net [news-medical.net]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. bioivt.com [bioivt.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 23. enamine.net [enamine.net]
- 24. charnwooddiscovery.com [charnwooddiscovery.com]
- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 26. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 27. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. enamine.net [enamine.net]
- 29. lnhlifesciences.org [lnhlifesciences.org]
- 30. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The compounds we synthesize, such as methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, are novel entities with specific handling requirements. This guide provides a detailed, step-by-step protocol for the proper disposal of this fluorinated pyrazole derivative, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of deep-seated safety and responsibility.
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can infer its hazard profile from structurally similar compounds, namely other aminopyrazole derivatives and fluorinated aromatic compounds.
The core structure, a substituted pyrazole, and the presence of a fluorophenyl group dictate its chemical reactivity and toxicological profile. Based on data from analogous compounds, this compound should be treated as a hazardous substance.[1][2]
Inferred Hazard Classification
The following table summarizes the likely GHS (Globally Harmonized System) classifications. This assessment necessitates handling the compound with appropriate caution.
| Hazard Class | Category | Hazard Statement | Source Analogy |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [3][4][5] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | [3][4][5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Assumed) | Harmful if swallowed, in contact with skin, or if inhaled | [6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | [3][5] |
Causality Insight: The irritation potential stems from the amine and pyrazole functionalities, which can interact with biological tissues. The fluorophenyl group introduces considerations for thermal decomposition, as fluorinated organic compounds can release highly toxic and corrosive hydrogen fluoride (HF) gas upon incineration.[7][8] Therefore, disposal methods must be capable of managing such byproducts.
Required Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling the compound and its waste.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects against accidental splashes of solutions or contact with airborne powder.[3][7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation. Always inspect gloves before use and use proper removal technique.[9] |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | Required if handling outside a fume hood | If engineering controls are insufficient, a NIOSH-approved respirator should be used to prevent inhalation of dust.[5][9] |
Part 2: Standard Operating Procedure for Disposal
The fundamental principle of chemical waste management is that disposal is a regulated process, not an arbitrary act.[10][11] Never dispose of this chemical down the drain or in regular solid waste.[2] All chemical waste must be treated as hazardous from the moment of generation.[2][12]
Segregation: The First Line of Defense
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[1][13]
-
Collect As: Designated Hazardous Chemical Waste.
-
Do NOT Mix With:
-
Strong Oxidizing Agents
-
Strong Bases or Acids
-
Reactive Chemicals
-
Aqueous waste streams destined for drain disposal.
-
This compound's waste should be kept in a dedicated container for non-volatile solid or liquid organic waste.
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for pyrazole-based chemical waste.
Step-by-Step Disposal Protocol
A. Solid Waste (Unused Reagent, Contaminated Materials)
-
Preparation: Conduct all handling within a certified chemical fume hood.
-
Collection: Carefully place the solid chemical waste, along with any contaminated items (e.g., weighing papers, gloves, wipes), into a designated, chemically compatible waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7][12]
-
Closure: Keep the container securely closed at all times, except when adding waste.[12]
B. Liquid Waste (Solutions, Rinsates)
-
Collection: Pour liquid waste containing the compound into a designated, leak-proof, and shatter-resistant container intended for non-halogenated organic waste.
-
Labeling: Label the container with "Hazardous Waste," the chemical name, and an approximate concentration.
-
Closure: Ensure the container is tightly sealed after waste is added.
C. Empty Container Disposal
Chemical containers are not considered empty until they have been properly decontaminated.[14][15]
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., ethanol, acetone).
-
Rinsate Management: The rinsate from this process is considered hazardous waste and MUST be collected and added to your liquid chemical waste stream.[15][16]
-
Final Disposal: Once triple-rinsed, deface or remove the original label on the container.[14] It can then be disposed of in the appropriate solid waste stream for glass or plastic.
On-Site Storage and Final Disposal
-
Storage: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[12][17] This area should be secure, away from general lab traffic, and segregated from incompatible materials.
-
Professional Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][18]
-
Ultimate Destruction: The standard and most environmentally sound method for disposing of fluorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[18][19] This ensures the complete destruction of the compound and captures harmful byproducts like HF.
Part 3: Emergency Procedures - Spill Management
Accidents can happen, and preparedness is key. For small spills of solid material:
-
Evacuate & Secure: Ensure the immediate area is clear and restrict access. Ensure ventilation is adequate.
-
Don PPE: Wear the full PPE detailed in section 1.2.
-
Contain & Clean: Gently sweep up the spilled solid material to avoid creating dust.[3][18] Use an absorbent material for solutions.
-
Collect Waste: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and wipe down. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to these scientifically grounded procedures, you not only ensure regulatory compliance but also actively contribute to a safe and sustainable research environment.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Retrieved from Daniels Health website.[10]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Retrieved from Ace Waste website.[1]
-
Safety and handling of fluorinated organic compounds. (2025). Benchchem. Retrieved from Benchchem website.[7]
-
Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. Retrieved from Needle.Tube website.[11]
-
Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University. Retrieved from Vanderbilt University website.[14]
-
Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. (2025). Benchchem. Retrieved from Benchchem website.[13]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Retrieved from University of Pennsylvania website.[12]
-
Laboratory Chemical Waste Management. CSIR IIP. Retrieved from CSIR IIP website.[20]
-
Laboratory Environmental Sample Disposal Information Document. EPA. Retrieved from EPA website.[21]
-
Pyrazole - Safety Data Sheet. ChemicalBook. Retrieved from ChemicalBook website.[18]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. (2024). EPA. Retrieved from EPA website.[22]
-
ECHA: new guidance on waste and recovered substances. Practical Law. Retrieved from Thomson Reuters Practical Law.[23]
-
ECHA: Guidance on waste and recovered substances (Version 2, May 2010). Practical Law. Retrieved from Thomson Reuters Practical Law.[24]
-
Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. (2025). Benchchem. Retrieved from Benchchem website.[16]
-
SAFETY DATA SHEET - 5-Amino-4-(4-fluorophenyl)-1H-pyrazole. (2025). Fisher Scientific. Retrieved from Fisher Scientific website.[3]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. Retrieved from US EPA website.[25]
-
Laboratory Waste Management Guidelines. Old Dominion University. Retrieved from ODU website.[2]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from MedicalLab Management website.[17]
-
Guidance documents - ECHA. European Chemicals Agency. Retrieved from ECHA website.[26]
-
Method for removing fluorinated organic compounds from contaminated fluids. Google Patents. Retrieved from Google Patents website.[27]
-
MSDS of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. (2026). Capot Chemical. Retrieved from Capot Chemical website.[9]
-
Guide to the Safe Handling of Fluoropolymer Resins. Society of the Plastics Industry. Retrieved from a relevant industry source.[8]
-
Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. Retrieved from MCF Environmental Services website.[19]
-
SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (2025). Fisher Scientific. Retrieved from Fisher Scientific website.[4]
-
Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2021). Biosynth. Retrieved from a chemical supplier website.[5]
-
Chemical Waste Disposal Guidelines. Emory University. Retrieved from Emory University website.[15]
-
SAFETY DATA SHEET - methyl 5-amino-1H-pyrazole-4-carboxylate. Wokai Biotechnology Co., Ltd.. Retrieved from a chemical supplier website.[28]
-
5-amino-1-methyl-1H-pyrazole-4-carboxamide Safety and Hazards. PubChem. Retrieved from PubChem website.[6]
Sources
- 1. acewaste.com.au [acewaste.com.au]
- 2. odu.edu [odu.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. theic2.org [theic2.org]
- 9. capotchem.com [capotchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. needle.tube [needle.tube]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MedicalLab Management Magazine [medlabmag.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. mcfenvironmental.com [mcfenvironmental.com]
- 20. iip.res.in [iip.res.in]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
- 23. uk.practicallaw.thomsonreuters.com [uk.practicallaw.thomsonreuters.com]
- 24. uk.practicallaw.thomsonreuters.com [uk.practicallaw.thomsonreuters.com]
- 25. epa.gov [epa.gov]
- 26. Guidance documents - ECHA [echa.europa.eu]
- 27. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]
- 28. bjoka-vip.com [bjoka-vip.com]
A Senior Application Scientist's Guide to Handling Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
This document provides essential procedural guidance for the safe handling, use, and disposal of Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. As specific toxicological and reactivity data for this compound are not extensively published, this guide is built upon a conservative risk assessment, drawing from the known hazards of its constituent chemical classes: aromatic amines, fluorinated organic compounds, and pyrazole derivatives. This approach ensures a wide margin of safety for all laboratory personnel.
Hazard Assessment by Structural Analogy
The primary hazards of this compound are inferred from its key functional groups. Understanding the "why" behind these precautions is fundamental to building a robust safety culture.
-
Aromatic Amine Moiety: The 5-amino group attached to the pyrazole ring classifies this compound with aromatic amines. This class of chemicals is known for potential toxicity, including carcinogenicity and mutagenicity.[1][2] Dermal absorption is a significant route of exposure, making skin protection paramount.[3]
-
Fluorinated Phenyl Group: The 1-(4-fluorophenyl) substituent places this molecule in the category of fluorinated organic compounds. While the carbon-fluorine bond is strong, these compounds can have unique toxicological profiles and may release hazardous decomposition products (e.g., hydrogen fluoride) upon combustion.[4][5][6] Their persistence in the environment necessitates specialized disposal protocols.[4][7]
-
Pyrazole Core: The pyrazole ring is a common heterocyclic motif in pharmaceuticals and agrochemicals, indicating high biological activity.[8][9] Analogous pyrazole compounds are known to be skin and eye irritants and may cause damage to organs through prolonged exposure.[10][11][12]
Quantitative Hazard Data for Analogous Compounds
To provide a quantitative basis for our risk assessment, the following table presents toxicity data for structurally related compounds. It is imperative to treat this compound as having a hazard profile equal to or greater than these analogs.
| Parameter | Value | Species | Reference Compound | Source |
| LD50 Oral | 1010 mg/kg | Rat | 1H-Pyrazole | [13] |
| LD50 Dermal | 400 mg/kg | Rabbit | 1H-Pyrazole | [13] |
| Hazard Statement | Harmful if swallowed | - | 5-Amino-3-methyl-1-phenyl-1H-pyrazole | [11] |
| Hazard Statement | Causes skin irritation | - | 5-Amino-3-methyl-1-phenyl-1H-pyrazole | [11][14] |
| Hazard Statement | Causes serious eye irritation | - | 5-Amino-3-methyl-1-phenyl-1H-pyrazole | [11][14][15] |
| Hazard Statement | May cause respiratory irritation | - | 5-Amino-3-methyl-1-phenyl-1H-pyrazole | [11][12] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the risks of inhalation, dermal contact, and ocular exposure.
Primary Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is the primary defense against the inhalation of aerosols or fine powders.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.
Personal Protective Equipment
-
Eye and Face Protection:
-
Chemical Splash Goggles: Mandatory for all operations. Safety glasses with side shields are insufficient as they do not protect against splashes.[16]
-
Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashing or energetic reactions.
-
-
Hand Protection:
-
Double Gloving: The use of two pairs of chemically resistant gloves is required. Nitrile gloves are a suitable initial choice. The outer glove should be removed and disposed of immediately upon contamination or upon exiting the fume hood.[13][16] The inner glove provides secondary protection during the doffing of the outer glove. This is crucial due to the potential for dermal absorption of aromatic amines.[17]
-
-
Body Protection:
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat is required.
-
Seamless Gown: For larger scale operations (>10g) or procedures with a high splash potential, a disposable, seamless, back-closing gown should be worn over the lab coat to provide comprehensive coverage.[18]
-
-
Respiratory Protection:
-
Under normal operating conditions within a certified fume hood, a respirator is not typically required.
-
Emergency Use: In the event of a large spill or fume hood failure, an N95 respirator or a half-mask respirator with appropriate cartridges should be available for emergency response personnel.[16] Surgical masks offer no protection against chemical vapors or particulates.[16]
-
Operational and Disposal Plans
A self-validating system of protocols ensures that safety is integrated into every step of the workflow.
Safe Handling Workflow
This workflow minimizes exposure at every stage, from procurement to disposal.
Caption: Chemical Handling Workflow Diagram.
Spill Management Protocol
Immediate and correct response to a spill is critical.
For Small Spills (< 1 g) inside a Fume Hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use a spill kit absorbent material (e.g., vermiculite or chemical absorbent pads) to surround and cover the spill.
-
Neutralization (if applicable): While specific neutralization procedures are not established, do not attempt to neutralize with strong acids or bases without further information.
-
Collection: Carefully collect the absorbed material using a scoop or forceps.
-
Disposal: Place all contaminated materials, including gloves and cleaning supplies, into a sealed container labeled "Halogenated Organic Waste."[4]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials in the waste container.
For Large Spills (> 1 g) or any spill outside a Fume Hood:
-
EVACUATE: Immediately evacuate the laboratory and alert others.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
NOTIFY: Contact your institution's Environmental Health and Safety (EHS) emergency response team immediately.
-
DO NOT attempt to clean up a large spill without specialized training and equipment.
First Aid Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][17] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so.[17] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Disposal Plan
Proper waste segregation is essential to protect human health and the environment.[1][2]
-
Waste Stream: Due to the presence of fluorine, all waste contaminated with this compound must be disposed of as "Halogenated Organic Waste." [19]
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any other solid materials. Collect in a clearly labeled, sealed waste container.
-
Liquid Waste: This includes reaction mother liquors, and solvent rinses. Collect in a compatible, clearly labeled "Halogenated Organic Liquid Waste" container.
-
Incompatible Waste: Do not mix this waste stream with non-halogenated solvents or other incompatible waste types.[4]
-
Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal.
References
-
Univar Solutions. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Campus Operations, University of California, Santa Cruz. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS. Retrieved from [Link]
-
Özer, I., Bahadir, Ö., Önal, Z., & Saripinar, E. (2009). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Retrieved from [Link]
-
ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Retrieved from [Link]
-
Kennedy, G. L. Jr. (1990). Toxicology of fluorine-containing monomers. PubMed. Retrieved from [Link]
-
NIOSH. (2002). amines, aromatic 2002. Retrieved from [Link]
-
Nature. (n.d.). Toxicology of Fluoro-olefins. Retrieved from [Link]
-
ProQuest. (n.d.). Toxicology of perfluorinated compounds. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Thermo Fisher Scientific. (2016). SAFETY DATA SHEET - 1-Amino-4-methylpiperazine. Retrieved from [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
ACS Publications. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]
-
NIH. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
Pharmacy Purchasing & Products. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Capot Chemical. (2026). MSDS of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
EPA. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdc.gov [cdc.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicology of perfluorinated compounds - ProQuest [proquest.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. ijnrd.org [ijnrd.org]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. fishersci.com [fishersci.com]
- 12. biosynth.com [biosynth.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. pppmag.com [pppmag.com]
- 17. diplomatacomercial.com [diplomatacomercial.com]
- 18. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 19. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
